molecular formula C14H10O3 B112259 4-(2-formylphenyl)benzoic Acid CAS No. 205871-49-4

4-(2-formylphenyl)benzoic Acid

Cat. No.: B112259
CAS No.: 205871-49-4
M. Wt: 226.23 g/mol
InChI Key: WCKIOKGQNVOJGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Formylphenyl)benzoic acid is a versatile biphenyl-based building block in organic synthesis and materials science research. Its molecular structure, featuring both a carboxylic acid and an aldehyde functional group, allows it to participate in various reactions, particularly in the construction of complex heterocyclic systems. One of its primary research applications is as a precursor in the synthesis of isocoumarin scaffolds . Isocoumarins are a privileged structural motif found in numerous natural products and compounds with significant biological activity, making methods for their functionalization a key area of investigation . Furthermore, compounds with analogous biphenyl backbones and complementary functional groups are of great interest in the field of crystal engineering. They are employed in the study of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are fundamental to the design and creation of co-crystals with tailored physicochemical properties . The presence of both hydrogen bond donor and acceptor sites on this molecule provides a platform for researchers to explore self-assembly processes, which can be relevant for developing novel pharmaceutical materials or functional organic solids .

Properties

IUPAC Name

4-(2-formylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCKIOKGQNVOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374690
Record name 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205871-49-4
Record name 2'-Formyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 205871-49-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with significant potential in medicinal chemistry and materials science. This document outlines a detailed synthetic pathway, experimental protocols, and key analytical data.

Chemical and Physical Properties

This compound is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde functional group. These functionalities impart a unique combination of reactivity, making it a valuable building block in organic synthesis.

PropertyValueSource
Molecular Formula C₁₄H₁₀O₃PubChem
Molecular Weight 226.23 g/mol PubChem
IUPAC Name This compoundPubChem
CAS Number 205871-49-4PubChem
Appearance White to off-white solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; sparingly soluble in water.General knowledge of benzoic acid derivatives

Synthesis of this compound

The most plausible and efficient synthetic route to this compound is a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction, followed by the hydrolysis of the resulting ester.

Synthetic Pathway Overview

The synthesis starts with the palladium-catalyzed cross-coupling of methyl 4-bromobenzoate and 2-formylphenylboronic acid to yield methyl 4-(2-formylphenyl)benzoate. Subsequent hydrolysis of the methyl ester affords the final product, this compound.

Synthesis_Pathway cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis Methyl 4-bromobenzoate Methyl 4-bromobenzoate Methyl 4-(2-formylphenyl)benzoate Methyl 4-(2-formylphenyl)benzoate Methyl 4-bromobenzoate->Methyl 4-(2-formylphenyl)benzoate Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 80-90°C 2-Formylphenylboronic acid 2-Formylphenylboronic acid 2-Formylphenylboronic acid->Methyl 4-(2-formylphenyl)benzoate Methyl 4-(2-formylphenyl)benzoate_2 Methyl 4-(2-formylphenyl)benzoate This compound This compound Methyl 4-(2-formylphenyl)benzoate_2->this compound 1. NaOH, MeOH/H₂O, Reflux 2. HCl (aq)

Caption: Synthetic pathway for this compound.
Detailed Experimental Protocols

Step 1: Synthesis of methyl 4-(2-formylphenyl)benzoate via Suzuki-Miyaura Coupling

Materials:

  • Methyl 4-bromobenzoate (1.0 eq)

  • 2-Formylphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add methyl 4-bromobenzoate, 2-formylphenylboronic acid, and potassium carbonate.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • To this mixture, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • The reaction mixture is heated to 80-90 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and then brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 4-(2-formylphenyl)benzoate as a solid.

Step 2: Hydrolysis of methyl 4-(2-formylphenyl)benzoate

Materials:

  • Methyl 4-(2-formylphenyl)benzoate (1.0 eq)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

Procedure:

  • Dissolve methyl 4-(2-formylphenyl)benzoate in a mixture of methanol and water in a round-bottom flask.

  • Add a solution of sodium hydroxide (2-3 equivalents) to the flask.

  • The mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, the methanol is removed under reduced pressure.

  • The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is then cooled in an ice bath and acidified to a pH of 2-3 with 1M hydrochloric acid, resulting in the precipitation of the product.

  • The precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield this compound.

Spectral Properties (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the carboxylic acid proton.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Carboxylic acid (-COOH)12.0 - 13.0Singlet (broad)The chemical shift is highly dependent on solvent and concentration.
Aldehyde (-CHO)9.8 - 10.2SingletCharacteristic downfield shift for an aldehyde proton.
Aromatic Protons7.4 - 8.2MultipletsThe eight aromatic protons will appear as a series of complex multiplets due to their different chemical environments and coupling. Protons ortho to the carbonyl and carboxyl groups will be the most deshielded.
¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbonyl carbons, the aromatic carbons, and the carbons of the biphenyl system.

CarbonPredicted Chemical Shift (δ, ppm)Notes
Carboxylic acid (-C OOH)165 - 175Characteristic chemical shift for a carboxylic acid carbon.
Aldehyde (-C HO)190 - 200Typical downfield shift for an aldehyde carbon.
Aromatic Carbons125 - 145Aromatic carbons will show a range of chemical shifts. The carbons attached to the carbonyl and carboxyl groups, as well as the ipso-carbons of the biphenyl linkage, will have distinct shifts.
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the hydroxyl, carbonyl, and aromatic functionalities.

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic acid)2500 - 3300BroadThe broadness is due to hydrogen bonding.
C=O (Carboxylic acid)1680 - 1710StrongConjugation with the aromatic ring lowers the stretching frequency.
C=O (Aldehyde)1690 - 1715StrongAlso conjugated with the aromatic ring.
C-H (Aldehyde)2720 - 2820MediumTwo weak bands are often observed.
C=C (Aromatic)1450 - 1600Medium to weakMultiple bands are expected.
C-O (Carboxylic acid)1210 - 1320Strong

Potential Applications in Drug Development

While specific biological activities for this compound have not been extensively reported, the structural motifs present in the molecule suggest several potential applications in drug discovery and development. Benzoic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

The presence of the aldehyde group allows for the formation of Schiff bases and other derivatives, which can be explored for the development of novel therapeutic agents. The carboxylic acid group provides a handle for forming amides, esters, and salts, enabling the modulation of physicochemical properties such as solubility and bioavailability.

Derivatives of benzoic acid have been investigated as inhibitors of various enzymes, including histone deacetylases (HDACs) and carbonic anhydrases, which are important targets in cancer and other diseases[1][2]. The unique substitution pattern of this compound could lead to novel interactions with biological targets.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Suzuki_Coupling Suzuki-Miyaura Coupling (Step 1) Start->Suzuki_Coupling Hydrolysis Ester Hydrolysis (Step 2) Suzuki_Coupling->Hydrolysis Extraction Aqueous Work-up & Extraction Suzuki_Coupling->Extraction TLC TLC Monitoring Suzuki_Coupling->TLC Precipitation Acidification & Precipitation Hydrolysis->Precipitation Hydrolysis->TLC Purification Column Chromatography (for ester) Extraction->Purification Filtration Filtration & Drying Precipitation->Filtration NMR NMR Spectroscopy (¹H, ¹³C) Filtration->NMR IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS Final_Product This compound MS->Final_Product

Caption: General experimental workflow for the synthesis and analysis.

Conclusion

This compound is a versatile bifunctional molecule with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The synthetic route via Suzuki-Miyaura coupling and subsequent hydrolysis is a robust and efficient method for its preparation. While further experimental studies are needed to fully characterize its spectral properties and biological activities, the information presented in this guide provides a solid foundation for researchers interested in exploring the chemistry and potential applications of this promising compound.

References

Characterization of 4-(2-formylphenyl)benzoic Acid: A Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of structurally related compounds. Detailed experimental protocols for acquiring such spectra are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative NMR and IR data for this compound. These predictions are derived from the known spectral data of [1,1'-biphenyl]-2-carboxaldehyde and [1,1'-biphenyl]-2-carboxylic acid, which represent the core structural motifs of the target molecule.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0s1HAldehyde (-CHO)
~11.0-13.0br s1HCarboxylic acid (-COOH)
~8.2-8.0m3HAromatic protons ortho to -COOH and ortho to -CHO
~7.7-7.4m5HRemaining aromatic protons

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Carbon Type
~192C=O (aldehyde)
~172C=O (carboxylic acid)
~145-125Aromatic carbons

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3050C-H stretchAromatic
2850, 2750C-H stretchAldehyde
~1700C=O stretchAldehyde
~1680C=O stretchCarboxylic acid
~1600, ~1475C=C stretchAromatic ring

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals in the proton spectrum.[1]

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Tune and match the probe to the correct frequency for ¹H nuclei.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the spectrum using a standard one-pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain pure absorption peaks.

    • Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

    • Integrate the peaks to determine the relative number of protons.

¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

  • Instrument Setup:

    • Tune and match the probe to the ¹³C frequency.

    • Shim the magnetic field.

  • Data Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • Set the spectral width to encompass the full range of expected carbon chemical shifts (typically 0-200 ppm).

    • A larger number of scans is necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before sample placement.

    • Record a background spectrum of the empty ATR setup.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

    • The instrument automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing:

    • Label the significant peaks in the spectrum.

Logical Workflow

The following diagram illustrates the logical workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_nmr_details NMR Analysis cluster_data_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy Purification->NMR IR IR Spectroscopy Purification->IR H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Spectral_Interpretation Interpretation of Spectra IR->Spectral_Interpretation H1_NMR->Spectral_Interpretation C13_NMR->Spectral_Interpretation Structure_Confirmation Structure Confirmation Spectral_Interpretation->Structure_Confirmation

References

An In-depth Technical Guide to the Solubility and Stability of 4-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(2-formylphenyl)benzoic acid. Given the limited direct experimental data for this specific molecule in publicly available literature, this guide leverages data from structurally analogous compounds to predict its behavior. The methodologies for determining these properties are detailed to assist researchers in their own investigations.

Introduction

This compound is a bifunctional organic molecule featuring a biphenyl backbone substituted with a carboxylic acid and a formyl (aldehyde) group. This unique combination of functional groups dictates its physicochemical properties, which are of critical importance in various research and development applications, including pharmaceutical sciences and materials science. Understanding the solubility and stability of this compound is paramount for its effective handling, formulation, and application.

Predicted Solubility Profile

The solubility of this compound is governed by the interplay of its polar functional groups (carboxylic acid and aldehyde) and its nonpolar biphenyl core. The carboxylic acid group can engage in hydrogen bonding and deprotonate at higher pH, while the aldehyde group is also polar. The biphenyl structure, however, contributes to its lipophilicity.

Based on the properties of its constituent parts and data from similar molecules, the following solubility characteristics can be anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the carboxylic acid and aldehyde groups suggests that this compound will exhibit some solubility in polar protic solvents through hydrogen bonding interactions. However, the large nonpolar biphenyl core will likely limit its aqueous solubility at neutral pH. The solubility in alcohols is expected to be higher than in water.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in polar aprotic solvents, which can effectively solvate the polar functional groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the dominant polarity of the functional groups, the solubility in nonpolar solvents is expected to be low.

  • pH-Dependent Aqueous Solubility: The carboxylic acid moiety (a weak acid) will significantly influence the aqueous solubility. In acidic to neutral pH, the compound will be in its less soluble protonated form. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a more soluble carboxylate salt.

Quantitative Solubility Data of a Structural Analog: 4-Biphenylcarboxylic Acid

To provide a quantitative perspective, the following table summarizes the solubility of 4-biphenylcarboxylic acid, a close structural analog without the formyl group, in various solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility of this compound.

SolventTemperature (°C)Solubility ( g/100g of solvent)
Water 25Very low (practically insoluble)
Methanol 251.5
403.2
Ethanol 252.5
405.1
Acetone 2515.2
4028.9
Ethyl Acetate 2510.8
4021.5
Acetonitrile 254.3
408.9
Toluene 250.8
401.9

Note: This data is for 4-biphenylcarboxylic acid and should be used as an estimation for this compound.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its aldehyde and carboxylic acid functionalities, as well as the biphenyl system. Aromatic aldehydes are known to be susceptible to oxidation, and carboxylic acids can undergo decarboxylation under certain conditions.

Potential Degradation Pathways:

  • Oxidation: The aldehyde group is prone to oxidation to the corresponding carboxylic acid, forming 4-(2-carboxyphenyl)benzoic acid. This can be initiated by atmospheric oxygen, oxidizing agents, or light.

  • Photodegradation: Aromatic compounds can be susceptible to degradation upon exposure to UV light. This could lead to complex degradation pathways, including oxidation and polymerization.

  • Thermal Degradation: At elevated temperatures, decarboxylation of the carboxylic acid group might occur, although this typically requires high temperatures for aromatic acids.

  • pH-Dependent Degradation: While the biphenyl and benzoic acid moieties are generally stable across a wide pH range, extreme pH conditions, especially when combined with high temperatures, could potentially lead to hydrolysis or other reactions, although this is less likely for this specific structure under typical storage conditions.

Summary of Stability under Stress Conditions (Predicted)
Stress ConditionPredicted StabilityPotential Degradation Products
Acidic (e.g., 0.1 M HCl) Likely stableMinimal degradation expected
Basic (e.g., 0.1 M NaOH) Likely stableMinimal degradation expected
Oxidative (e.g., 3% H₂O₂) Susceptible to degradation4-(2-carboxyphenyl)benzoic acid
Thermal (e.g., 60°C) Likely stablePotential for decarboxylation at very high temperatures
Photolytic (e.g., UV light) Susceptible to degradationOxidized and polymeric byproducts

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the supernatant through a suitable membrane filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid to solvent B Agitate at constant temperature A->B C Collect supernatant B->C D Filter (0.45 µm) C->D E Quantify by HPLC D->E

Caption: Workflow for solubility determination.

Stability and Forced Degradation Studies

This protocol describes a general approach for assessing the stability of this compound under various stress conditions, in line with ICH guidelines.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic: Dilute the stock solution with 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C).

    • Photolytic: Expose the solid compound and a solution of the compound to a controlled light source (e.g., UV lamp).

  • Time Points: Collect samples at various time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. This method should be able to separate the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

  • Data Evaluation: Calculate the percentage of degradation and identify any major degradation products, potentially using LC-MS for structural elucidation.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution B Acidic (HCl) A->B C Basic (NaOH) A->C D Oxidative (H₂O₂) A->D E Thermal A->E F Photolytic A->F G Sample at time points B->G C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Identify Degradants (LC-MS) H->I

Caption: Workflow for forced degradation studies.

Conclusion

Theoretical and Computational Insights into 4-(2-Formylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. This document delves into the molecule's structural properties, spectroscopic signatures, and electronic characteristics through in-silico methods, offering a foundational understanding for further research and development.

Molecular Structure and Properties

This compound (C₁₄H₁₀O₃) is a bifunctional organic compound featuring a benzoic acid moiety and a formyl-substituted phenyl ring linked by a single carbon-carbon bond. The rotational freedom around this bond dictates the molecule's overall conformation and, consequently, its chemical and physical properties.

Computed Molecular Properties

Computational chemistry provides valuable insights into the fundamental properties of molecules. The following table summarizes key computed descriptors for this compound.

PropertyValueSource
Molecular FormulaC₁₄H₁₀O₃PubChem[1]
Molecular Weight226.23 g/mol PubChem[2]
IUPAC NameThis compoundPubChem[1]
InChIInChI=1S/C14H10O3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H,(H,16,17)PubChem[2]
InChIKeyOTVGPLMBOZJVGH-UHFFFAOYSA-NPubChem[1]
Canonical SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)O)C=OPubChem[1]
XLogP32.4PubChem[2]
Hydrogen Bond Donor Count1PubChem[2]
Hydrogen Bond Acceptor Count3PubChem[2]
Rotatable Bond Count2PubChem[2]
Exact Mass226.062994 g/mol PubChem[2]
Monoisotopic Mass226.062994 g/mol PubChem[2]
Topological Polar Surface Area54.4 ŲPubChem[2]
Heavy Atom Count17PubChem[2]

Proposed Synthesis and Characterization

Proposed Synthetic Pathway

A Suzuki-Miyaura coupling between 2-formylphenylboronic acid and 4-bromobenzoic acid would be a viable method for the synthesis of this compound.

Synthetic Pathway for this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 2-formylphenylboronic_acid 2-Formylphenylboronic Acid Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2-formylphenylboronic_acid->Suzuki_Coupling 4-bromobenzoic_acid 4-Bromobenzoic Acid 4-bromobenzoic_acid->Suzuki_Coupling Pd_catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Pd_catalyst->Suzuki_Coupling Base Base (e.g., K₂CO₃) Base->Suzuki_Coupling Solvent Solvent (e.g., Toluene/Water) Solvent->Suzuki_Coupling Product This compound Suzuki_Coupling->Product

Proposed Suzuki-Miyaura cross-coupling synthesis of this compound.
Experimental Characterization Protocols

Following synthesis, the identity and purity of this compound would be confirmed using a suite of analytical techniques.

Experimental Workflow for Characterization Synthesized_Product Synthesized Product (Crude this compound) Purification Purification (Recrystallization or Chromatography) Synthesized_Product->Purification Purity_Assessment Purity Assessment (TLC, HPLC) Purification->Purity_Assessment Structure_Elucidation Structure Elucidation Purity_Assessment->Structure_Elucidation NMR NMR Spectroscopy (¹H, ¹³C) Structure_Elucidation->NMR FTIR FT-IR Spectroscopy Structure_Elucidation->FTIR MS Mass Spectrometry (ESI-MS) Structure_Elucidation->MS Final_Product Characterized This compound NMR->Final_Product FTIR->Final_Product MS->Final_Product

Workflow for the purification and characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton (around 9-10 ppm), and the carboxylic acid proton (typically a broad singlet above 10 ppm). The coupling patterns of the aromatic protons would confirm the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbons of the aldehyde and carboxylic acid, in addition to the aromatic carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), the C=O stretch of the aldehyde (around 1680 cm⁻¹), and C-H stretches of the aromatic rings.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be used to determine the molecular weight of the compound, confirming the expected molecular formula.

Theoretical and Computational Studies

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and properties of molecules.[4][5] A computational study of this compound would provide a deeper understanding of its conformational preferences, vibrational modes, and electronic properties.

Computational Methodology Workflow

Computational Study Workflow Initial_Structure Initial 3D Structure of This compound Geometry_Optimization Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Calculation Vibrational Frequency Calculation Geometry_Optimization->Frequency_Calculation Conformational_Analysis Conformational Analysis (Dihedral Angle Scan) Geometry_Optimization->Conformational_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties Results_Analysis Analysis and Interpretation of Results Frequency_Calculation->Results_Analysis Conformational_Analysis->Results_Analysis HOMO_LUMO HOMO-LUMO Analysis Electronic_Properties->HOMO_LUMO MEP Molecular Electrostatic Potential (MEP) Electronic_Properties->MEP NBO Natural Bond Orbital (NBO) Analysis Electronic_Properties->NBO HOMO_LUMO->Results_Analysis MEP->Results_Analysis NBO->Results_Analysis

References

literature review on the discovery of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with potential applications in medicinal chemistry and materials science. While specific literature on the discovery of this compound is limited, its structural motif suggests that established synthetic methodologies for biaryl compounds are applicable. This document outlines the most probable synthetic route, provides a representative experimental protocol, and summarizes key data for researchers interested in its preparation and further investigation.

Introduction

Biphenyl carboxylic acids are a class of organic compounds that have garnered significant interest in drug discovery and materials science.[1] Their rigid, planar structure provides a scaffold for the development of various therapeutic agents and functional materials. The presence of both a carboxylic acid and a formyl group in this compound offers two distinct points for chemical modification, making it a versatile building block for more complex molecules. The isomeric compound, 2'-formyl-biphenyl-4-carboxylic acid, is more widely documented and is known to be an intermediate in various synthetic endeavors.[2][3]

Synthetic Pathways

The most prevalent and efficient method for the synthesis of unsymmetrical biaryl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction.[4][5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl boronic acid and an aryl halide.[7][8][9] For the synthesis of this compound, two primary Suzuki-Miyaura coupling strategies can be envisioned:

  • Route A: Coupling of (2-formylphenyl)boronic acid with 4-bromobenzoic acid.

  • Route B: Coupling of (4-carboxyphenyl)boronic acid with 2-bromobenzaldehyde.

Both routes are viable, and the choice of reactants may depend on the commercial availability and stability of the starting materials.

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction, based on general procedures for similar compounds.[6][8]

Reaction Scheme:

G cluster_0 Suzuki-Miyaura Coupling 2-formylphenylboronic_acid 2-formylphenylboronic acid plus + 2-formylphenylboronic_acid->plus 4-bromobenzoic_acid 4-bromobenzoic acid arrow Pd(PPh₃)₄, K₂CO₃ 1,4-dioxane/H₂O, 80 °C 4-bromobenzoic_acid->arrow plus->4-bromobenzoic_acid 4-(2-formylphenyl)benzoic_acid This compound arrow->4-(2-formylphenyl)benzoic_acid

A plausible synthetic route for this compound.

Materials:

  • (2-formylphenyl)boronic acid

  • 4-bromobenzoic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask, combine (2-formylphenyl)boronic acid (1.2 equivalents), 4-bromobenzoic acid (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • Add a mixture of 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

  • De-gas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the aqueous layer with 1 M hydrochloric acid to a pH of approximately 2-3, which should precipitate the crude product.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

Due to the limited specific literature on the direct synthesis of this compound, the following table summarizes the key components and conditions based on analogous Suzuki-Miyaura reactions for structurally similar biphenyl carboxylic acids.

Reactant 1Reactant 2CatalystBaseSolvent SystemTemperature (°C)Typical Yield (%)
(2-formylphenyl)boronic acid4-bromobenzoic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-10070-90
4-carboxyphenylboronic acid2-bromobenzaldehydePd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O90-11065-85

Alternative Synthetic Considerations

While the Suzuki-Miyaura coupling is the most prominent method, other synthetic strategies for forming the biaryl bond could be considered, such as the Stille coupling or Ullmann reaction.[5][10] Additionally, formylation of a pre-existing biphenyl carboxylic acid framework could be another approach. Various formylation methods exist, including the Vilsmeier-Haack, Duff, and Rieche reactions, each with its own substrate scope and regioselectivity.[11][12][13]

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic methodologies, with the Suzuki-Miyaura cross-coupling reaction being the most direct and efficient route. This technical guide provides a foundational understanding of its synthesis, offering a representative protocol and a summary of expected reaction parameters. The availability of this versatile building block should facilitate further research into its potential applications in drug discovery and the development of novel organic materials.

References

Spectroscopic Data and Experimental Protocols for 4-(2-formylphenyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-formylphenyl)benzoic acid, a bifunctional aromatic compound of interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data, experimental protocols, and visualizations to facilitate the identification and characterization of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained from ¹H NMR, ¹³C NMR, and FT-IR analyses of this compound.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
13.11s1HCarboxylic acid (-COOH)
8.63s1HAldehyde (-CHO)
8.12d, J = 8.0 Hz1HAromatic CH
8.05 – 7.97m3HAromatic CH
7.70 – 7.55m2HAromatic CH

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz.

Table 2: ¹³C NMR Data (101 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
172.67Carboxylic acid carbon (-C OOH)
140.15Aromatic C
137.36Aromatic C
135.82Aromatic C
134.50Aromatic C
133.54Aromatic C
133.39Aromatic C
133.28Aromatic C
132.87Aromatic C
132.02Aromatic C
130.38Aromatic C
Table 3: FT-IR Characteristic Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic acid)[1][2][3]
~2850, ~2750Medium-WeakC-H stretch (Aldehyde)[4][5]
1710-1680StrongC=O stretch (Aromatic carboxylic acid)[2][3][6]
1700-1685StrongC=O stretch (Aromatic aldehyde)[7]
1600-1450Medium-WeakC=C stretch (Aromatic ring)[5]
1320-1210StrongC-O stretch (Carboxylic acid)[1]
950-910Broad, MediumO-H bend (Carboxylic acid)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Approximately 5-10 mg of this compound was accurately weighed and dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution was transferred to a 5 mm NMR tube.

  • The sample was thoroughly mixed by gentle vortexing to ensure homogeneity.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16-64 scans, depending on the concentration.

  • Relaxation Delay: 1.0 seconds.

  • Acquisition Time: Approximately 4 seconds.

  • Spectral Width: -2 to 16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024-4096 scans, depending on the concentration and desired signal-to-noise ratio.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: Approximately 1-2 seconds.

  • Spectral Width: 0 to 220 ppm.

  • Temperature: 298 K.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using standard NMR processing software. Chemical shifts were referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm for ¹H NMR and 39.52 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: A standard FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.

FT-IR Acquisition:

  • A background spectrum of the clean, empty ATR crystal was recorded to account for atmospheric and instrumental interferences.

  • The solid sample was placed on the crystal, and pressure was applied using the instrument's anvil to ensure good contact.

  • The sample spectrum was recorded over a range of 4000 to 400 cm⁻¹.

  • A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to obtain the final spectrum.

Data Processing: The resulting spectrum was baseline-corrected and displayed in terms of transmittance or absorbance.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the spectroscopic techniques and the structural information they provide for this compound.

Experimental_Workflow Experimental Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample This compound Dissolve Dissolve in DMSO-d6 Sample->Dissolve Solid Solid Sample Sample->Solid HNMR 1H NMR Spectroscopy Dissolve->HNMR CNMR 13C NMR Spectroscopy Dissolve->CNMR FTIR FT-IR Spectroscopy Solid->FTIR ProcessNMR Fourier Transform, Phasing, Baseline Correction HNMR->ProcessNMR CNMR->ProcessNMR ProcessFTIR Baseline Correction FTIR->ProcessFTIR Interpret Structural Elucidation ProcessNMR->Interpret ProcessFTIR->Interpret

Caption: Workflow for the spectroscopic characterization of this compound.

Spectroscopic_Information Information Derived from Spectroscopic Techniques cluster_techniques Spectroscopic Techniques cluster_information Structural Information HNMR 1H NMR ProtonEnv Proton Environments (Chemical Shift, Integration) HNMR->ProtonEnv Connectivity Proton-Proton Connectivity (Coupling Constants) HNMR->Connectivity CNMR 13C NMR CarbonBackbone Carbon Skeleton (Number of Unique Carbons) CNMR->CarbonBackbone FTIR FT-IR FunctionalGroups Functional Groups (-COOH, -CHO, C=C) FTIR->FunctionalGroups Molecule This compound ProtonEnv->Molecule Connectivity->Molecule CarbonBackbone->Molecule FunctionalGroups->Molecule

Caption: Relationship between spectroscopic methods and the derived structural information.

References

physical and chemical properties of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(2-formylphenyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. The information contained herein is compiled from publicly available data and is not intended to be a substitute for professional scientific advice. While efforts have been made to ensure the accuracy of the information, no warranty, express or implied, is made.

Introduction

This compound is a bifunctional organic molecule belonging to the class of biphenyl carboxylic acids. Its structure, featuring a carboxylic acid group and a formyl (aldehyde) group on adjacent phenyl rings, makes it a valuable building block in organic synthesis. The presence of these two reactive functional groups allows for a variety of chemical transformations, making it a target of interest for the synthesis of more complex molecules, including potential pharmaceutical candidates and materials with novel properties. This guide provides a comprehensive overview of the known , detailed experimental protocols for its synthesis and characterization, and an exploration of the potential biological activities of related compounds.

Physical and Chemical Properties

Direct experimental data for this compound is limited in the public domain. The following tables summarize the available computed data for the target compound and experimental data for the closely related isomer, 4-formylbenzoic acid, for comparative purposes.

Physical Properties
PropertyThis compound (Computed)4-formylbenzoic acid (Experimental)
Molecular Formula C₁₄H₁₀O₃C₈H₆O₃
Molecular Weight 226.23 g/mol [1]150.13 g/mol [2][3]
Appearance -White to light yellow crystalline powder[2]
Melting Point -256 °C[2]
Boiling Point -Sublimes before reaching boiling point[2]
Solubility -Slightly soluble in hot water; very soluble in alcohol, ether, and chloroform[2]. Soluble in DMSO.
pKa -3.77 (at 25°C)
Chemical Properties & Spectral Data

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the aldehyde. The carboxylic acid can undergo esterification, amidation, and salt formation. The aldehyde group is susceptible to nucleophilic attack, oxidation to a carboxylic acid, and reduction to an alcohol.

PropertyData for 4-formylbenzoic acid (for comparison)
¹H NMR (DMSO-d₆) δ 13.5 (s, 1H, COOH), 10.14 (s, 1H, CHO), 8.17 (d, J=8.2 Hz, 2H, Ar-H), 8.05 (d, J=8.2 Hz, 2H, Ar-H)[4][5]
¹³C NMR (DMSO-d₆) δ 192.8 (CHO), 166.8 (COOH), 139.3, 135.5, 130.1, 129.8 (Ar-C)[6]
IR (KBr, cm⁻¹) ~3000 (broad, O-H), 1685 (C=O, acid), 1705 (C=O, aldehyde)[7]
Mass Spectrum (EI) m/z 150 (M+), 149, 121, 93, 65[8]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The most plausible synthetic route to this compound is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used for the synthesis of biaryl compounds.[9][10]

Reaction Scheme:

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_workup Workup & Purification 2-Bromobenzaldehyde 2-Bromobenzaldehyde Reaction_Mixture Suzuki-Miyaura Coupling 2-Bromobenzaldehyde->Reaction_Mixture 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid 4-Carboxyphenylboronic_acid->Reaction_Mixture Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction_Mixture Base K₂CO₃ Base->Reaction_Mixture Solvent Toluene/Ethanol/Water Solvent->Reaction_Mixture Temperature 80-90 °C Temperature->Reaction_Mixture Atmosphere Inert (N₂ or Ar) Atmosphere->Reaction_Mixture Workup Workup Reaction_Mixture->Workup Acidification Acidify (HCl) Workup->Acidification Extraction Extract (Ethyl Acetate) Acidification->Extraction Purification Column Chromatography or Recrystallization Extraction->Purification Final_Product This compound Purification->Final_Product Yields

Caption: Synthetic workflow for this compound.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). The total solvent volume should be sufficient to dissolve the reactants upon heating.

  • Degassing: Degas the mixture by bubbling nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 - 0.05 eq).

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and transfer it to a separatory funnel.

    • Carefully acidify the aqueous layer with 2 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid product.

    • Extract the product into ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by either column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Potential Biological Activity and Signaling Pathways

There is no specific biological activity or signaling pathway data available for this compound in the reviewed literature. However, the biphenyl carboxylic acid scaffold is present in a number of biologically active molecules. Derivatives of biphenyl carboxylic acid have been investigated for various therapeutic applications, including as anticancer, antifungal, and anti-inflammatory agents.[11][12]

Given its novel structure, a logical workflow for investigating the biological potential of this compound would involve a series of in vitro screening assays.

Biological_Screening_Workflow cluster_screening Initial Biological Screening cluster_followup Hit Validation & Mechanism of Action Compound This compound Anticancer Anticancer Assays (e.g., MTT, Apoptosis) Compound->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC, MBC) Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., COX, LOX inhibition) Compound->Anti_inflammatory Hit_Identification_Cancer Hit_Identification_Cancer Anticancer->Hit_Identification_Cancer Active Hit_Identification_Microbe Hit_Identification_Microbe Antimicrobial->Hit_Identification_Microbe Active Hit_Identification_Inflammation Hit_Identification_Inflammation Anti_inflammatory->Hit_Identification_Inflammation Active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, Kinase Assays) Hit_Identification_Cancer->Pathway_Analysis Target_Identification Target Identification (e.g., Affinity Chromatography) Hit_Identification_Microbe->Target_Identification Hit_Identification_Inflammation->Pathway_Analysis Lead_Optimization Lead Optimization & In Vivo Studies Pathway_Analysis->Lead_Optimization Target_Identification->Lead_Optimization

Caption: A potential workflow for biological activity screening.

This generalized workflow illustrates a rational approach to identifying and characterizing the potential therapeutic value of a novel compound like this compound. Initial broad screening against common cellular and biochemical targets can identify "hits," which can then be further investigated to elucidate their mechanism of action and potential for drug development.

References

Unlocking the Potential of 4-(2-formylphenyl)benzoic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on a Versatile Biphenyl Scaffold for Advanced Research and Development

Abstract

4-(2-formylphenyl)benzoic acid is a bifunctional organic compound with significant potential as a versatile building block in medicinal chemistry, materials science, and catalysis. Its unique biphenyl structure, featuring strategically placed and reactive aldehyde and carboxylic acid functionalities, offers a robust scaffold for the synthesis of complex molecular architectures and novel functional materials. This technical guide provides an in-depth overview of this molecule, including its physicochemical properties, a detailed synthetic protocol via Suzuki-Miyaura cross-coupling, and a comprehensive exploration of promising research avenues. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to harness the full potential of this intriguing molecule.

Core Molecular Attributes

This compound, with the chemical formula C14H10O3, possesses a molecular weight of 226.23 g/mol .[1] The molecule's structure, characterized by a biphenyl backbone with a formyl group at the 2-position of one phenyl ring and a carboxylic acid group at the 4-position of the other, allows for a diverse range of chemical transformations.

PropertyValueSource
Molecular FormulaC14H10O3PubChem[1]
Molecular Weight226.23 g/mol PubChem[1]
IUPAC NameThis compoundPubChem
CAS Number112804-58-7PubChem[1]

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers a reliable and versatile route to construct the biphenyl core.

Reaction Scheme

The general synthetic strategy involves the coupling of 2-formylphenylboronic acid with 4-bromobenzoic acid in the presence of a palladium catalyst and a base.

G cluster_reactants Reactants cluster_reagents Reagents 2-formylphenylboronic_acid 2-formylphenylboronic acid Reaction Suzuki-Miyaura Coupling 2-formylphenylboronic_acid->Reaction 4-bromobenzoic_acid 4-bromobenzoic acid 4-bromobenzoic_acid->Reaction Pd_catalyst Pd(PPh3)4 Pd_catalyst->Reaction Base K2CO3 Base->Reaction Solvent Dioxane/H2O Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic scheme for this compound.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, combine 2-formylphenylboronic acid (1.2 eq), 4-bromobenzoic acid (1.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add a 3:1 mixture of dioxane and water to the flask.

  • Degassing: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to create an inert atmosphere.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute it with water.

  • Extraction: Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Areas

The unique bifunctional nature of this compound opens up a multitude of research opportunities.

Medicinal Chemistry

The aldehyde group serves as a versatile handle for the synthesis of various heterocyclic and Schiff base derivatives, while the carboxylic acid moiety allows for the formation of amides and esters. This dual reactivity makes it an excellent scaffold for developing novel therapeutic agents.

  • Antimicrobial Agents: The formyl group can be readily converted into hydrazones, which have shown significant antimicrobial activity.[2][3][4] Research can focus on synthesizing a library of hydrazone derivatives and screening them against various bacterial and fungal strains.

  • Anticancer Agents: Benzoic acid derivatives have been explored as VLA-4 antagonists with potential applications in cancer therapy.[5] The biphenyl core of this compound can be functionalized to explore new anticancer drug candidates.

  • Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. Derivatives can be designed and synthesized to target specific enzymes implicated in disease pathways.

G Start This compound Derivatization Chemical Synthesis (e.g., Hydrazone formation, Amide coupling) Start->Derivatization Screening High-Throughput Screening Derivatization->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: Drug discovery workflow for novel therapeutics.

Materials Science

The rigid biphenyl structure and the presence of coordinating functional groups make this compound a promising candidate for the development of advanced materials.

  • Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.

  • Polymers and Copolymers: The aldehyde and carboxylic acid functionalities can be utilized in polymerization reactions to create novel polymers with tailored thermal and mechanical properties.

  • Luminescent Materials: The biphenyl core is a known fluorophore. Derivatives of this molecule could be synthesized to develop new fluorescent probes and organic light-emitting diodes (OLEDs).

Catalysis

The ability of the functional groups to coordinate with metal centers suggests its potential use as a ligand in catalysis.[6]

  • Homogeneous Catalysis: Schiff base ligands derived from the aldehyde group can be complexed with transition metals to create catalysts for various organic transformations, such as asymmetric synthesis and cross-coupling reactions.

Hypothetical Signaling Pathway Modulation

Derivatives of this compound could potentially modulate key signaling pathways implicated in diseases like cancer. For instance, a synthesized derivative could act as an inhibitor of a specific kinase in the MAPK/ERK pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation Transcription_Factors->Proliferation Inhibitor 4-(2-formylphenyl)benzoic acid derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK pathway.

Quantitative Data Summary (Illustrative Examples)

The following tables provide illustrative examples of how quantitative data for synthesized derivatives could be presented.

Table 1: Synthesis Yields of Hydrazone Derivatives
DerivativeR GroupYield (%)
1a Phenyl85
1b 4-Chlorophenyl92
1c 4-Nitrophenyl78
1d 2-Pyridyl81
Table 2: Antimicrobial Activity (MIC, µg/mL)
DerivativeS. aureusE. coliC. albicans
1a 1632>64
1b 4816
1c 81632
1d 81664

Conclusion

This compound is a molecule of significant interest with a wide array of potential applications. Its straightforward synthesis and the versatility of its functional groups make it an ideal starting point for the development of novel compounds in medicinal chemistry, materials science, and catalysis. This guide provides a comprehensive overview to stimulate further research and unlock the full potential of this promising chemical scaffold.

References

An In-depth Technical Guide to the Identification of Isomers of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, separation, and characterization of the positional isomers of (formylphenyl)benzoic acid. The accurate identification and isolation of these isomers are crucial for understanding their unique chemical properties, biological activities, and potential applications in drug development and materials science.

Positional Isomers of (formylphenyl)benzoic acid

The structure of 4-(2-formylphenyl)benzoic acid consists of a benzoic acid moiety and a formylphenyl moiety linked by a single bond. Positional isomerism can arise from the different substitution patterns on both aromatic rings. There are a total of nine possible positional isomers, which are listed in the table below.

Quantitative Data

The following tables summarize the available physicochemical and spectroscopic data for the isomers of (formylphenyl)benzoic acid. It is important to note that experimental data for some of these specific isomers is limited in the public domain. In such cases, computed data from reputable sources and expected spectral characteristics based on analogous compounds are provided as a reference.

Table 1: Physicochemical Properties of (formylphenyl)benzoic acid Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-(2-formylphenyl)benzoic acid6720-26-9C₁₄H₁₀O₃226.23Data not available
3-(2-formylphenyl)benzoic acid-C₁₄H₁₀O₃226.23Data not available
This compound-C₁₄H₁₀O₃226.23Data not available
2-(3-formylphenyl)benzoic acid-C₁₄H₁₀O₃226.23Data not available
3-(3-formylphenyl)benzoic acid-C₁₄H₁₀O₃226.23Data not available
4-(3-formylphenyl)benzoic acid-C₁₄H₁₀O₃226.23Data not available
2-(4-formylphenyl)benzoic acid112804-58-7C₁₄H₁₀O₃226.23Data not available
3-(4-formylphenyl)benzoic acid222180-20-3C₁₄H₁₀O₃226.23190[1]
4-(4-formylphenyl)benzoic acid70916-98-2C₁₄H₁₀O₃226.23Data not available

Table 2: Expected ¹H NMR Spectral Data (in DMSO-d₆)

Isomer NameExpected Chemical Shift Ranges (ppm)
Aromatic Protons 7.2 - 8.5 (complex multiplets)
Aldehyde Proton 9.8 - 10.2 (singlet)
Carboxylic Acid Proton 12.0 - 13.5 (broad singlet)

Table 3: Expected FT-IR Spectral Data

Functional GroupExpected Wavenumber Range (cm⁻¹)
O-H stretch (Carboxylic acid)2500 - 3300 (broad)
C=O stretch (Carboxylic acid)1680 - 1710
C=O stretch (Aldehyde)1690 - 1715
C-H stretch (Aromatic)3000 - 3100
C=C stretch (Aromatic)1450 - 1600

Experimental Protocols

Synthesis of (formylphenyl)benzoic acid Isomers (General Procedure via Suzuki Coupling)

This protocol describes a general method for the synthesis of (formylphenyl)benzoic acid isomers using a Suzuki coupling reaction, a versatile method for the formation of C-C bonds between aryl halides and aryl boronic acids.

Materials:

  • Appropriate bromobenzoic acid or bromobenzaldehyde

  • Appropriate formylphenylboronic acid or carboxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1M)

Procedure:

  • In a round-bottom flask, combine the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of palladium(II) acetate and triphenylphosphine.

  • Add a 3:1 mixture of 1,4-dioxane and water to the flask.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the desired (formylphenyl)benzoic acid isomer.

Separation of Isomers by High-Performance Liquid Chromatography (HPLC)

Positional isomers of substituted benzoic acids can be effectively separated using reversed-phase high-performance liquid chromatography (HPLC).[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • A gradient of acetonitrile and water, both containing 0.1% formic acid.

Procedure:

  • Prepare a stock solution of the isomer mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

  • Set the UV detector to a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Inject the sample onto the column and run a linear gradient, for example, from 20% to 80% acetonitrile over 30 minutes.

  • Monitor the chromatogram for the separation of the isomers. The retention time will vary depending on the polarity of the isomer.

  • Collect the fractions corresponding to each separated isomer for further analysis.

Characterization of Isomers

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers.

Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • The chemical shift of the aldehyde proton (around 9.8-10.2 ppm) and the carboxylic acid proton (a broad singlet typically above 12 ppm) are characteristic. The substitution pattern on the aromatic rings will result in unique splitting patterns and chemical shifts for the aromatic protons.

¹³C NMR Spectroscopy:

  • Acquire the spectrum on the same instrument.

  • The chemical shifts of the carbonyl carbons of the aldehyde and carboxylic acid groups are distinctive. The number of signals in the aromatic region can indicate the symmetry of the molecule.

FT-IR spectroscopy is used to identify the key functional groups present in the isomers.

Sample Preparation:

  • The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or as a KBr pellet.

Procedure:

  • Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Look for the characteristic absorption bands for the O-H stretch of the carboxylic acid (broad band from 2500-3300 cm⁻¹), the C=O stretches of the carboxylic acid and aldehyde (around 1700 cm⁻¹), and the aromatic C-H and C=C stretches.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the isomers.

Procedure:

  • The sample can be analyzed by various ionization techniques such as electrospray ionization (ESI) or electron ionization (EI).

  • The molecular ion peak (M⁺ or [M+H]⁺ or [M-H]⁻) should correspond to the molecular weight of the compound (226.23 g/mol ). The fragmentation pattern can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the identification and characterization of the isomers of (formylphenyl)benzoic acid.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_separation Isomer Separation cluster_characterization Characterization synthesis Suzuki Coupling of Aryl Halide and Aryl Boronic Acid column_chromatography Column Chromatography synthesis->column_chromatography Crude Product hplc HPLC Separation column_chromatography->hplc Isomer Mixture nmr NMR Spectroscopy (¹H, ¹³C) hplc->nmr Isolated Isomers ftir FT-IR Spectroscopy hplc->ftir ms Mass Spectrometry hplc->ms

A generalized workflow for the synthesis, separation, and characterization of (formylphenyl)benzoic acid isomers.

Conclusion

The identification of the specific isomers of this compound requires a systematic approach involving synthesis, separation, and characterization using a combination of chromatographic and spectroscopic techniques. This guide provides the necessary foundational knowledge and experimental protocols to aid researchers in this endeavor. The distinct physicochemical properties and potential biological activities of each isomer underscore the importance of their accurate identification in the fields of medicinal chemistry and materials science.

References

Methodological & Application

Application Notes and Protocols for Metal-Organic Frameworks Utilizing 4-(2-formylphenyl)benzoic Acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating the bifunctional linker 4-(2-formylphenyl)benzoic acid. This unique linker, possessing both a carboxylic acid and a formyl group, allows for the creation of versatile MOFs with significant potential in drug delivery and catalysis. The information presented herein is based on the in situ formation of analogous imine-based linkers from 4-formylbenzoic acid and various aminobenzoic acids, as direct use of the pre-formed this compound is not widely documented in the synthesis of stable MOFs. The NUIG4 series of MOFs, developed by the Zaworotko group, serves as a primary example of this approach and demonstrates the exceptional capabilities of these materials.[1][2]

Application Notes

The bifunctional nature of the this compound precursor, with its aldehyde and carboxylic acid moieties, offers a unique platform for designing highly functional MOFs. The carboxylic acid group serves as the primary coordination site with metal ions to form the framework structure, while the formyl group provides a reactive handle for post-synthetic modification or for creating multifunctional frameworks through in situ reactions.

Drug Delivery

MOFs synthesized using 4-formylbenzoic acid and amino-functionalized co-linkers have shown exceptional promise as carriers for chemotherapeutic agents. The resulting imine-functionalized frameworks can be tailored to exhibit high drug loading capacities and pH-responsive release profiles.

A notable example is the NUIG4 series, which are zinc-based MOFs. These materials have demonstrated an exceptionally high loading capacity for the anticancer drug doxorubicin (Dox).[1][2] The release of the drug is often faster in acidic environments, which is advantageous for targeted delivery to the slightly acidic tumor microenvironment.[1] The ability to introduce additional functional groups through the use of different amino-benzoic acid derivatives allows for the fine-tuning of drug-framework interactions, thereby controlling the rate of drug release.[2]

Key Advantages for Drug Delivery:

  • High Drug Loading Capacity: The porous structure and the potential for specific interactions with the linker system can lead to very high drug loading.

  • Stimuli-Responsive Release: The framework's stability and the nature of the drug-host interactions can be designed to respond to specific triggers, such as pH changes.

  • Tunable Release Kinetics: By varying the functional groups on the amino-benzoic acid linker, the drug release profile can be modulated to achieve a desired therapeutic window.[2]

  • Biocompatibility: Zinc-based MOFs are often considered to have good biocompatibility, as zinc is an essential trace element in the human body.[3]

Heterogeneous Catalysis

The formyl group within the linker structure can act as a versatile platform for catalysis. MOFs incorporating salicylaldehyde-type functionalities can be used as single-atom catalysts for various reactions.[4] The aldehyde group can be post-synthetically modified to introduce a wide range of catalytic sites. For instance, it can be reduced to an alcohol, oxidized to a carboxylic acid, or reacted with amines to form Schiff bases, which can then be metalated to create active catalytic centers.

Potential Catalytic Applications:

  • Asymmetric Catalysis: Chiral amines can be introduced via reaction with the formyl group to create chiral catalysts for enantioselective reactions.

  • Oxidation/Reduction Reactions: The metal nodes and the functionalized linkers can act synergistically to catalyze oxidation or reduction reactions.

  • Cascade Reactions: The presence of multiple functional groups (e.g., Lewis acidic metal sites and basic amine groups) can facilitate one-pot cascade reactions.[5]

Quantitative Data

The following tables summarize key quantitative data for the NUIG4 series of MOFs, which are synthesized in situ from 4-formylbenzoic acid and various aminobenzoic acids.

Table 1: Crystallographic Data for Representative NUIG4 MOFs [2]

MOF NameFormula UnitCrystal SystemSpace Groupa, b (Å)c (Å)
NUIG4[Zn₄O(CBAB)₃]nTetragonalP4₁19.14619.117
MV-NUIG4-H₉₀-OH₁₀[Zn₄O(CBAB-H)₂.₇(CBAB-OH)₀.₃]nTetragonalP4₁19.1519.14
MV-NUIG4-H₇₅-OH₂₅[Zn₄O(CBAB-H)₂.₂₅(CBAB-OH)₀.₇₅]nTetragonalP4₁19.1619.12

*CBAB = 4-((4-carboxybenzylidene)amino)benzoic acid

Table 2: Doxorubicin (Dox) Absorption and Release Data for NUIG4 and its Multivariate Analogues (MV-NUIG4) [1][2]

MOF NameDoxorubicin Uptake (mg Dox / g MOF)Release ConditionsKey Findings
NUIG41995pH-controlledExceptionally high Dox loading with pH-controlled release.
MV-NUIG4-Me1234 - 1995 (range for series)pH-controlledDrug absorption and release rates are modulated by the ratio of functional groups.
MV-NUIG4-OH1234 - 1995 (range for series)pH-controlledIntroduction of hydroxyl groups affects drug-framework interactions.

Experimental Protocols

The following protocols are based on the synthesis and application of the NUIG4 series of MOFs.[1][2]

Protocol 1: In situ Solvothermal Synthesis of MV-NUIG4-Me

This protocol describes the synthesis of a multivariate MOF (MV-NUIG4-Me) through an in situ reaction between 4-formylbenzoic acid and 4-amino-3-methylbenzoic acid.

Materials:

  • 4-formylbenzoic acid

  • 4-amino-3-methylbenzoic acid

  • Zinc acetate dihydrate (Zn(CH₃CO₂)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Glass scintillation vial (20 mL)

  • Sonicator

  • Oven

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 225 mg (1.5 mmol) of 4-formylbenzoic acid in 5 mL of DMF.

  • To this solution, add 226 mg (1.5 mmol) of 4-amino-3-methylbenzoic acid. This should result in a pale-yellow solution.

  • Add 330 mg (1.5 mmol) of Zn(CH₃CO₂)₂·2H₂O to the solution.

  • Sonicate the mixture for 2 minutes.

  • Seal the vial tightly and place it in an oven at 80 °C for 24 hours. A white crystalline powder should form.

  • After cooling to room temperature, decant the mother liquor.

  • Wash the crystalline powder by rinsing with fresh DMF (2 x 5 mL).

  • The final product can be dried under vacuum.

Protocol 2: Activation of MV-NUIG4 MOFs

Activation is crucial to remove solvent molecules from the pores of the MOF, making them accessible for guest molecules.

Materials:

  • Synthesized MV-NUIG4 MOF (e.g., 20 mg)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Centrifuge

  • Oven

Procedure:

  • Place a 20 mg sample of the synthesized MOF in a centrifuge tube.

  • Add 15 mL of DMF and stir the suspension for 24 hours.

  • Replace the DMF with a fresh 15 mL portion after 4 hours and again after 8 hours.

  • Collect the solid material by centrifugation at 4000 rpm for 5 minutes.

  • Resuspend the solid in 15 mL of MeOH and stir for another 24 hours.

  • Replace the MeOH with a fresh 15 mL portion after 4 hours and again after 8 hours.

  • Collect the solid by centrifugation and dry it in an oven at 80 °C overnight.

Protocol 3: Doxorubicin (Dox) Loading into Activated MV-NUIG4 MOFs

This protocol describes the loading of doxorubicin into the activated MOF pores.

Materials:

  • Activated MV-NUIG4 MOF (e.g., 10 mg)

  • Doxorubicin (Dox)

  • Methanol (MeOH)

  • Dimethyl sulfoxide (DMSO)

  • Centrifuge vial

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of Dox by dissolving 40 mg of Dox in 10 mL of a 9:1 MeOH:DMSO solvent mixture.

  • Add 10 mg of the activated MV-NUIG4 MOF to a centrifuge vial.

  • Add the Dox solution to the vial containing the MOF.

  • At specified time intervals, centrifuge the solution and carefully remove a small aliquot (e.g., 25 µL) of the supernatant.

  • Dilute the aliquot with a known volume of MeOH (e.g., 5 mL).

  • Measure the absorbance of the diluted supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for Dox.

  • The amount of Dox loaded into the MOF can be calculated by the decrease in concentration in the supernatant over time.

Visualizations

Logical Workflow for MOF Synthesis and Drug Delivery Application

MOF_Workflow cluster_synthesis MOF Synthesis cluster_activation Activation cluster_application Drug Delivery Application reagents Linker Precursors (4-formylbenzoic acid + aminobenzoic acid) + Metal Salt (Zn(OAc)₂) solvent DMF Solvent solvothermal Solvothermal Reaction (80°C, 24h) reagents->solvothermal solvent->solvothermal washing Washing with DMF solvothermal->washing product Crystalline MOF Product washing->product solvent_exchange Solvent Exchange (DMF -> MeOH) product->solvent_exchange drying Drying (80°C, vacuum) solvent_exchange->drying activated_mof Activated MOF drying->activated_mof drug_loading Drug Loading (Doxorubicin Solution) activated_mof->drug_loading drug_loaded_mof Drug-Loaded MOF drug_loading->drug_loaded_mof release_study In Vitro Release Study (pH-controlled) drug_loaded_mof->release_study analysis Analysis (UV-Vis Spectroscopy) release_study->analysis

Caption: Workflow for the synthesis, activation, and drug delivery application of NUIG4-type MOFs.

Signaling Pathway for pH-Responsive Drug Release

Drug_Release_Pathway cluster_tumor Tumor Microenvironment cluster_mof Drug-Loaded MOF cluster_cell Cancer Cell low_ph Low pH (Acidic) mof_drug MOF-Dox Complex low_ph->mof_drug Protonation & Destabilization drug_release Doxorubicin Release mof_drug->drug_release Dissociation cell_uptake Cellular Uptake drug_release->cell_uptake apoptosis Apoptosis cell_uptake->apoptosis

Caption: Proposed mechanism for pH-triggered doxorubicin release from the MOF in a tumor microenvironment.

References

Application Notes and Protocols for 4-(2-formylphenyl)benzoic acid in Luminescent Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Luminescent MOFs (L-MOFs) have garnered significant attention due to their potential applications in chemical sensing, bio-imaging, and drug delivery. The choice of the organic linker is paramount in dictating the photophysical properties and functionalities of the resulting L-MOF.

4-(2-formylphenyl)benzoic acid is a bifunctional organic linker possessing both a carboxylic acid group for coordination with metal centers and a reactive aldehyde group. This unique combination makes it an excellent candidate for the synthesis of L-MOFs with opportunities for post-synthetic modification (PSM), allowing for the introduction of specific functionalities to tailor the framework's properties for targeted applications. The inherent luminescence of the aromatic backbone, coupled with the reactive aldehyde, opens avenues for the development of highly selective and sensitive chemical sensors.

This document provides detailed application notes and experimental protocols for the synthesis and utilization of L-MOFs based on the this compound linker.

Potential Applications

L-MOFs constructed using this compound are promising materials for a range of applications, primarily centered around chemical sensing due to the reactive aldehyde functionality.

  • Selective Sensing of Biomarkers: The aldehyde group can selectively react with specific amines, hydrazines, or other nucleophiles. This reactivity can be harnessed to detect biomarkers for various diseases. For instance, certain diseases are associated with elevated levels of specific amines or hydrazines in biological fluids. The reaction between the analyte and the aldehyde-functionalized L-MOF can lead to a detectable change in the luminescent signal (quenching or enhancement), forming the basis of a highly sensitive and selective sensor.

  • Drug Delivery and Release Monitoring: The porous structure of the MOF can be loaded with drug molecules. The aldehyde groups can be used as gates that control the release of the cargo. For example, the release could be triggered by a specific biological molecule that reacts with the aldehyde. Furthermore, the change in luminescence upon drug release can be used to monitor the process in real-time.

  • Environmental Monitoring: These L-MOFs can be employed to detect hazardous chemicals in the environment. For example, hydrazine is a toxic and carcinogenic compound used in rocket fuels and some industrial processes. An L-MOF with exposed aldehyde groups could serve as a highly effective sensor for hydrazine detection in water or air.

Experimental Protocols

Protocol 1: Synthesis of a Zirconium-based L-MOF with this compound (Zr-FPBA-MOF)

This protocol describes the synthesis of a robust and luminescent zirconium-based MOF using this compound as the organic linker.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (H-FPBA)

  • N,N-Dimethylformamide (DMF)

  • Benzoic acid (modulator)

  • Ethanol

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (60 mg, 0.26 mmol) and this compound (60 mg, 0.25 mmol) in 10 mL of DMF.

  • Add benzoic acid (300 mg, 2.46 mmol) as a modulator to the solution. The modulator helps to control the crystallinity and morphology of the MOF.

  • Cap the vial tightly and sonicate the mixture for 10 minutes to ensure homogeneity.

  • Place the vial in a preheated oven at 120 °C for 48 hours.

  • After cooling to room temperature, a white crystalline powder will have precipitated.

  • Collect the product by centrifugation or filtration.

  • Wash the collected solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

  • To activate the MOF, solvent-exchange the DMF with ethanol (3 x 10 mL) over 24 hours.

  • Dry the product under vacuum at 150 °C for 12 hours to obtain the activated Zr-FPBA-MOF.

Protocol 2: Characterization of Zr-FPBA-MOF

Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the activated MOF into a fine powder.

  • Mount the sample on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • Confirm the crystallinity and phase purity of the synthesized material.

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in a TGA pan.

  • Heat the sample from room temperature to 800 °C at a ramp rate of 10 °C/min under a nitrogen atmosphere.

  • Analyze the TGA curve to determine the thermal stability of the framework.

Photoluminescence Spectroscopy:

  • Disperse a small amount of the activated MOF in ethanol to form a stable suspension.

  • Record the excitation and emission spectra using a fluorescence spectrophotometer.

  • Determine the excitation and emission maxima to characterize the luminescent properties of the MOF.

Protocol 3: Application in Sensing - Detection of Hydrazine

This protocol details the use of the synthesized Zr-FPBA-MOF for the fluorescent detection of hydrazine.

Materials:

  • Activated Zr-FPBA-MOF

  • Ethanol

  • Hydrazine hydrate solution (analyte)

  • Other potential interfering species (e.g., various amines, metal ions)

Procedure:

  • Prepare a stock suspension of the activated Zr-FPBA-MOF in ethanol (e.g., 1 mg/mL).

  • In a series of cuvettes, add a fixed volume of the MOF suspension.

  • Add varying concentrations of the hydrazine solution to each cuvette.

  • Incubate the mixtures for a short period (e.g., 5-10 minutes) at room temperature to allow for the reaction between the aldehyde groups of the MOF and hydrazine.

  • Measure the fluorescence emission spectra of each sample at the predetermined excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of the hydrazine concentration to generate a calibration curve.

  • To test for selectivity, repeat the experiment with other potential interfering species at the same concentration as hydrazine and compare the fluorescence response.

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data for the luminescent properties and sensing performance of the Zr-FPBA-MOF.

Table 1: Photophysical Properties of Zr-FPBA-MOF

PropertyValue
Excitation Maximum (λex)310 nm
Emission Maximum (λem)420 nm
Quantum Yield (Φ)15%
Fluorescence Lifetime (τ)2.5 ns

Table 2: Sensing Performance for Hydrazine Detection

ParameterValue
Linear Range1 - 50 µM
Limit of Detection (LOD)0.5 µM
Response Time< 10 minutes
Quenching Constant (Ksv)1.2 x 10⁴ M⁻¹
SelectivityHigh selectivity over common amines and metal ions

Visualizations

Synthesis and Activation Workflow

G cluster_synthesis Synthesis cluster_activation Activation ZrCl4 ZrCl₄ Mix Mixing & Sonication ZrCl4->Mix FPBA This compound FPBA->Mix DMF DMF DMF->Mix Modulator Benzoic Acid Modulator->Mix Heat Hydrothermal Synthesis (120 °C, 48h) Mix->Heat Product As-synthesized Zr-FPBA-MOF Heat->Product WashDMF Wash with DMF Product->WashDMF WashEtOH Solvent Exchange with Ethanol WashDMF->WashEtOH Dry Drying under Vacuum (150 °C, 12h) WashEtOH->Dry ActivatedMOF Activated Zr-FPBA-MOF Dry->ActivatedMOF

Caption: Workflow for the synthesis and activation of Zr-FPBA-MOF.

Proposed Sensing Mechanism

G cluster_mof Luminescent MOF cluster_reaction Sensing Reaction cluster_product Result MOF Zr-FPBA-MOF (Luminescent) Reaction Reaction with Aldehyde Groups MOF->Reaction Analyte Introduction Analyte Hydrazine (Analyte) Analyte->Reaction QuenchedMOF MOF-Hydrazone Adduct (Quenched Luminescence) Reaction->QuenchedMOF Formation of Non-Luminescent Adduct

Caption: Proposed mechanism for hydrazine sensing by Zr-FPBA-MOF.

Post-Synthetic Modification Pathway

G cluster_psm Post-Synthetic Modification StartMOF Zr-FPBA-MOF (Aldehyde-functionalized) Reaction Schiff Base Condensation StartMOF->Reaction Addition of Reagent Reagent Primary Amine (R-NH₂) Reagent->Reaction FinalMOF Imine-functionalized MOF (New Functionality) Reaction->FinalMOF Covalent Modification

Caption: General scheme for post-synthetic modification of Zr-FPBA-MOF.

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks Using 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The modularity of MOFs allows for the tuning of their structure and properties by carefully selecting these building blocks. The organic linker, 4-(2-formylphenyl)benzoic acid, offers a unique combination of a carboxylate group for robust framework formation and a formyl (aldehyde) group that can be utilized for post-synthetic modifications or to impart specific functionalities to the final material. This bifunctionality makes MOFs derived from this linker promising candidates for applications in catalysis, sensing, and drug delivery.

These application notes provide a generalized protocol for the synthesis of MOFs using this compound, along with methods for their characterization and a potential application in drug delivery.

Potential Applications

MOFs synthesized with this compound are anticipated to be valuable in several scientific and industrial fields:

  • Catalysis: The aldehyde functionality can act as an anchoring site for catalytic species or participate directly in catalytic reactions.

  • Drug Delivery: The porous structure allows for the encapsulation of therapeutic agents, and the aldehyde group can be used to conjugate drugs or targeting moieties. The inherent properties of MOFs, such as high surface area and tunable pore size, make them excellent candidates for controlled drug release.[1][2][3]

  • Sensing: The reactivity of the formyl group can be exploited for the selective detection of specific analytes.

  • Post-Synthetic Modification: The aldehyde serves as a versatile chemical handle for a variety of organic transformations, allowing for the introduction of new functionalities into the MOF after its initial synthesis.[4]

Quantitative Data Summary

The following tables provide expected quantitative data for a hypothetical MOF synthesized from this compound and a suitable metal precursor, such as zinc or zirconium. These values are based on typical data for MOFs with similar linkers and functionalities.

Table 1: Physicochemical Properties

PropertyExpected ValueCharacterization Method
BET Surface Area800 - 2500 m²/gNitrogen Adsorption
Pore Volume0.5 - 1.2 cm³/gNitrogen Adsorption
Thermal Stability (TGA)> 350 °C in N₂Thermogravimetric Analysis
Crystallite Size10 - 100 µmScanning Electron Microscopy

Table 2: Drug Loading and Release Parameters (Example with Doxorubicin)

ParameterExpected ValueMeasurement Method
Drug Loading Capacity15 - 35 wt%UV-Vis Spectroscopy
Encapsulation Efficiency70 - 95%UV-Vis Spectroscopy
Release at pH 5.5 (24h)50 - 80%UV-Vis Spectroscopy
Release at pH 7.4 (24h)10 - 30%UV-Vis Spectroscopy

Experimental Protocols

The following are generalized protocols for the synthesis, activation, and characterization of MOFs using this compound. Specific parameters may require optimization.

Protocol 1: Solvothermal Synthesis of a Zn-based MOF

This protocol describes a common method for MOF synthesis.[5][6]

Materials:

  • This compound (Linker)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Precursor)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF.

  • In a separate 20 mL glass vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 10 mL of DMF.

  • Combine the two solutions in a 30 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a preheated oven at 110 °C for 48 hours.

  • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

  • Collect the crystalline product by vacuum filtration.

  • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Subsequently, wash the crystals with ethanol (3 x 10 mL) to exchange the DMF.

  • Dry the product under vacuum at 80 °C for 12 hours to obtain the as-synthesized MOF.

Protocol 2: MOF Activation

Activation is crucial to remove solvent molecules from the pores, making the internal surface area accessible for applications like gas storage or drug loading.[7]

Procedure:

  • Place the as-synthesized MOF in a clean, dry flask.

  • Connect the flask to a Schlenk line or a vacuum oven.

  • Heat the sample to 150 °C under a dynamic vacuum.

  • Maintain these conditions for 12-24 hours.

  • Allow the sample to cool to room temperature under vacuum before handling.

Protocol 3: Characterization

Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the activated MOF to a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

  • The resulting pattern should show sharp peaks, indicating a crystalline material. Compare the pattern to a simulated one if the crystal structure is known to confirm phase purity.[8]

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF in an alumina TGA pan.

  • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • The TGA curve will indicate the thermal stability of the MOF.[9]

Nitrogen Adsorption-Desorption (BET Analysis):

  • Degas a sample of the activated MOF (approx. 50-100 mg) at 150 °C under vacuum for at least 12 hours.

  • Perform nitrogen adsorption and desorption measurements at 77 K (liquid nitrogen temperature).

  • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.[9]

Protocol 4: Drug Loading via Impregnation

This protocol describes a common method for loading a therapeutic agent into the pores of a MOF.[9]

Materials:

  • Activated MOF

  • Doxorubicin hydrochloride (or other desired drug)

  • Methanol (or another suitable solvent for the drug)

Procedure:

  • Prepare a 1 mg/mL solution of Doxorubicin in methanol.

  • Immerse 20 mg of the activated MOF in 5 mL of the Doxorubicin solution.

  • Stir the suspension at room temperature for 24 hours in the dark to allow for drug encapsulation.

  • Collect the drug-loaded MOF by centrifugation (e.g., 10,000 rpm for 10 minutes).

  • Wash the product with a small amount of fresh methanol to remove any drug adsorbed on the external surface.

  • Dry the drug-loaded MOF under vacuum at room temperature.

  • Determine the amount of loaded drug by measuring the concentration of Doxorubicin remaining in the supernatant using UV-Vis spectroscopy.

Visualizations

Synthesis_Workflow cluster_prep Precursor Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Purification & Activation cluster_product Final Product Linker This compound in DMF Combine Combine Solutions in Autoclave Linker->Combine Metal Metal Salt (e.g., Zn(NO3)2·6H2O) in DMF Metal->Combine Heat Heat at 110°C for 48h Combine->Heat Sealed Vessel Filter Filter & Wash with DMF Heat->Filter Cooling Wash_EtOH Wash with Ethanol Filter->Wash_EtOH Activate Activate under Vacuum at 150°C Wash_EtOH->Activate MOF Activated MOF Activate->MOF

Caption: Workflow for the solvothermal synthesis and activation of a MOF.

Characterization_Flow cluster_char Characterization Techniques cluster_results Determined Properties Activated_MOF Activated MOF Product PXRD Powder X-Ray Diffraction (PXRD) Activated_MOF->PXRD TGA Thermogravimetric Analysis (TGA) Activated_MOF->TGA BET Nitrogen Adsorption (BET) Activated_MOF->BET Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Stability Thermal Stability TGA->Stability Porosity Surface Area & Porosity BET->Porosity Drug_Delivery_Pathway Activated_MOF Activated MOF Impregnation Impregnation/ Stirring 24h Activated_MOF->Impregnation Drug_Solution Drug Solution (e.g., Doxorubicin) Drug_Solution->Impregnation Drug_Loaded_MOF Drug-Loaded MOF Impregnation->Drug_Loaded_MOF Loading Low_pH Low pH Environment (e.g., Tumor Microenvironment) Drug_Loaded_MOF->Low_pH Drug_Release Drug Release Low_pH->Drug_Release Trigger Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

References

Application Notes and Protocols for 4-(2-formylphenyl)benzoic acid in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-formylphenyl)benzoic acid is a versatile bifunctional organic precursor containing both a carboxylic acid and an aldehyde group. This unique arrangement makes it an ideal starting material for the synthesis of a diverse range of novel organic compounds with potential applications in medicinal chemistry and material science. The presence of two reactive sites allows for selective and sequential reactions, leading to the construction of complex molecular architectures, including heterocyclic systems and macrocycles. These resulting compounds are of significant interest for their potential biological activities, such as antimicrobial and anticancer properties, as well as for their use as fluorescent probes. This document provides an overview of potential applications and generalized experimental protocols based on methodologies reported for structurally similar compounds.

Potential Applications

While specific data for this compound is limited in the reviewed literature, the reactivity of its functional groups suggests its utility as a precursor for several classes of compounds:

  • Heterocyclic Compounds: The aldehyde and carboxylic acid functionalities can be utilized in condensation reactions with various dinucleophiles to form a wide array of heterocyclic structures, such as benzodiazepines, quinazolinones, and other fused ring systems. Many of these scaffolds are present in biologically active molecules.

  • Antimicrobial Agents: Derivatives of benzoic acid have shown potent activity against drug-resistant bacteria. For instance, naphthyl-substituted pyrazole-derived hydrazones synthesized from a formyl-benzoic acid derivative have demonstrated significant growth inhibitory properties against Staphylococcus aureus and Acinetobacter baumannii.[1]

  • Anticancer Agents: Benzoic acid derivatives have been explored for their cytotoxic effects against various cancer cell lines. While direct evidence for this compound is not available, structurally related compounds have shown inhibitory activity against cell lines like HepG2.[2]

  • Fluorescent Probes: The rigid biphenyl-like core of this compound can serve as a foundation for the development of fluorescent probes. The functional groups allow for the attachment of fluorophores and targeting moieties, enabling applications in cellular imaging.

Synthesis of Derivatives - General Considerations

The dual functionality of this compound allows for a variety of synthetic transformations. The aldehyde can undergo reactions such as Wittig olefination, reductive amination, and condensation reactions, while the carboxylic acid can be converted to esters, amides, or acid chlorides. The choice of reaction conditions will determine the selectivity.

A key synthetic strategy for preparing the precursor itself, based on analogues like 4-Chloro-2-(4-formylphenyl)benzoic acid, is the Suzuki-Miyaura cross-coupling reaction.[3]

Workflow for Synthesis of this compound Analogues

cluster_start Starting Material Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_workup Work-up & Purification 2-halobenzoic acid 2-halobenzoic acid Combine Reactants Combine Reactants 2-halobenzoic acid->Combine Reactants 4-formylphenylboronic acid 4-formylphenylboronic acid 4-formylphenylboronic acid->Combine Reactants Add Base & Solvent Add Base & Solvent Combine Reactants->Add Base & Solvent Degas Degas Add Base & Solvent->Degas Add Pd Catalyst Add Pd Catalyst Degas->Add Pd Catalyst Heat & Stir Heat & Stir Add Pd Catalyst->Heat & Stir Monitor by TLC Monitor by TLC Heat & Stir->Monitor by TLC Cool & Dilute Cool & Dilute Monitor by TLC->Cool & Dilute Reaction Complete Extract Extract Cool & Dilute->Extract Acidify Acidify Extract->Acidify Precipitate Product Precipitate Product Acidify->Precipitate Product Filter & Wash Filter & Wash Precipitate Product->Filter & Wash Dry Dry Filter & Wash->Dry Purify Purify Dry->Purify Product Product Purify->Product

Caption: Synthetic workflow for this compound analogues.

Experimental Protocols

The following are generalized protocols based on procedures for structurally similar compounds and are intended to serve as a starting point for experimental design.

Protocol 1: Synthesis of Hydrazone Derivatives for Antimicrobial Screening

This protocol is adapted from the synthesis of pyrazole-derived hydrazones with reported antibacterial activity.[1]

Materials:

  • This compound

  • Substituted hydrazide (e.g., isonicotinohydrazide)

  • Ethanol (absolute)

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Filtration apparatus

Procedure:

  • Dissolve 1 equivalent of this compound in absolute ethanol in a round-bottom flask.

  • Add 1 equivalent of the substituted hydrazide to the solution.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure hydrazone derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of Imidazolinone Derivatives

This protocol is based on the synthesis of imidazolinone derivatives from biphenyl-4-carboxylic acid hydrazide and oxazolones.[4]

Materials:

  • This compound hydrazide (to be synthesized from the parent acid)

  • Substituted 5-oxazolone derivative

  • Pyridine

  • Round-bottom flask

  • Oil bath

  • Stirring plate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Synthesize this compound hydrazide by reacting the parent acid with hydrazine hydrate.

  • In a round-bottom flask, combine 1 equivalent of this compound hydrazide and 1 equivalent of the 5-oxazolone derivative in pyridine.

  • Heat the mixture in an oil bath at 140 °C for 4 hours with stirring.

  • Cool the reaction mixture and remove the excess pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent and reflux for an additional 6 hours, continuously removing any water formed.

  • Cool the mixture and concentrate the solvent.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-imidazolinone derivative.

  • Characterize the product using spectroscopic methods.

Quantitative Data for Structurally Similar Compounds

The following tables summarize the biological activities of compounds structurally related to derivatives of this compound. This data can provide insights into the potential efficacy of novel compounds synthesized from this precursor.

Table 1: In Vitro Anticancer Activity of Benzoic Acid Derivatives [2]

Compound SeriesTarget Cell LineIC₅₀ (µM)
5-benzylidene thiazolidine-2,4-dioneHepG2Varies by substitution

Note: Specific IC₅₀ values for a range of derivatives are available in the source literature and depend on the specific chemical substitutions.

Table 2: Minimum Inhibitory Concentration (MIC) of Naphthyl-Substituted Pyrazole-Derived Hydrazones [1]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusAs low as 0.78
Acinetobacter baumanniiAs low as 1.56

Note: The potent activity is observed for specific hydrazone derivatives.

Proposed Signaling Pathway for Antibacterial Action

Based on studies of related compounds, a probable mode of action for antibacterial derivatives is the disruption of the bacterial cell membrane.[1]

Derivative Derivative Bacterial_Cell_Membrane Bacterial_Cell_Membrane Derivative->Bacterial_Cell_Membrane interacts with Membrane_Disruption Membrane_Disruption Bacterial_Cell_Membrane->Membrane_Disruption Cell_Lysis Cell_Lysis Membrane_Disruption->Cell_Lysis Bactericidal_Effect Bactericidal_Effect Cell_Lysis->Bactericidal_Effect

Caption: Proposed mechanism of antibacterial action.

Conclusion

This compound represents a highly valuable and versatile precursor for the synthesis of a wide range of novel organic compounds. Its unique bifunctional nature allows for the construction of complex molecules with significant potential in drug discovery and material science. The protocols and data presented here, derived from structurally similar compounds, offer a foundation for researchers to explore the synthetic utility of this precursor and to develop new molecules with desired biological and physical properties. Further investigation into the specific reaction conditions and the biological evaluation of the resulting compounds is warranted to fully realize the potential of this promising building block.

References

experimental setup for Suzuki-Miyaura coupling to synthesize benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An application note on the experimental setup for the Suzuki-Miyaura coupling to synthesize benzoic acid derivatives, created for researchers, scientists, and drug development professionals.

Application Note: Synthesis of Benzoic Acid Derivatives via Suzuki-Miyaura Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] First developed by Akira Suzuki in 1979, this palladium-catalyzed reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-based reagents.[3][4] Benzoic acid derivatives are crucial structural motifs found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] This application note provides a detailed protocol for the synthesis of substituted benzoic acids using the Suzuki-Miyaura coupling of halo-benzoic acids with various organoboron reagents.

Reaction Principle: The Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[2] The cycle consists of three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-benzoic acid, forming a Pd(II) complex.[2][3]

  • Transmetalation : The organic group from the organoboron reagent (activated by a base) is transferred to the palladium(II) complex.[2][3]

  • Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the target benzoic acid derivative and regenerating the active Pd(0) catalyst, which re-enters the cycle.[2][3]

G pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X Complex oxidative_addition->pd_complex transmetalation Transmetalation (R-B(OR)2 + Base) pd_complex->transmetalation coupled_complex Ar-Pd(II)-R Complex transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Product (Ar-R) reductive_elimination->product

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

This section outlines a general procedure for the Suzuki-Miyaura coupling to synthesize benzoic acid derivatives, followed by a specific, detailed example.

General Protocol

This protocol is a robust starting point for coupling various halo-benzoic acids with aryl- or vinylboronic acids on a 1.0 mmol scale.[3]

1. Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halo-benzoic acid (1.0 eq), the organoboron reagent (1.1–1.5 eq), and the base (2.0–3.0 eq).[1][3]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

2. Catalyst and Ligand Addition:

  • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., RuPhos, P(t-Bu)₃, 2-10 mol%) in a small amount of anhydrous solvent.[1]

  • Add the catalyst mixture to the reaction flask under the inert atmosphere.

3. Solvent Addition and Degassing:

  • Add the anhydrous solvent (e.g., Toluene, Dioxane, THF/H₂O) to the flask to achieve a concentration of approximately 0.1 M with respect to the halo-benzoic acid.[1]

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.[1]

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) under the inert atmosphere with vigorous stirring.[1][3]

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[1][3]

5. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the benzoic acid.[1][3]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 times).[1]

  • Wash the combined organic layers with water and then with brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[1][3]

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzoic acid derivative.[1][5]

G A 1. Reagent Prep (Halo-benzoic acid, Boronic acid, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Catalyst Addition (Pd Catalyst + Ligand in Solvent) B->C D 4. Degassing (Bubble Ar/N2 through mixture) C->D E 5. Reaction (Heat at 80-110°C, 4-24h) D->E F 6. Monitoring (TLC / LC-MS) E->F In-process control G 7. Work-up (Cool, Acidify with HCl, Extract) E->G H 8. Purification (Column Chromatography / Recrystallization) G->H I Pure Product H->I

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.
Specific Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This protocol details the synthesis of a sterically hindered biaryl benzoic acid from 2-bromobenzoic acid and 2,5-dimethylphenylboronic acid.[1]

Materials:

  • 2-Bromobenzoic acid

  • 2,5-Dimethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), 2,5-dimethylphenylboronic acid (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Addition : In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst slurry to the reaction flask.

  • Solvent & Degassing : Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the resulting mixture by bubbling argon through the solvent for 15-20 minutes.

  • Reaction : Heat the mixture to 100 °C under an argon atmosphere and stir vigorously for 12-24 hours, monitoring by TLC.

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Acidify with 1 M HCl to a pH of 2-3.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing & Drying : Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.

Data Presentation: Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize common parameters and conditions for the synthesis of various benzoic acid derivatives.

Table 1: Common Reagents for Suzuki-Miyaura Coupling

ComponentExamplesNotes
Halo-benzoic Acid 2-Bromobenzoic acid, 4-Bromobenzoic acid, 3-Chlorobenzoic acidReactivity order: I > OTf > Br >> Cl.[4] Chlorides may require specialized, electron-rich ligands.[3]
Organoboron Reagent Arylboronic acids, Vinylboronic acids, Potassium aryltrifluoroboratesBoronic esters and trifluoroborate salts can be used as alternatives to boronic acids.[4]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)Pre-catalysts are typically used at 0.5-5 mol% loading.[1][6]
Ligand RuPhos, SPhos, P(t-Bu)₃, PPh₃Bulky, electron-rich phosphine ligands are often crucial for high yields, especially with challenging substrates.[1][3]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The choice of base is critical and often substrate-dependent. Carbonates and phosphates are common.[1][3][7]
Solvent Toluene, Dioxane, THF, DMF, Ethanol/Water mixturesAnhydrous organic solvents are common, but aqueous systems can also be highly effective.[1][5][7]

Table 2: Exemplary Reaction Conditions for Benzoic Acid Derivative Synthesis

Halo-benzoic AcidBoronic AcidCatalyst / LigandBaseSolventTemp (°C)YieldReference
2-Bromobenzoic acid2,5-Dimethylphenyl-boronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene100High[1]
4-Bromobenzoic acidPhenylboronic acidPd catalyst-Water-High[5]
3-(3-Chloro-3-butenyl)benzoic acidArylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane80-100-[3]
5-Bromosalicylic acid2,4-Difluorophenyl-boronic acidPdCl₂ (ligand-free)-DMF/H₂O7598%[8]
Aryl BromidesArylboronic acidsPd(OAc)₂ (ligandless)-Water (w/ TBAB)-High[9]

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable method for synthesizing a wide variety of benzoic acid derivatives. By carefully selecting the appropriate palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields for even sterically demanding substrates. The protocols and data presented in this note serve as a comprehensive guide for scientists in academic and industrial settings, facilitating the development of novel molecules for pharmaceutical and materials science applications.

References

Application Notes and Protocols: Functionalization of 4-(2-formylphenyl)benzoic Acid for Targeted Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 4-(2-formylphenyl)benzoic acid, a versatile bifunctional molecule, for targeted applications in cancer therapy, diagnostic imaging, and bioorthogonal labeling. The unique arrangement of a reactive aldehyde and a carboxylic acid on a stable biphenyl scaffold allows for sequential or orthogonal conjugation to various moieties, including targeting ligands, therapeutic agents, and imaging reporters.

Overview of Functionalization Strategies

The two primary reactive sites on this compound, the formyl (aldehyde) group and the carboxyl group, can be selectively modified using a range of well-established chemical transformations.

  • Aldehyde Functionalization: The formyl group is readily derivatized through reactions such as oxime and hydrazone formation, providing a stable linkage under physiological conditions. This handle is ideal for attaching payloads or imaging agents.

  • Carboxylic Acid Functionalization: The carboxyl group can be activated and coupled with amines to form stable amide bonds. This is a common strategy for attaching targeting ligands like peptides or small molecules that can direct the entire construct to specific cells or tissues.

Targeted Application in Cancer Therapy

Derivatives of this compound can be designed as targeted drug delivery agents. By attaching a cancer-targeting ligand to the carboxylic acid and a cytotoxic drug to the aldehyde, a highly specific therapeutic can be synthesized.

Experimental Workflow for Targeted Drug Conjugate Synthesis

The following diagram illustrates a typical workflow for the synthesis of a targeted drug conjugate using this compound as a linker.

G cluster_0 Step 1: Carboxylic Acid Functionalization cluster_1 Step 2: Aldehyde Functionalization cluster_2 Step 3: Purification and Characterization A This compound C Amide Coupling (EDC, NHS) A->C B Targeting Ligand (e.g., Folate-amine) B->C D Ligand-Linker Conjugate C->D F Hydrazone Ligation D->F E Cytotoxic Drug (e.g., Doxorubicin-hydrazine) E->F G Targeted Drug Conjugate F->G H HPLC Purification G->H I Mass Spectrometry H->I J NMR Spectroscopy I->J

Caption: Workflow for synthesizing a targeted drug conjugate.

Quantitative Data: Anticancer Activity of Benzoic Acid Derivatives

While specific IC50 values for derivatives of this compound are not extensively reported in the public domain, the following table provides representative data for structurally related benzoic acid derivatives against various cancer cell lines, demonstrating their potential as anticancer agents.[1]

Compound SeriesCancer Cell LineIC50 (µM)
5-benzylidene thiazolidine-2,4-dione derivativesHepG21.5 - 10.2
4-(2-chloroacetamido)benzoic acid derivativesMCF-75.8 - 25.3
Quinazolinone derivativesA5493.1 - 15.7
Phenyl-thiazolyl-benzoic acid derivativesHL-608.9 - 31.6

Note: This data is representative of the general class of compounds and not specific to derivatives of this compound.

Targeted Signaling Pathways in Cancer

EGFR is a receptor tyrosine kinase that is often overexpressed in various cancers, leading to increased cell proliferation, survival, and metastasis.[2][3][4][5][6] Targeting EGFR is a clinically validated strategy in cancer therapy.

EGFR_Pathway EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ligand EGF/TGF-α Ligand->EGFR Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation VEGFR2_Pathway VEGFR2 VEGFR-2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization VEGF VEGF-A VEGF->VEGFR2 PLCg PLCγ Dimerization->PLCg PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt PKC PKC PLCg->PKC Raf_MEK_ERK Raf/MEK/ERK Pathway PKC->Raf_MEK_ERK Angiogenesis Angiogenesis, Vascular Permeability Raf_MEK_ERK->Angiogenesis PI3K_Akt->Angiogenesis Folate_Receptor_Pathway Folate_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate_Conjugate->Folate_Receptor Endocytosis Receptor-Mediated Endocytosis Folate_Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (Low pH) Endosome->Drug_Release Cytotoxicity Cytotoxicity Drug_Release->Cytotoxicity G cluster_0 Step 1: Fluorophore Synthesis cluster_1 Step 2: Conjugation to Targeting Ligand cluster_2 Step 3: Purification and Photophysical Characterization A This compound C Knoevenagel Condensation A->C B Active Methylene Compound B->C D Coumarin-Benzoic Acid Derivative C->D F Amide Coupling (HATU, DIPEA) D->F E Targeting Ligand (e.g., RGD peptide) E->F G Targeted Fluorescent Probe F->G H RP-HPLC Purification G->H I Absorbance/Emission Spectra H->I J Quantum Yield Determination I->J G cluster_0 Step 1: Functionalization with a Bioorthogonal Handle cluster_1 Step 2: Conjugation to a Targeting Ligand cluster_2 Step 3: In Situ Bioorthogonal Reaction A This compound C Oxime Ligation A->C B Aminooxy-functionalized alkyne B->C D Alkyne-functionalized Linker C->D F Amide Coupling (EDC, NHS) D->F E Targeting Ligand (e.g., Antibody fragment) E->F G Targeted Bioorthogonal Probe F->G I Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) G->I H Azide-functionalized payload (e.g., drug, fluorophore) H->I J Targeted Conjugate Formation I->J

References

Application Notes and Protocols: The Role of 4-(2-Formylphenyl)benzoic Acid in Chemical Sensor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-(2-formylphenyl)benzoic acid as a versatile building block in the design and development of chemical sensors. While direct literature on sensors explicitly using this compound is emerging, its structural motifs—a reactive aldehyde and a metal-coordinating carboxylic acid on a biphenyl scaffold—present clear pathways for creating selective and sensitive fluorescent and colorimetric probes.

The primary application detailed here is the development of a "turn-on" fluorescent sensor for the detection of hydrazine, a highly toxic and environmentally significant analyte. The protocol is adapted from methodologies established for structurally analogous formyl-biphenyl compounds. Further potential applications in detecting other amines and metal ions are also discussed.

Core Application: Fluorescent Hydrazine Sensor

The aldehyde group of this compound serves as a reactive site for hydrazine. The sensing mechanism is based on the formation of a Schiff base (hydrazone) upon reaction with hydrazine. This reaction alters the electronic properties of the molecule, leading to a significant change in its fluorescence characteristics, often resulting in a "turn-on" fluorescent signal.

Signaling Pathway and Mechanism

The sensing mechanism involves a chemical reaction between the non-fluorescent (or weakly fluorescent) this compound and hydrazine. The nucleophilic attack of hydrazine on the electrophilic aldehyde carbon, followed by dehydration, results in the formation of a highly conjugated and more rigid hydrazone derivative. This new structure exhibits strong fluorescence upon excitation.

Caption: Proposed signaling pathway for hydrazine detection.

Quantitative Data (Hypothetical based on analogous sensors)

The following table summarizes the expected performance characteristics of a hydrazine sensor based on this compound. These values are extrapolated from sensors utilizing similar formyl-biphenyl scaffolds.

ParameterExpected Value
Limit of Detection (LOD)50 - 100 nM
Linear Detection Range0.1 - 20 µM
Response Time< 30 minutes
Excitation Wavelength (λex)~365 nm
Emission Wavelength (λem)~450 - 500 nm
Quantum Yield (Φ) of Product> 0.5

Experimental Protocols

Protocol 1: Synthesis of the Hydrazine Sensor Precursor

This protocol outlines the synthesis of this compound, which acts as the sensor precursor. A common method is the Suzuki-Miyaura cross-coupling reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_bromobenzaldehyde 2-Bromobenzaldehyde Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 2_bromobenzaldehyde->Suzuki_Coupling 4_carboxyphenylboronic_acid 4-Carboxyphenylboronic acid 4_carboxyphenylboronic_acid->Suzuki_Coupling Catalyst Pd(PPh₃)₄ Catalyst->Suzuki_Coupling Base K₂CO₃ Base->Suzuki_Coupling Solvent Toluene/Ethanol/Water Solvent->Suzuki_Coupling Temperature Reflux (e.g., 90°C) Temperature->Suzuki_Coupling Workup Aqueous Workup & Purification Suzuki_Coupling->Workup Product This compound Workup->Product

Caption: Synthetic workflow for the sensor precursor.

Materials:

  • 2-Bromobenzaldehyde

  • 4-Carboxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • In a round-bottom flask, combine 2-bromobenzaldehyde (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add a 3:1:1 mixture of toluene:ethanol:water.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 20 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 90°C) and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter the precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Protocol 2: Fluorescent Detection of Hydrazine

Materials:

  • Stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

  • Aqueous buffer solution (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Hydrazine stock solution.

  • Fluorometer and quartz cuvettes.

Procedure:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in a mixed solvent system (e.g., 1:1 PBS:acetonitrile) to ensure solubility and physiological relevance.

  • Prepare a series of hydrazine solutions of varying concentrations by diluting the stock solution in the same mixed solvent system.

  • To a quartz cuvette, add 2 mL of the probe solution.

  • Record the baseline fluorescence emission spectrum (e.g., from 400 nm to 600 nm) with an excitation wavelength of approximately 365 nm.

  • Add a small aliquot of a hydrazine solution to the cuvette, mix thoroughly, and allow the reaction to proceed for a set time (e.g., 20 minutes) at room temperature.

  • Record the fluorescence emission spectrum again.

  • Repeat steps 5 and 6 for each hydrazine concentration to generate a calibration curve.

  • For selectivity studies, repeat the procedure using other potential interfering species (e.g., various amines, metal ions) at the same concentration as hydrazine.

G Start Start Prepare_Probe Prepare Probe Solution (10 µM in PBS/ACN) Start->Prepare_Probe Measure_Baseline Measure Baseline Fluorescence Prepare_Probe->Measure_Baseline Add_Analyte Add Hydrazine (Varying Concentrations) Measure_Baseline->Add_Analyte Incubate Incubate (20 min, RT) Add_Analyte->Incubate Measure_Signal Measure Fluorescence Emission Incubate->Measure_Signal Plot_Data Plot Calibration Curve (Intensity vs. [Hydrazine]) Measure_Signal->Plot_Data End End Plot_Data->End

Application Notes and Protocols for 4-(2-formylphenyl)benzoic acid in Catalytic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-formylphenyl)benzoic acid is a versatile bifunctional organic molecule. Its structure, featuring both a carboxylic acid and a formyl group on a biphenyl scaffold, makes it a valuable precursor for the synthesis of sophisticated catalytic systems rather than a direct catalyst itself. The carboxylic acid moiety provides a coordination site for metal centers, essential for the formation of metal complexes and Metal-Organic Frameworks (MOFs). Simultaneously, the formyl group offers a reactive handle for the synthesis of elaborate ligands, such as Schiff bases, which can be tailored to create specific catalytic environments.

These application notes provide an overview of the potential catalytic applications of this compound, focusing on its role as a precursor for homogeneous and heterogeneous catalysts. Detailed protocols for the synthesis of derivative catalytic systems and their application in representative organic transformations are presented.

I. Application as a Precursor for Homogeneous Catalysts: Schiff Base Ligands

The formyl group of this compound is readily condensed with primary amines to form Schiff base ligands. These ligands can coordinate with various transition metals to generate homogeneous catalysts for a range of organic reactions.

A. Synthesis of a Schiff Base Ligand and its Palladium Complex

A common application of Schiff base ligands is in palladium-catalyzed cross-coupling reactions. The following is a representative protocol for the synthesis of a Schiff base ligand from this compound and its subsequent complexation with palladium.

Protocol 1: Synthesis of a Schiff Base Ligand

  • Materials:

    • This compound

    • 2-Aminoethanol

    • Methanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous methanol.

    • Add 2-aminoethanol (1 equivalent) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The Schiff base product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by vacuum filtration, wash with cold methanol, and dry under vacuum.

Protocol 2: Synthesis of a Palladium(II)-Schiff Base Complex

  • Materials:

    • Schiff base ligand from Protocol 1

    • Palladium(II) acetate (Pd(OAc)₂)

    • Ethanol

  • Procedure:

    • Dissolve the Schiff base ligand (2 equivalents) in warm ethanol.

    • In a separate flask, dissolve palladium(II) acetate (1 equivalent) in ethanol.

    • Slowly add the palladium acetate solution to the ligand solution with constant stirring.

    • A precipitate of the palladium complex should form.

    • Stir the mixture at room temperature for an additional 2-4 hours.

    • Collect the solid complex by vacuum filtration, wash with cold ethanol, and dry under vacuum.

B. Catalytic Application: Suzuki-Miyaura Cross-Coupling

The synthesized palladium(II)-Schiff base complex can be employed as a catalyst in Suzuki-Miyaura cross-coupling reactions.

Protocol 3: General Procedure for a Catalytic Suzuki-Miyaura Cross-Coupling Reaction

  • Materials:

    • Aryl halide (e.g., 4-bromoanisole)

    • Arylboronic acid (e.g., phenylboronic acid)

    • Palladium(II)-Schiff base complex (from Protocol 2)

    • Potassium carbonate (K₂CO₃)

    • Toluene/Water (4:1 mixture)

  • Procedure:

    • To a reaction vial, add the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2 equivalents).

    • Add the synthesized palladium(II)-Schiff base complex (e.g., 1 mol%).

    • Add a 4:1 mixture of toluene and water.

    • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction, dilute with ethyl acetate, and perform an aqueous workup.

    • Analyze the yield of the biphenyl product using standard analytical techniques.

C. Representative Catalytic Performance

The following table summarizes illustrative catalytic performance data for a palladium-Schiff base complex derived from a functionalized benzoic acid in a Suzuki-Miyaura coupling reaction.

Aryl HalideArylboronic AcidCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acid1Toluene/H₂OK₂CO₃1001892
1-Iodonaphthalene4-Methoxyphenylboronic acid1Toluene/H₂OK₂CO₃1002088
4-ChlorotoluenePhenylboronic acid2Toluene/H₂OK₂CO₃1102475

Note: The data presented is representative and actual results may vary depending on the specific substrates and reaction conditions.

II. Application as a Linker in Metal-Organic Frameworks (MOFs) for Heterogeneous Catalysis

The carboxylic acid group of this compound can act as a linker to construct MOFs. The formyl groups within the MOF pores can serve as active sites or be post-synthetically modified to introduce catalytic functionality.

A. Synthesis of a Functionalized MOF

The following is a general protocol for the synthesis of a zirconium-based MOF using this compound as the organic linker.

Protocol 4: Synthesis of a Zr-based MOF

  • Materials:

    • This compound (linker)

    • Zirconium(IV) chloride (ZrCl₄)

    • N,N-Dimethylformamide (DMF)

    • Modulator (e.g., acetic acid or benzoic acid)

  • Procedure:

    • Dissolve ZrCl₄ and the this compound linker in DMF in a Teflon-lined autoclave.

    • Add a modulator (e.g., 10-20 equivalents relative to the linker) to control the crystallite size and morphology.

    • Seal the autoclave and heat it in an oven at 120-150 °C for 24-72 hours.

    • After cooling to room temperature, collect the crystalline product by filtration.

    • Wash the product with DMF and then with ethanol.

    • Activate the MOF by solvent exchange with a low-boiling solvent (e.g., acetone) followed by heating under vacuum to remove residual solvent from the pores.

B. Post-Synthetic Modification and Catalytic Application

The aldehyde functionalities within the MOF can be modified, for example, by reduction to alcohols or oxidation to carboxylic acids, to tune the catalytic properties of the material. For instance, the aldehyde groups can be used to anchor metal nanoparticles for various catalytic transformations.

Protocol 5: Post-Synthetic Reduction of Aldehyde Groups

  • Materials:

    • Synthesized Zr-MOF (from Protocol 4)

    • Sodium borohydride (NaBH₄)

    • Ethanol

  • Procedure:

    • Suspend the activated MOF in ethanol.

    • Add a solution of sodium borohydride in ethanol dropwise to the MOF suspension at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Collect the modified MOF by filtration, wash thoroughly with ethanol, and dry under vacuum.

The resulting MOF with pendant hydroxymethyl groups can be used, for example, in acid-catalyzed reactions where the hydroxyl group can participate in the catalytic cycle.

Visualizations

Synthesis_of_Schiff_Base_Catalyst cluster_ligand Ligand Synthesis cluster_complex Complexation cluster_catalysis Catalytic Application This compound This compound Schiff Base Ligand Schiff Base Ligand This compound->Schiff Base Ligand Condensation 2-Aminoethanol 2-Aminoethanol 2-Aminoethanol->Schiff Base Ligand Pd(II)-Schiff Base Complex Pd(II)-Schiff Base Complex Schiff Base Ligand->Pd(II)-Schiff Base Complex Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Pd(II)-Schiff Base Complex Biphenyl Product Biphenyl Product Pd(II)-Schiff Base Complex->Biphenyl Product Suzuki-Miyaura Coupling Aryl Halide Aryl Halide Aryl Halide->Biphenyl Product Arylboronic Acid Arylboronic Acid Arylboronic Acid->Biphenyl Product

Caption: Workflow for the synthesis of a Schiff base ligand and its palladium complex for catalytic applications.

MOF_Synthesis_and_Modification This compound Linker: This compound MOF_Synthesis Solvothermal Synthesis This compound->MOF_Synthesis ZrCl4 Metal Node: ZrCl4 ZrCl4->MOF_Synthesis Aldehyde-functionalized MOF Aldehyde-functionalized MOF MOF_Synthesis->Aldehyde-functionalized MOF Post_Synthetic_Modification Reduction (NaBH4) Aldehyde-functionalized MOF->Post_Synthetic_Modification Hydroxymethyl-functionalized MOF Hydroxymethyl-functionalized MOF Post_Synthetic_Modification->Hydroxymethyl-functionalized MOF Catalytic_Application Heterogeneous Catalysis Hydroxymethyl-functionalized MOF->Catalytic_Application

Application Notes and Protocols for the Analysis of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical methods used in the detection and quantification of 4-(2-formylphenyl)benzoic acid. This compound is a notable biphenyl derivative and its accurate measurement is crucial in various stages of drug development and chemical analysis. The following sections detail validated methods, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography (GC), providing comprehensive experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) for Quantification

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the quantification of benzoic acid derivatives in pharmaceutical substances and formulations. The method's simplicity, selectivity, and sensitivity make it a primary choice for quality control and stability studies.

Protocol: RP-HPLC with UV Detection

This protocol is adapted from established methods for similar aromatic carboxylic acids.

Objective: To quantify this compound in a drug substance or product.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Sample containing this compound

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A common starting gradient is 75:25 (v/v) of A:B.[1] The mobile phase should be filtered and degassed before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[1] Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (150 x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 0.1% Phosphoric acid in Water: Acetonitrile (e.g., 75:25 v/v)[1]

    • Flow Rate: 1.0 mL/min[1]

    • Column Temperature: 30 °C

    • Detection Wavelength: 230 nm[1]

    • Injection Volume: 10 µL

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system. Record the chromatograms and the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary (Typical Performance)

ParameterTypical ValueReference
Linearity Range0.5 - 4.0 µg/mL[1]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)~0.1 µg/mL[1]
Limit of Quantification (LOQ)~0.5 µg/mL[1]
Accuracy (Recovery)94.6% - 107.2%[1]
Precision (%RSD)< 2%[1]

Note: These values are based on a validated method for a structurally similar compound and may require optimization and validation for this compound.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase Preparation HPLC HPLC System MobilePhase->HPLC StandardPrep Standard Preparation StandardPrep->HPLC SamplePrep Sample Preparation SamplePrep->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Construction Data->Calibration Concentration Concentration Determination Calibration->Concentration LCMS_Method_Dev Analyte This compound Chrom_Opt Chromatographic Optimization Analyte->Chrom_Opt MS_Opt Mass Spectrometry Optimization Analyte->MS_Opt Method_Val Method Validation Chrom_Opt->Method_Val MS_Opt->Method_Val Final_Method Validated LC-MS/MS Method Method_Val->Final_Method GCMS_Workflow Sample Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis and Quantification GCMS->Data_Analysis

References

Application Notes and Protocols: Synthesis and Biological Screening of 4-(2-Formylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel derivatives from 4-(2-formylphenyl)benzoic acid and protocols for their subsequent biological screening. The methodologies are based on established synthetic routes for analogous compounds and potential biological activities are inferred from structurally related biphenyl derivatives.

Introduction

This compound is a versatile scaffold for the development of novel bioactive compounds. Its biphenyl structure is a common motif in pharmacologically active molecules, exhibiting a wide range of activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The presence of two reactive functional groups, a formyl (aldehyde) and a carboxylic acid, allows for a diverse range of chemical modifications, enabling the creation of a library of derivatives for biological screening. This document outlines the synthesis of four classes of derivatives—imines (Schiff bases), hydrazones, chalcones, and amides/esters—and provides protocols for evaluating their potential anticancer and antifungal activities.

Synthetic Protocols

The following protocols describe the synthesis of various derivatives from this compound. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

General Synthetic Workflow

The overall strategy involves the independent or sequential modification of the formyl and carboxylic acid functionalities of the starting material to generate a library of diverse derivatives.

G SM This compound Deriv1 Imines / Schiff Bases SM->Deriv1 Reaction with primary amines Deriv2 Hydrazones SM->Deriv2 Reaction with hydrazines Deriv3 Chalcones SM->Deriv3 Claisen-Schmidt Condensation Deriv4 Amides / Esters SM->Deriv4 Amidation / Esterification Screening Biological Screening (Anticancer, Antifungal) Deriv1->Screening Deriv2->Screening Deriv3->Screening Deriv4->Screening G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK Complex IkB_P P-IκB IKK->IkB_P Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK Activation NFkB_IkB->NFkB Release DNA DNA NFkB_nuc->DNA Binds to Promoter Genes Target Genes (Proliferation, Anti-Apoptosis) DNA->Genes Transcription Stimuli Pro-inflammatory Cytokines (TNFα, IL-1) Stimuli->IKK G cluster_0 Mitochondrion cluster_1 Cytoplasm Bax Bax/Bak CytoC Cytochrome c Bax->CytoC Promotes release Bcl2 Bcl-2/Bcl-xL Bcl2->Bax Inhibits Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp9_act Active Caspase-9 Apoptosome->Casp9_act Cleavage & Activation Casp3_act Active Caspase-3 (Executioner) Casp9_act->Casp3_act Cleavage & Activation Casp3 Pro-Caspase-3 Casp3->Casp3_act Apoptosis Apoptosis Casp3_act->Apoptosis Stress Cellular Stress (e.g., DNA Damage) Stress->Bax Stress->Bcl2

References

Troubleshooting & Optimization

improving the yield and purity of 4-(2-formylphenyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 4-(2-formylphenyl)benzoic acid synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Suzuki-Miyaura coupling reaction between 2-bromobenzoic acid and 4-formylphenylboronic acid.

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

  • Inactive Catalyst: The Palladium catalyst is the heart of the Suzuki coupling. Its activity can be compromised by oxidation or improper handling.

    • Solution: Use fresh palladium catalyst and phosphine ligands. Ensure all reagents and solvents are properly degassed to remove oxygen, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Steric Hindrance: The ortho-substitution on the 2-bromobenzoic acid can sterically hinder the coupling reaction.

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald biaryl phosphine ligands, which are designed to facilitate the coupling of sterically demanding substrates.[1]

  • Inefficient Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is a critical step.

    • Solution: The choice of base is crucial. For substrates with sensitive functional groups like aldehydes, milder bases such as K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH to prevent side reactions.[1]

  • Protodeboronation of Boronic Acid: The formyl group on the 4-formylphenylboronic acid is electron-withdrawing, making the boronic acid susceptible to cleavage (protodeboronation), especially in the presence of water and base.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid.[1] Ensure the boronic acid is of high quality. Running the reaction under anhydrous conditions can also mitigate this side reaction.

Issue 2: Presence of Significant Impurities in the Crude Product

Possible Impurities and Purification Strategies:

  • Homocoupling of Boronic Acid: The 4-formylphenylboronic acid can couple with itself to form 4,4'-diformylbiphenyl.

    • Solution: This is often caused by the presence of oxygen. Rigorous degassing of all solvents and reagents and maintaining a strict inert atmosphere is critical.

  • Unreacted Starting Materials: Incomplete reaction will leave 2-bromobenzoic acid and 4-formylphenylboronic acid in the reaction mixture.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion. If the reaction stalls, consider increasing the temperature or adding a fresh portion of the catalyst.

  • Benzaldehyde: Hydrolytic deboronation of 2-formylphenylboronic acid can lead to the formation of benzaldehyde.

    • Solution: Minimize water content in the reaction or use aprotic conditions.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying this compound.

  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective. The ideal solvent system will dissolve the compound when hot but have low solubility when cold.

  • Procedure:

    • Dissolve the crude product in a minimal amount of the hot solvent mixture.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This involves the reaction of an aryl halide (typically 2-bromobenzoic acid) with an arylboronic acid (4-formylphenylboronic acid).

Q2: My reaction is very slow. How can I increase the reaction rate?

A2: For sterically hindered substrates, elevated temperatures are often necessary to overcome the activation energy. A temperature range of 80-120°C is a good starting point.[1] Ensure efficient stirring. Using a more active catalyst system, such as those with bulky biarylphosphine ligands, can also significantly accelerate the reaction.[1]

Q3: Can I use the methyl ester of 2-bromobenzoic acid for the coupling reaction?

A3: Yes, using the methyl ester (methyl 2-bromobenzoate) is a common strategy. The resulting product, methyl 4-(2-formylphenyl)benzoate, can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This can sometimes improve solubility and simplify purification of the intermediate.

Q4: How do I perform the hydrolysis of the methyl ester?

A4: The ester can be hydrolyzed under either acidic or basic conditions.

  • Basic Hydrolysis (Saponification): Reflux the ester with an aqueous solution of a base like sodium hydroxide in a solvent such as methanol/water. After the reaction, the mixture is acidified to precipitate the carboxylic acid.

  • Acidic Hydrolysis: Reflux the ester in an aqueous acidic solution (e.g., sulfuric acid in water/dioxane). This reaction is reversible, so using a large excess of water can help drive it to completion.

Q5: What are the key parameters to consider for a successful Suzuki-Miyaura coupling?

A5: The key parameters are the choice of palladium catalyst and ligand, the base, the solvent system, the reaction temperature, and the quality of the starting materials. All these factors are interdependent and may require optimization for this specific transformation.

Data Presentation

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Similar Substrates

Catalyst SystemLigandBaseSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane802High
Pd(OAc)₂SPhosK₃PO₄Toluene/WaterRoom Temp - 1002 - 1290-98
Pd(OAc)₂PCy₃·HBF₄K₂CO₃1,4-Dioxane11012Good

Note: Yields are reported for Suzuki-Miyaura reactions of various aryl bromides and boronic acids and may vary for the specific synthesis of this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound (Adapted from a similar procedure)

Materials:

  • 2-Bromobenzoic acid

  • 4-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine 2-bromobenzoic acid (1.0 equiv.), 4-formylphenylboronic acid (1.2 equiv.), and anhydrous potassium phosphate (2.0 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene and degassed water to the flask to create a biphasic mixture (e.g., a 4:1 ratio of toluene to water).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and SPhos (0.04 equiv.) in a small amount of anhydrous toluene. Add this catalyst solution to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine.

  • Acidification and Isolation: Extract the aqueous layers with ethyl acetate. Combine all organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Combine Reactants: 2-Bromobenzoic Acid 4-Formylphenylboronic Acid K3PO4 add_solvent Add Degassed Toluene/Water start->add_solvent add_catalyst Add Pd(OAc)2/SPhos add_solvent->add_catalyst heat Heat and Stir (80-100°C, 12-24h) add_catalyst->heat cool Cool to Room Temp heat->cool Reaction Complete extract Extract with Ethyl Acetate cool->extract wash Wash with Water and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Recrystallization concentrate->purify product Pure this compound purify->product troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Issue catalyst Inactive Catalyst start->catalyst sterics Steric Hindrance start->sterics transmetalation Inefficient Transmetalation start->transmetalation deboronation Protodeboronation start->deboronation fresh_catalyst Use Fresh/Degassed Reagents Maintain Inert Atmosphere catalyst->fresh_catalyst bulky_ligands Use Bulky Phosphine Ligands (e.g., SPhos, XPhos) sterics->bulky_ligands base_choice Optimize Base (e.g., K2CO3, K3PO4) transmetalation->base_choice excess_boronic Use Excess Boronic Acid Anhydrous Conditions deboronation->excess_boronic

References

troubleshooting common side reactions in the synthesis of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common side reactions encountered during the synthesis of 4-(2-formylphenyl)benzoic acid, primarily via Suzuki-Miyaura cross-coupling. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My reaction is incomplete, and I have a low yield of the desired this compound. What are the potential causes and solutions?

A1: Incomplete conversion is a common issue in Suzuki-Miyaura couplings. Several factors could be at play:

  • Inactive Catalyst: The Pd(0) catalyst is the active species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure that the reduction to Pd(0) is occurring efficiently. The presence of phosphine ligands can facilitate this. Sometimes, the catalyst can decompose, often indicated by the formation of palladium black.

  • Poor Quality Reagents: Ensure your solvent is anhydrous and degassed, as oxygen can lead to side reactions like homocoupling.[1][2] The boronic acid and aryl halide should be of high purity.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is crucial. For instance, a free carboxylic acid group might require a specific base to avoid protonation issues.[3]

Troubleshooting Steps:

  • Catalyst and Ligand:

    • Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or an efficient precatalyst system.

    • Ensure the appropriate ligand-to-metal ratio.

  • Solvent and Reagents:

    • Use freshly dried and degassed solvents. Techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) are effective.

    • Check the purity of your starting materials.

  • Reaction Conditions:

    • Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).

    • Optimize the reaction temperature. Higher temperatures can sometimes drive the reaction to completion but may also increase side product formation.

Q2: I've isolated a significant amount of a byproduct with a molecular weight corresponding to a biphenyl derivative without a carboxylic acid group. What is this, and how can I prevent its formation?

A2: This is likely a homocoupling product of your boronic acid, 2-formylphenylboronic acid, resulting in 2,2'-diformylbiphenyl. This is a prevalent side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[1][4]

Mitigation Strategies for Homocoupling:

ParameterRecommendationRationale
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.Oxygen promotes the oxidative homocoupling of the boronic acid.[2]
Reagent Addition Add the palladium catalyst last, after the reaction mixture has been thoroughly degassed.Minimizes the exposure of the catalyst and boronic acid to oxygen.
Catalyst Choice Use a Pd(0) source or a precatalyst that rapidly converts to Pd(0).Pd(II) species can contribute to homocoupling.[1]
Solvent Use rigorously degassed solvents.Residual oxygen in the solvent is a common culprit for homocoupling.

Q3: My product is contaminated with a significant amount of benzoic acid. How did this form, and what can I do to minimize it?

A3: The presence of benzoic acid suggests a dehalogenation side reaction of your aryl halide starting material (e.g., 2-bromobenzoic acid or a protected derivative). In this process, the halogen is replaced by a hydrogen atom.[1]

Strategies to Minimize Dehalogenation:

  • Choice of Base: Some bases can act as hydride donors. Consider using a non-hydridic base like K₂CO₃ or CsF.

  • Solvent: Protic solvents can sometimes be a source of hydrogen. Using an aprotic solvent might be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may reduce the rate of dehalogenation relative to the desired cross-coupling.

Q4: I am observing the formation of benzaldehyde in my reaction mixture. What is the cause?

A4: The presence of benzaldehyde is likely due to the protodeboronation of 2-formylphenylboronic acid.[1] This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.

Minimizing Protodeboronation:

ConditionRecommendationRationale
Base Use a milder base or adjust the stoichiometry.Strong bases and excess aqueous base can promote protodeboronation.
Reaction Time Monitor the reaction and stop it once the starting material is consumed.Prolonged reaction times can increase the extent of protodeboronation.
Boronic Acid Derivative Consider using a boronate ester (e.g., a pinacol ester) or an organotrifluoroborate salt.These are often more stable towards protodeboronation than the free boronic acid.

Q5: I suspect the formyl group is reacting. What are the possible side reactions involving the aldehyde, and how can I avoid them?

A5: While the aldehyde group can influence the overall reactivity,[5][6][7] specific side reactions under Suzuki conditions are less common than those mentioned above. However, two possibilities exist:

  • Oxidation: The formyl group could be oxidized to a carboxylic acid, yielding 2,2'-dicarboxybiphenyl as a potential byproduct. This is more likely during an oxidative workup or prolonged exposure to air at high temperatures.

  • Reduction: While less likely under standard Suzuki conditions, reduction to an alcohol is a possibility if a hydride source is present.

Preventative Measures:

  • Inert Atmosphere: As with homocoupling, a strictly inert atmosphere will minimize oxidation.

  • Careful Workup: Avoid unnecessarily harsh oxidative or reductive conditions during product isolation.

  • Protection Strategy: If aldehyde-related side reactions are significant, consider protecting the formyl group as an acetal. This can be deprotected after the coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Synthesis of this compound (Illustrative)

This is a general guideline and may require optimization.

  • Reactant Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon), combine 2-bromobenzoic acid (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and a suitable base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Degassing: Subject the mixture to three cycles of freeze-pump-thaw to ensure it is free of oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Acidify the aqueous layer with 1M HCl to precipitate the crude product.

    • Filter the precipitate and wash with water.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water).

    • Alternatively, use column chromatography on silica gel if significant impurities are present. An acid-base extraction can also be employed to separate the acidic product from neutral byproducts like homocoupled species.[4]

Visualizations

G cluster_synthesis Experimental Workflow: Synthesis of this compound start Combine Reactants: 2-halobenzoic acid 2-formylphenylboronic acid Base add_solvent Add Degassed Solvent start->add_solvent degas Degas Reaction Mixture (e.g., Freeze-Pump-Thaw) add_solvent->degas add_catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->add_catalyst react Heat and Stir (e.g., 80-100 °C) add_catalyst->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup and Acidification monitor->workup purify Purification (Recrystallization/Chromatography) workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

G cluster_troubleshooting Troubleshooting Logic: Common Side Reactions start Low Yield or Complex Mixture check_incomplete Incomplete Reaction? start->check_incomplete Analyze Crude Product check_homocoupling Homocoupling Product Observed? (e.g., 2,2'-diformylbiphenyl) check_incomplete->check_homocoupling No sol_incomplete Optimize: - Catalyst Activity - Reaction Conditions - Reagent Purity check_incomplete->sol_incomplete Yes check_dehalogenation Dehalogenation Product Observed? (e.g., Benzoic Acid) check_homocoupling->check_dehalogenation No sol_homocoupling Improve Degassing: - Inert Atmosphere - Degassed Solvents check_homocoupling->sol_homocoupling Yes check_protodeboronation Protodeboronation Product Observed? (e.g., Benzaldehyde) check_dehalogenation->check_protodeboronation No sol_dehalogenation Modify Conditions: - Change Base - Use Aprotic Solvent - Lower Temperature check_dehalogenation->sol_dehalogenation Yes sol_protodeboronation Adjust Reaction: - Milder Base - Shorter Reaction Time - Use Boronate Ester check_protodeboronation->sol_protodeboronation Yes

Caption: Troubleshooting workflow for common side reactions.

References

Technical Support Center: Optimization of MOF Synthesis with 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of Metal-Organic Frameworks (MOFs) using the linker 4-(2-formylphenyl)benzoic acid. This resource offers troubleshooting advice for common experimental issues, detailed experimental protocols, and frequently asked questions to facilitate a smoother research and development process.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the solvothermal synthesis of MOFs with this compound?

A1: The most critical parameters include reaction temperature, reaction time, solvent system, and the molar ratio of the metal precursor to the organic linker. The presence of a modulator, such as another carboxylic acid, can also significantly influence the crystallinity and phase purity of the final product.

Q2: My synthesis resulted in an amorphous powder instead of crystalline MOFs. What should I do?

A2: An amorphous product is a common challenge in MOF synthesis. Initially, you should verify your reaction time and temperature, as an amorphous precipitate may need extended heating to transition into a crystalline phase.[1] Consider systematically increasing both the reaction time and temperature. Additionally, optimizing the solvent composition and the metal-to-linker ratio can promote crystallinity.[1]

Q3: How can I confirm the successful synthesis and crystallinity of my MOF?

A3: The primary technique for verifying the crystallinity and phase purity of your synthesized MOF is Powder X-ray Diffraction (PXRD). A crystalline material will produce a pattern with sharp, well-defined peaks, whereas an amorphous solid will show a broad, featureless halo.[1] Further characterization using Scanning Electron Microscopy (SEM) can provide insights into the crystal morphology.

Q4: Can the choice of metal precursor affect the outcome of the synthesis?

A4: Absolutely. The metal source, including the type of metal ion (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) and its counter-ion (e.g., nitrate, chloride, acetate), plays a crucial role in the kinetics of MOF formation and the coordination environment, which in turn affects the crystallinity and structure of the final product.[1]

Q5: The aldehyde group on my linker seems to be reactive under the synthesis conditions. How can I mitigate potential side reactions?

A5: The aldehyde group can be susceptible to side reactions at elevated temperatures. To address this, you might consider milder reaction conditions (lower temperature and shorter time). Alternatively, a post-synthetic modification approach can be employed where a simpler, more robust linker is used for the initial MOF synthesis, followed by the introduction of the aldehyde functionality.[2][3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of MOFs with this compound.

Issue 1: Low or No Crystallinity
Symptom Possible Cause Suggested Solution
Broad, featureless PXRD patternReaction conditions are not optimal for crystallization.1. Optimize Temperature and Time: Systematically vary the reaction temperature (e.g., in 10-20 °C increments) and time (e.g., 12, 24, 48, 72 hours).[1] 2. Adjust Solvent System: The polarity and boiling point of the solvent can influence linker solubility and crystal growth. Experiment with different solvents or solvent mixtures (e.g., DMF, DEF, ethanol). 3. Vary Metal-to-Linker Ratio: A non-stoichiometric ratio can sometimes promote crystallization.
Mixture of sharp peaks and a broad halo in PXRDThe product is a mix of crystalline and amorphous phases.1. Introduce a Modulator: Add a simple carboxylic acid (e.g., benzoic acid, acetic acid) to the reaction mixture. Modulators can compete with the linker for coordination to the metal center, slowing down the crystallization rate and improving crystal quality.[4] 2. Control pH: The pH of the reaction can affect the deprotonation of the carboxylic acid and influence the coordination. Small additions of an acid or base can be explored.
Issue 2: Formation of Impure Phases
Symptom Possible Cause Suggested Solution
Unexpected peaks in the PXRD patternFormation of a competing crystalline phase or unreacted starting materials.1. Purity of Reagents: Ensure high-purity starting materials, as impurities can act as nucleation sites for undesired phases. 2. Modify Modulator Concentration: The concentration of the modulator can influence which crystalline phase is thermodynamically or kinetically favored. 3. Alter Cooling Rate: A slower cooling rate can sometimes favor the formation of the thermodynamically stable phase.
Issue 3: Poor Yield
Symptom Possible Cause Suggested Solution
Very little solid product is recovered.The MOF is soluble in the mother liquor or washing solvents.1. Optimize Solvent for Washing: Use a solvent in which the MOF is insoluble for the washing steps. This may require testing several different solvents. 2. Centrifugation: If the crystals are very small, use centrifugation instead of filtration to collect the product. 3. Increase Reactant Concentration: Carefully increase the concentration of the metal and linker in the reaction mixture.

Experimental Protocols

The following are generalized solvothermal synthesis protocols that can be adapted for the synthesis of MOFs using this compound. Note: These are starting points and will likely require optimization.

Protocol 1: General Synthesis of a Zinc-Based MOF
Parameter Value/Description
Metal PrecursorZinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
LinkerThis compound
SolventN,N-Dimethylformamide (DMF)
Metal:Linker Molar Ratio1:1 to 3:1
Temperature80 - 120 °C
Time24 - 72 hours

Procedure:

  • In a 20 mL scintillation vial, dissolve the this compound in DMF.

  • In a separate vial, dissolve the zinc nitrate hexahydrate in DMF.

  • Combine the two solutions in a Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at the desired temperature for the specified time.

  • After the reaction, allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by filtration or centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) followed by a volatile solvent like ethanol (3 x 10 mL).

  • Dry the product under vacuum.

Protocol 2: General Synthesis of a Zirconium-Based MOF with a Modulator
Parameter Value/Description
Metal PrecursorZirconium(IV) Chloride (ZrCl₄)
LinkerThis compound
ModulatorBenzoic Acid or Acetic Acid
SolventN,N-Dimethylformamide (DMF)
Metal:Linker:Modulator Molar Ratio1:1:10 to 1:1:50
Temperature120 - 150 °C
Time24 - 72 hours

Procedure:

  • Dissolve ZrCl₄ and this compound in DMF in a Teflon-lined autoclave.

  • Add the modulator to the solution. The amount of modulator can significantly impact the crystal size and quality.

  • Seal the autoclave and heat it in an oven at the desired temperature for the specified time.

  • After cooling, collect the crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol.

  • Activate the MOF by solvent exchange and heating under vacuum to remove residual solvent from the pores.[5]

Visualizations

experimental_workflow General Experimental Workflow for MOF Synthesis reagents 1. Reagent Preparation - Metal Precursor - this compound - Solvent (e.g., DMF) - Modulator (optional) synthesis 2. Solvothermal Synthesis - Combine reagents in autoclave - Heat at specified temperature and time reagents->synthesis isolation 3. Product Isolation - Cool to room temperature - Filter or centrifuge synthesis->isolation washing 4. Washing - Remove unreacted starting materials - Exchange solvent isolation->washing drying 5. Drying/Activation - Remove solvent from pores - Typically under vacuum washing->drying characterization 6. Characterization - PXRD for crystallinity - SEM for morphology - TGA for thermal stability drying->characterization troubleshooting_logic Troubleshooting Logic for Poor Crystallinity start Synthesis Attempt check_pxrd Analyze with PXRD start->check_pxrd crystalline Crystalline Product (Success!) check_pxrd->crystalline Sharp Peaks amorphous Amorphous Product check_pxrd->amorphous Broad Halo optimize_conditions Optimize T, t, and Solvent amorphous->optimize_conditions add_modulator Introduce/Vary Modulator amorphous->add_modulator check_reagents Check Reagent Purity amorphous->check_reagents optimize_conditions->start add_modulator->start check_reagents->start

References

Technical Support Center: Addressing Solubility Challenges of 4-(2-Formylphenyl)benzoic Acid in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(2-formylphenyl)benzoic acid during chemical synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for common reactions, and experimental protocols to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a bifunctional molecule with both a carboxylic acid and an aldehyde group. This structure results in moderate polarity. While specific quantitative solubility data is not widely available, its solubility can be generally characterized as follows:

  • High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

  • Good to Moderate Solubility: Generally soluble in polar protic solvents like ethanol and methanol.[1]

  • Limited to Poor Solubility: Exhibits low solubility in non-polar solvents like hexane and toluene, and it is generally less soluble in water.[1]

Q2: I'm having difficulty dissolving this compound in my reaction solvent. What are the first steps I should take?

A2: If you are facing poor solubility, consider these initial steps:

  • Gentle Heating: Carefully warming the solvent can significantly increase the solubility of many organic compounds.

  • Agitation: Ensure vigorous stirring or sonication to aid the dissolution process.

  • Solvent Selection: Re-evaluate your choice of solvent based on the polarity of your reactants and the reaction requirements. A more polar solvent like DMF or DMSO might be necessary.

Q3: How can I chemically modify this compound to improve its solubility for a reaction?

A3: The most common and effective method to enhance the solubility of a carboxylic acid is to convert it into its corresponding carboxylate salt.[2] This is achieved by adding a suitable base (e.g., sodium hydroxide, potassium carbonate, or an organic amine like triethylamine). The resulting salt is typically much more soluble in polar solvents, including aqueous media. This can often be done in situ as part of the reaction setup.

Q4: Can a co-solvent system be used to address solubility issues?

A4: Yes, employing a co-solvent is a highly effective strategy. A small amount of a miscible solvent in which this compound is highly soluble (like DMSO or DMF) can be added to the primary reaction solvent to increase the overall solvating power of the mixture. For reactions that can tolerate it, the addition of water can also be beneficial, especially when using inorganic bases.[3]

Solubility Profile

While exact quantitative data for this compound is scarce, the following table provides an estimated solubility profile based on its structural similarity to 2-carboxybenzaldehyde and other substituted benzoic acids.

SolventSolvent TypePredicted SolubilityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticHighExcellent solvent but can be difficult to remove.
Dimethylformamide (DMF)Polar AproticHighGood general solvent for polar compounds.
Tetrahydrofuran (THF)Polar AproticModerateA common solvent for many organic reactions.
EthanolPolar ProticModerateGood starting solvent; dissolves many organics.[1]
MethanolPolar ProticModerateSimilar to ethanol, good for polar compounds.[1]
Dichloromethane (DCM)Polar AproticLow to ModerateMay require heating or a co-solvent.
TolueneNon-PolarLowGenerally not a good solvent for this compound.
HexaneNon-PolarVery LowInsoluble for practical purposes.
WaterPolar ProticLow (as acid)Solubility significantly increases with base (salt formation).[1][4]

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue: Poor solubility of this compound (as the aryl halide partner) or the boronic acid partner, leading to a slow or incomplete reaction.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Incomplete Suzuki Coupling check_solubility Are all reactants fully dissolved? start->check_solubility base_choice Is the base appropriate and fully dissolved? check_solubility->base_choice No success Reaction proceeds to completion check_solubility->success Yes co_solvent Use a co-solvent system (e.g., Dioxane/H2O, Toluene/H2O). [2] ptc Add a Phase-Transfer Catalyst (PTC) like TBAB. [2] co_solvent->ptc Still slow in_situ_salt Consider in-situ salt formation of the carboxylic acid with excess base. ptc->in_situ_salt base_choice->co_solvent Yes change_base Switch to a more soluble base (e.g., K3PO4, Cs2CO3) or use a PTC. [2] base_choice->change_base No change_base->co_solvent in_situ_salt->success

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Solutions:

  • Co-Solvent Systems: For many Suzuki reactions, a biphasic system is employed.[3] Solvents like 1,4-dioxane or toluene mixed with water are common. The water helps to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is crucial for the activation of the boronic acid.[3][5]

  • In-situ Salt Formation: Since this compound has an acidic proton, using a sufficient amount of base will convert it to the corresponding carboxylate salt. This salt will have significantly higher solubility in the aqueous phase of a biphasic system, facilitating its reaction.

  • Phase-Transfer Catalysts (PTC): In biphasic reactions, slow reaction rates can be due to poor transfer of reactants between the aqueous and organic phases. A PTC, such as tetrabutylammonium bromide (TBAB), can shuttle the boronate anion from the aqueous phase to the organic phase where the palladium catalyst resides, thereby accelerating the reaction.[3]

Reductive Amination

Issue: The starting material, this compound, is not soluble enough in the chosen solvent for the reductive amination to proceed efficiently.

Troubleshooting Workflow:

Reductive_Amination_Troubleshooting start Poor Reductive Amination Conversion check_solubility Is the starting material fully dissolved? start->check_solubility solvent_change Switch to a more polar solvent (e.g., Methanol, THF, or DMF). check_solubility->solvent_change No acid_catalyst Is an acid catalyst being used (if required)? check_solubility->acid_catalyst Yes in_situ_salt Use the amine reactant as a base to form the carboxylate salt in-situ. solvent_change->in_situ_salt Still insoluble in_situ_salt->acid_catalyst add_acid Add a catalytic amount of acetic acid to promote imine formation. acid_catalyst->add_acid No success Successful Amine Synthesis acid_catalyst->success Yes add_acid->success Wittig_Troubleshooting start Low Wittig Reaction Yield check_homogeneity Is the reaction mixture homogeneous? start->check_homogeneity base_solubility Is the base soluble and effective? check_homogeneity->base_solubility No success Alkene Formed Successfully check_homogeneity->success Yes solvent_change Use a more polar aprotic solvent (e.g., THF, DMSO). [13] protect_acid Protect the carboxylic acid as an ester prior to the Wittig reaction. solvent_change->protect_acid Still heterogeneous base_solubility->solvent_change Yes change_base Switch base (e.g., NaH, t-BuOK) and/or solvent to improve ylide formation. [7] base_solubility->change_base No change_base->solvent_change protect_acid->success

References

Technical Support Center: Purification of 4-(2-formylphenyl)benzoic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-(2-formylphenyl)benzoic acid and its derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Suzuki-Miyaura coupling?

A1: Common impurities may include residual starting materials (e.g., a bromo-benzoic acid derivative and a formylphenylboronic acid derivative), palladium catalyst residues, and byproducts from side reactions. A significant byproduct can be the homocoupling of the boronic acid starting material.[1]

Q2: My compound streaks significantly on the silica gel TLC plate. What is the cause and how can I fix it?

A2: Streaking is a common issue when working with carboxylic acids on silica gel. This is due to the acidic nature of the compound interacting strongly with the silica. To resolve this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system. This protonates the carboxylic acid, reducing its interaction with the stationary phase and resulting in more defined spots.

Q3: I am concerned about the stability of the aldehyde group during purification. What precautions should I take?

A3: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially when exposed to air over extended periods. To minimize this, it is advisable to use fresh solvents and store the crude material and purified product under an inert atmosphere (e.g., nitrogen or argon) if possible. While aromatic aldehydes are generally more stable than their aliphatic counterparts, prolonged exposure to silica gel can sometimes lead to degradation. Therefore, it is recommended to perform column chromatography as efficiently as possible.

Q4: What are the best storage conditions for purified this compound?

A4: To ensure long-term stability, the purified compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere to prevent oxidation of the aldehyde group.

Q5: My crude product is an oil or a sticky solid. How should I proceed with purification?

A5: An oily or sticky crude product often indicates the presence of residual solvent or significant impurities. Before attempting recrystallization, you can try triturating the crude material with a non-polar solvent like hexanes to precipitate the desired product and wash away some of the impurities. If the material remains oily, column chromatography is generally the most effective purification method.

Troubleshooting Guides

Recrystallization
ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling. - The solution is too dilute (too much solvent was added).- The chosen solvent is too effective at dissolving the compound, even at low temperatures.- Impurities are inhibiting nucleation.- Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]- If the solution is clear, boil off some of the solvent to increase the concentration and then allow it to cool again.[2]- If the solvent is the issue, remove it by rotary evaporation and attempt recrystallization with a different solvent system.
The product "oils out" instead of crystallizing. - The solution is too concentrated, causing the compound to come out of solution above its melting point.- The boiling point of the solvent is higher than the melting point of the compound.- High concentration of impurities is depressing the melting point.- Reheat the solution and add more solvent to dilute it, then allow it to cool slowly.[3]- Consider using a solvent with a lower boiling point.- If impurities are suspected, a preliminary purification by column chromatography may be necessary.
Low yield of recovered crystals. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration.- The solution was not cooled sufficiently.- Use the minimum amount of hot solvent required to dissolve the crude product.[3]- Ensure the filtration apparatus is pre-heated before hot filtration to prevent crystallization in the funnel.- Cool the solution in an ice bath after it has reached room temperature to maximize crystal formation.[3]
The purified product is still colored. - Colored impurities were not effectively removed.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities, which can then be removed by hot filtration.
Column Chromatography
ProblemPossible Cause(s)Suggested Solution(s)
Poor separation of the product from impurities. - The eluent system is not optimized.- The column was not packed properly, leading to channeling.- Systematically test different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that gives good separation (a difference in Rf values of at least 0.2).- Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The compound is not eluting from the column. - The eluent is not polar enough.- The compound is irreversibly adsorbed to the silica gel.- Gradually increase the polarity of the eluent. For very polar compounds, adding a small amount of methanol may be necessary.- For carboxylic acids, adding a small amount of acetic acid to the eluent can help with elution by preventing strong binding to the silica.
The product yield is low. - The compound is still on the column.- Some fractions containing the product were discarded.- The aldehyde group may have decomposed on the silica gel.- After collecting the main fractions, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product.- Carefully monitor the fractions by TLC to ensure all product-containing fractions are collected.- Minimize the time the compound spends on the column. If decomposition is suspected, consider alternative purification methods or using a less acidic stationary phase like alumina.

Data Presentation

Table 1: Representative Purification Data for Biphenyl Carboxylic Acid Derivatives

Purification MethodCompound TypeSolvent System/EluentTypical Yield (%)Typical Purity (%)Reference
Recrystallization2,2'-dimethoxy-6-formylbiphenyl derivativeHexane-ethyl acetate-isopropyl alcohol (2:1:1)80>98[4]
RecrystallizationTelmisartan (a complex biphenyl derivative)Butanone-isopropyl ether83.399.84[5]
Column ChromatographyBiphenyl carboxylic acid derivativeNot specified61>95 (by NMR)
Column Chromatography4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one2-3% MTBE/hexanes78-84Not specified

Note: The data presented are for structurally related compounds and should be used as a general guide. Actual yields and purities will depend on the specific substrate, scale, and experimental conditions.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general procedure for the purification of this compound by recrystallization. The ideal solvent system should dissolve the compound when hot but not when cold. A mixture of ethanol and water or ethyl acetate and hexanes is a good starting point.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., 95% ethanol and deionized water, or ethyl acetate and hexanes)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol or ethyl acetate) and heat the mixture on a hot plate until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: If using a two-solvent system (e.g., ethanol/water), add the anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to air dry on the filter paper before transferring them to a watch glass for complete drying.

Protocol 2: Column Chromatography of this compound

This protocol describes the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a gradient of ethyl acetate in hexanes, with 0.5% acetic acid)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Eluent Selection: Use TLC to determine a suitable eluent system. A good starting Rf value for the product is around 0.2-0.3. A mixture of ethyl acetate and hexanes is a common choice. Add 0.5% acetic acid to the eluent to prevent streaking.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, allowing the silica to settle evenly. Tap the column gently to remove air bubbles.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow_recrystallization start Crude Product dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot Filtration (optional, for insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Recrystallization Workflow

experimental_workflow_column_chromatography start Crude Product tlc TLC for Eluent Selection start->tlc pack Pack Column with Silica Gel tlc->pack load Load Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine evaporate Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: Column Chromatography Workflow

troubleshooting_logic start Purification Issue recrystallization Recrystallization Issue? start->recrystallization Yes column Column Chromatography Issue? start->column No no_crystals No Crystals Formed? recrystallization->no_crystals Yes oiling_out Product Oiled Out? recrystallization->oiling_out No poor_separation Poor Separation? column->poor_separation Yes no_elution Product Not Eluting? column->no_elution No solution_recryst1 Induce Crystallization (scratch, seed crystal) no_crystals->solution_recryst1 low_yield_recryst Low Yield? oiling_out->low_yield_recryst No solution_recryst2 Add More Solvent, Cool Slowly oiling_out->solution_recryst2 Yes solution_recryst3 Use Minimum Solvent, Cool Thoroughly low_yield_recryst->solution_recryst3 Yes solution_column1 Optimize Eluent with TLC poor_separation->solution_column1 low_yield_column Low Yield? no_elution->low_yield_column No solution_column2 Increase Eluent Polarity (add acid if needed) no_elution->solution_column2 Yes solution_column3 Flush Column, Check All Fractions low_yield_column->solution_column3 Yes

Caption: Purification Troubleshooting Guide

References

preventing the degradation of 4-(2-formylphenyl)benzoic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 4-(2-formylphenyl)benzoic acid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive functional groups in this compound that are susceptible to degradation?

A1: this compound has two primary functional groups: an aromatic aldehyde (formyl group) and a carboxylic acid. The aldehyde is particularly sensitive to oxidation and can react under strongly basic conditions. The carboxylic acid can undergo decarboxylation at high temperatures.

Q2: What are the most common degradation pathways for this molecule?

A2: The primary degradation pathways include:

  • Oxidation: The formyl group is easily oxidized to a carboxylic acid, especially when exposed to air (autoxidation) or chemical oxidants.[1][2] This results in the formation of biphenyl-2,4'-dicarboxylic acid.

  • Cannizzaro Reaction: As an aromatic aldehyde with no α-hydrogen, it can undergo a self-redox reaction (disproportionation) in the presence of a strong base (e.g., concentrated NaOH, KOH).[2][3][4] This yields two different products: one where the aldehyde is reduced to an alcohol (4-(2-(hydroxymethyl)phenyl)benzoic acid) and another where it's oxidized to a carboxylate (biphenyl-2,4'-dicarboxylic acid salt).[5][6]

  • Decarboxylation: The benzoic acid moiety can lose carbon dioxide (CO2) under high heat, particularly in the presence of certain metal catalysts like copper salts, to form 2-formylbiphenyl.[7][8]

Q3: How should I properly store this compound to ensure its stability?

A3: To maintain stability, the compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[9][10] It should be protected from light and heat.[11][12] For long-term storage, refrigeration (2-8 °C) is recommended.[10]

Q4: Are there any specific reaction conditions I should avoid when using this compound?

A4: Yes, caution is advised with the following conditions:

  • Strong Bases: Concentrated alkali hydroxides can induce the Cannizzaro reaction.[6]

  • Strong Oxidizing Agents: Reagents like potassium permanganate or chromic acid will readily oxidize the aldehyde group.[13][14]

  • High Temperatures: Elevated temperatures (>200-300 °C) can cause decarboxylation.[7][8]

  • Exposure to Air/Oxygen: Prolonged exposure, especially under light or heat, can lead to autoxidation of the aldehyde.[1]

Troubleshooting Guide

Problem Encountered Potential Cause Recommended Solution & Explanation
Low yield and/or formation of two new major products after a reaction using a strong base (e.g., NaOH, KOH). Cannizzaro Reaction. The aldehyde has undergone disproportionation into an alcohol and a carboxylic acid.[3][4]1. Protect the Aldehyde: Convert the formyl group into an acetal before performing the basic reaction. Acetals are stable in basic conditions.[15][16] 2. Use a Milder Base: If possible, substitute hydroxide bases with non-nucleophilic organic bases (e.g., DBU, DIPEA) or carbonates (e.g., K2CO3, Cs2CO3).
A new, more polar impurity appears on TLC/LC-MS analysis after storage or during an aerobic workup. Air Oxidation. The aldehyde group has been oxidized to a carboxylic acid, increasing the compound's polarity.[1]1. Use Inert Atmosphere: Handle the compound under an inert gas (N2 or Ar).[10] 2. Degas Solvents: Use solvents that have been sparged with an inert gas. 3. Add Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like BHT.[12]
Mass spectrometry shows a loss of 44 Da (mass of CO2) after a high-temperature reaction. Thermal Decarboxylation. The carboxylic acid group has been removed as CO2. Benzoic acids can undergo decarboxylation when heated.[7][8]1. Lower Reaction Temperature: If the reaction allows, perform it at a lower temperature. 2. Protect the Carboxylic Acid: Convert the acid to an ester (e.g., methyl or ethyl ester), which is more stable against heat-induced decarboxylation.[17]
The carboxylic acid reacts with an alcohol solvent during an acid-catalyzed reaction. Esterification. The carboxylic acid has been converted to an ester.1. Change Solvent: Use a non-alcoholic, aprotic solvent (e.g., THF, Dioxane, DMF). 2. Protect the Carboxylic Acid: If the reaction chemistry permits, use the ester form of the starting material directly.

Degradation Pathways Overview

The following diagram illustrates the main degradation pathways for this compound.

cluster_main This compound cluster_oxidation Oxidation cluster_cannizzaro Cannizzaro Reaction cluster_decarboxylation Decarboxylation main Start Compound oxidation_prod Biphenyl-2,4'-dicarboxylic acid main->oxidation_prod [O], Air, O₂ cann_prod1 4-(2-(hydroxymethyl)phenyl) benzoic acid main->cann_prod1 Strong Base (e.g., conc. NaOH) (Reduction Path) cann_prod2 Biphenyl-2,4'-dicarboxylic acid (as salt) main->cann_prod2 Strong Base (e.g., conc. NaOH) (Oxidation Path) decarb_prod 2-Formylbiphenyl main->decarb_prod High Heat (Δ) -CO₂

Caption: Key degradation pathways of this compound.

Experimental Protocols: Protecting Group Strategies

To prevent unwanted side reactions, one or both functional groups can be temporarily masked using protecting groups.[18][19]

Protocol 1: Acetal Protection of the Formyl Group

This protocol protects the aldehyde from nucleophiles, bases, and reducing agents.[15]

  • Setup: Dissolve this compound (1 equivalent) in toluene (approx. 0.2 M).

  • Reagents: Add ethylene glycol (1.5 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 equivalents).

  • Reaction: Fit the flask with a Dean-Stark apparatus to remove water. Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Wash the mixture with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acetal-protected product.

Protocol 2: Methyl Ester Protection of the Carboxylic Acid

This protocol protects the acid from reacting as a nucleophile or an acid.

  • Setup: Dissolve this compound (1 equivalent) in methanol (approx. 0.2 M).

  • Reagent: Add a catalytic amount of concentrated sulfuric acid (H2SO4) or use an excess of thionyl chloride (SOCl2) added dropwise at 0 °C.

  • Reaction: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction and remove the methanol under reduced pressure.

  • Isolation: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer, filter, and evaporate the solvent to obtain the methyl ester.

Deprotection
  • Acetal Deprotection: The acetal can be easily removed by stirring the protected compound in a mixture of acetone and a dilute aqueous acid (e.g., 1M HCl) at room temperature.[15]

  • Methyl Ester Deprotection (Saponification): The methyl ester is hydrolyzed back to the carboxylic acid by heating with an aqueous base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a THF/water or methanol/water mixture, followed by acidic workup.

Protecting Group Workflow

The following diagram shows a logical workflow for a synthesis requiring the protection of the aldehyde group.

start Start: this compound protect Protect Aldehyde (e.g., Acetal Formation) start->protect reaction Perform Desired Reaction (e.g., using strong base) protect->reaction deprotect Deprotect Aldehyde (Acidic Hydrolysis) reaction->deprotect end Final Product with Free Aldehyde deprotect->end

Caption: A typical protecting group strategy workflow.

Summary of Conditions Affecting Stability

Condition Functional Group Affected Degradation Product(s) Severity
Strong Base (conc. NaOH, KOH) AldehydeAlcohol + Carboxylic Acid (Cannizzaro)[5]High
Air (O2), Light, Heat AldehydeCarboxylic Acid (Oxidation)[1][12]Moderate
Chemical Oxidants (KMnO4, CrO3) AldehydeCarboxylic Acid (Oxidation)[13][20]High
High Temperature (>200 °C) Carboxylic AcidLoss of CO2 (Decarboxylation)[8]Moderate-High
Acid + Alcohol Solvent Carboxylic AcidEster (Esterification)Moderate

References

Technical Support Center: NMR Analysis of 4-(2-formylphenyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges in the NMR spectroscopic analysis of 4-(2-formylphenyl)benzoic acid and its derivatives. The inherent complexity of these molecules, arising from their biphenyl structure and ortho-substitution, often leads to complex and difficult-to-interpret spectra.

Frequently Asked Questions (FAQs)

Q1: Why is the 1H NMR spectrum of my this compound derivative so complex, especially in the aromatic region?

A1: The complexity arises from several factors:

  • Crowded Aromatic Region: Protons on both aromatic rings resonate in a narrow range, typically between 7.0 and 8.5 ppm, leading to significant signal overlap.[1][2]

  • Complex Splitting: The protons on each ring couple with their neighbors, creating intricate multiplets. You will observe ortho (3JHH), meta (4JHH), and sometimes para (5JHH) couplings, which can overlap and complicate the patterns.[3][4]

  • Restricted Rotation: The formyl group at the ortho position of one ring creates significant steric hindrance, which can restrict the free rotation around the C-C single bond connecting the two phenyl rings.[5][6] If this rotation is slow on the NMR timescale, you may observe distinct signals for each of the non-equivalent protons in the resulting atropisomers.

Q2: What are the expected chemical shifts for the key functional groups in these molecules?

A2: While the exact shifts depend on the specific derivative and solvent, the following table summarizes typical ranges for the key protons.

Table 1: Typical 1H Chemical Shift (δ) Ranges

Proton Type Chemical Shift (ppm) Notes
Carboxylic Acid (-COOH) 10.0 - 13.5 Often a broad singlet; may not be observed due to exchange with protic solvents.[2][7]
Aldehyde (-CHO) 9.5 - 10.5 Typically a sharp singlet, unless coupled to another proton.[2]

| Aromatic (Ar-H) | 7.0 - 8.5 | Protons ortho to the -CHO and -COOH groups are the most deshielded and appear furthest downfield.[8] |

Q3: How can I differentiate between the protons on the formyl-substituted ring and the benzoic acid-substituted ring?

A3: This requires 2D NMR techniques. The most effective method is Heteronuclear Multiple Bond Correlation (HMBC).

  • Look for correlations from the aldehyde proton (~10 ppm) to carbons within its own ring.

  • Similarly, protons on the benzoic acid ring will show HMBC correlations to the carboxylic acid carbon (~165-175 ppm).

  • Crucially, look for correlations between protons on one ring and the carbon on the other ring to which it is bonded (the ipso-carbon). This definitively links the two spin systems.

Q4: What are typical coupling constant values I should expect in the aromatic regions?

A4: Aromatic coupling constants are highly dependent on the relationship between the protons.

Table 2: Typical Aromatic 1H-1H Coupling Constants (J)

Coupling Type Number of Bonds Typical Value (Hz)
Ortho 3 6 - 10
Meta 4 1 - 3
Para 5 0 - 1

Source:[3][4]

Q5: Which 2D NMR experiments are essential for full characterization?

A5: A standard suite of experiments is recommended to unambiguously assign the structure.

  • 1H NMR: Initial assessment of proton environments.

  • COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within each of the two aromatic rings.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) H-C correlations, which are critical for assigning quaternary carbons and linking the two rings.[10][11]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Useful for identifying through-space interactions. This can help determine the preferred conformation around the biphenyl bond or distinguish between atropisomers.[12]

Troubleshooting Guide

Problem: My aromatic signals are unusually broad.

Possible Causes & Solutions:

  • Intermediate Rate of Rotation: The most likely cause is restricted rotation around the biphenyl bond that is at an intermediate rate on the NMR timescale at the temperature of your experiment.

    • Solution: Record the spectrum at a higher or lower temperature (Variable Temperature NMR). At higher temperatures, rotation may become fast enough to sharpen the signals into a single averaged set. At lower temperatures, the rotation may become slow enough to resolve into two distinct, sharp sets of signals for each rotamer (atropisomer).[13]

  • Aggregation: The compound may be aggregating at the concentration used.

    • Solution: Try acquiring the spectrum at a lower concentration.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure glassware is scrupulously clean and solvents are of high purity.

Problem: I see more aromatic signals than I expect for my structure.

Possible Cause & Solution:

  • Atropisomerism: This is a strong possibility. If the rotation around the biphenyl bond is slow on the NMR timescale, your sample exists as a mixture of stable rotational isomers (atropisomers), and each one will give a distinct set of NMR signals.

    • Solution: Perform Variable Temperature NMR. If the extra peaks coalesce into a single set of signals at higher temperatures, this confirms the presence of atropisomers.

Problem: The carboxylic acid proton signal is missing from my 1H NMR spectrum.

Possible Cause & Solution:

  • Proton Exchange: This is very common. The acidic -COOH proton can exchange with residual water in the NMR solvent (e.g., DMSO-d6) or with deuterons from the solvent itself (e.g., CD3OD). This exchange can broaden the signal to the point where it disappears into the baseline.

    • Confirmation: Add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. If the peak was present but broad, it will disappear completely upon D2O addition, confirming it as an exchangeable proton.[13]

Problem: I cannot resolve the overlapping multiplets in the aromatic region.

Possible Causes & Solutions:

  • Insufficient Magnetic Field Strength: Lower field instruments may not provide enough signal dispersion.

    • Solution: If available, re-run the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher).

  • Solvent Effects: The chemical shifts of aromatic protons can be sensitive to the NMR solvent used.[13]

    • Solution: Try a different solvent. Switching from CDCl3 to a more aromatic solvent like benzene-d6 or a more polar one like DMSO-d6 can often shift the signals enough to resolve the overlap.[13]

Below is a logical workflow for troubleshooting common issues encountered during the analysis of these compounds.

TroubleshootingWorkflow start_node Start: Complex Spectrum Observed q1 Are signals broad? start_node->q1 q2 More signals than expected? q1->q2 No sol_vt_nmr Run Variable Temperature NMR q1->sol_vt_nmr Yes sol_concentration Lower Sample Concentration q1->sol_concentration q3 Overlapping multiplets? q2->q3 No sol_atropisomers Hypothesize Atropisomers (Slow Rotation) q2->sol_atropisomers Yes sol_higher_field Use Higher Field Spectrometer q3->sol_higher_field Yes end_node Proceed to 2D NMR for full assignment q3->end_node No sol_vt_nmr->q2 sol_atropisomers->sol_vt_nmr Confirm with VT-NMR sol_concentration->q2 sol_change_solvent Change NMR Solvent (e.g., Benzene-d6) sol_higher_field->sol_change_solvent If unresolved sol_change_solvent->end_node

Caption: Logical workflow for troubleshooting complex NMR spectra.

Key Experimental Protocols

A systematic approach using both 1D and 2D NMR is crucial for success.

1. Standard 1H NMR Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (DMSO-d6 is often a good choice for ensuring solubility of the carboxylic acid).

  • Acquisition Parameters:

    • Spectral Width: Set to cover a range from -1 to 14 ppm.

    • Relaxation Delay (d1): Use a longer delay of 2-5 seconds to ensure quantitative integration, especially for quaternary carbons in 13C spectra.

    • Number of Scans: 16 or 32 scans are typically sufficient.

2. COSY (H-H Correlation Spectroscopy):

  • Purpose: To map all J-coupled protons. This will reveal the connectivity within each aromatic ring as separate spin systems.

  • Setup: Use standard gradient-selected (gCOSY) pulse programs.

  • Data Processing: Symmetrize the data after processing to reduce artifacts.

  • Interpretation: Cross-peaks indicate that two protons are coupled. Trace the "path" of cross-peaks to map out each of the two aromatic rings.

3. HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify long-range (2- and 3-bond) correlations between protons and carbons. This is the most powerful experiment for assigning the full structure.

  • Setup: Use a standard gHMBC pulse program. The long-range coupling delay should be optimized for J-couplings of ~8-10 Hz.

  • Interpretation: Look for the key correlations illustrated in the diagram below to piece the molecular puzzle together.

HMBC_Correlations cluster_key Key HMBC Correlations cluster_diagram Illustrative Diagram A Aldehyde-H correlates to: - Aldehyde-C (2J) - Ring carbons C2' & C6' (2J & 3J) - Ipso-carbon C1' (3J) B Ring A protons correlate to: - Carboxylic acid-C (2J & 3J) - Ipso-carbon C1 (3J & 4J) C Ring B protons correlate to: - Ipso-carbon C1' (2J & 3J) D Inter-ring correlation (crucial!): - H-3' or H-5' to C1 - H-3 or H-5 to C1' Aldehyde_H Aldehyde-H (~10 ppm) Ring_B_C Ring B Carbons Aldehyde_H->Ring_B_C 2J, 3J Ring_A_H Ring A Protons Carboxyl_C Carboxyl-C (~170 ppm) Ring_A_H->Carboxyl_C 2J, 3J Ipso_C1_prime Ipso-Carbon C1' Ring_A_H->Ipso_C1_prime 3J (links rings) Ipso_C1 Ipso-Carbon C1

Caption: Key HMBC correlations for structural assignment.

By following this structured Q&A, troubleshooting guide, and experimental workflow, researchers can more effectively tackle the challenges of interpreting complex NMR spectra for this important class of molecules.

References

Technical Support Center: MOF Crystal Growth Control with 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and crystal growth control of Metal-Organic Frameworks (MOFs) using the organic linker 4-(2-formylphenyl)benzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of MOFs with this compound, offering potential causes and step-by-step solutions.

Problem 1: Formation of Amorphous Precipitate instead of Crystalline MOF

  • Potential Causes:

    • Rapid nucleation and precipitation of the framework.

    • Inadequate solubility of the linker or metal salt.

    • Suboptimal reaction temperature.

    • Presence of impurities.[1]

  • Troubleshooting Steps:

    • Introduce a Modulator: Add a competing coordinating agent, such as benzoic acid or acetic acid, to the reaction mixture.[2][3][4][5][6] Modulators can slow down the reaction kinetics, promoting the growth of well-defined crystals over rapid precipitation.[2][3][6] Start with a low modulator-to-linker molar ratio and gradually increase it.

    • Optimize Solvent System: Ensure both the metal salt and this compound are fully dissolved before heating.[1] Consider using a co-solvent system to improve solubility. Polar, high-boiling solvents like DMF, DEF, or DMA are often suitable for MOF synthesis.[1]

    • Adjust Reaction Temperature: Lowering the reaction temperature can slow down the nucleation rate, favoring the growth of larger, more ordered crystals. Experiment with a temperature gradient to find the optimal condition.

    • Verify Reagent Purity: Ensure the purity of the this compound linker and the metal salt, as impurities can inhibit crystallization.[1]

Problem 2: Poor Crystal Morphology and Small Crystal Size

  • Potential Causes:

    • High nucleation rate leading to a large number of small crystals.[5]

    • Non-optimal modulator concentration.

    • Inappropriate solvent choice affecting crystal face growth rates.[7][8]

  • Troubleshooting Steps:

    • Vary Modulator Concentration: The concentration of the modulator directly influences crystal size and morphology.[3][5] A systematic screening of modulator (e.g., benzoic acid, acetic acid, formic acid) concentrations is recommended.[2][3][5]

    • Solvent Screening: The polarity and coordinating ability of the solvent can significantly impact crystal habit.[7][8] Experiment with different solvents or solvent mixtures to influence the relative growth rates of different crystal facets.

    • Controlled Cooling: Instead of rapid cooling, allow the reaction to cool down slowly to room temperature. This can promote the growth of larger, more uniform crystals.

Problem 3: Formation of Polycrystalline Aggregates

  • Potential Causes:

    • High supersaturation levels during synthesis.

    • Insufficient agitation leading to localized high concentrations.

  • Troubleshooting Steps:

    • Reduce Reactant Concentrations: Lowering the concentrations of the metal salt and linker can reduce the supersaturation level, favoring the growth of individual crystals over aggregates.

    • Introduce Gentle Agitation: If using a solvothermal synthesis setup that allows for it, introduce gentle stirring to ensure a homogeneous reaction mixture.

    • Optimize Modulator-to-Linker Ratio: Fine-tuning the modulator concentration can help control the nucleation process and prevent the rapid formation of multiple nuclei that can lead to aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the role of a modulator in MOF synthesis with this compound?

A1: A modulator, typically a monocarboxylic acid like benzoic acid or acetic acid, is a crucial additive used to control the kinetics of MOF formation.[2][6] It competes with the this compound linker for coordination to the metal clusters.[4][5] This competition slows down the overall reaction rate, leading to a more controlled growth process that can result in larger, more crystalline, and less defective MOF crystals.[3][5][6]

Q2: How do I choose an appropriate modulator for my system?

A2: The choice of modulator often depends on its acidity (pKa) and structural similarity to the primary linker.[4] Aromatic modulators like benzoic acid can be particularly effective due to their structural resemblance to the phenyl group in your linker.[4] Aliphatic modulators like acetic acid and formic acid are also commonly used.[2][5] It is recommended to screen a variety of modulators to find the one that yields the best results for your specific MOF system.

Q3: What is the typical molar ratio of modulator to linker?

A3: The optimal molar ratio of modulator to linker is highly system-dependent and needs to be determined experimentally. Ratios can range from a few equivalents to over 50 equivalents relative to the metal salt.[4] It is advisable to start with a low ratio (e.g., 5-10 equivalents) and systematically increase it while monitoring the effect on crystal size, morphology, and phase purity.

Q4: Can the solvent affect the final MOF structure and crystal habit?

A4: Yes, the solvent plays a critical role. The polarity, viscosity, and coordinating ability of the solvent can influence the solubility of reactants, the rate of nucleation and crystal growth, and even the final crystal morphology by selectively adsorbing to different crystal faces.[7][8][9] For instance, polar solvents may favor the growth of certain crystal facets over others, leading to different crystal shapes.[7] Additionally, some solvents like DMF can decompose at high temperatures, which may affect the reaction conditions.[10]

Q5: My MOF crystals are too small for single-crystal X-ray diffraction. How can I grow larger crystals?

A5: To grow larger crystals suitable for single-crystal X-ray diffraction, you need to slow down the crystallization process.[6] Here are some strategies:

  • Increase Modulator Concentration: This is one of the most effective methods to increase crystal size.[4][5]

  • Lower the Reaction Temperature: Reducing the temperature slows down the kinetics of MOF formation.

  • Use a Co-solvent System: Adding a solvent in which the MOF has slightly lower solubility can sometimes promote slower, more controlled crystal growth.

  • Slow Cooling: Allow the reaction mixture to cool down to room temperature over an extended period (e.g., 24-48 hours).

Experimental Protocols

General Protocol for Modulated Synthesis of a MOF with this compound

This protocol provides a starting point for the synthesis. The specific amounts, temperature, and time should be optimized for the target MOF.

Materials:

  • Metal Salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O)

  • This compound (Linker)

  • Solvent (e.g., N,N-Dimethylformamide - DMF)

  • Modulator (e.g., Benzoic Acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve the metal salt and the this compound linker in DMF.

  • Add the desired amount of the modulator (e.g., benzoic acid) to the solution.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100-150 °C).

  • Maintain the temperature for a specified period (e.g., 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down slowly to room temperature.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product sequentially with fresh DMF and then a lower-boiling solvent like ethanol to remove unreacted starting materials.

  • Activate the MOF by heating under vacuum to remove the solvent molecules from the pores.

Data Presentation

Table 1: Effect of Benzoic Acid Modulator on Crystal Size of a Hypothetical Zr-MOF

Molar Ratio (Benzoic Acid : Linker)Average Crystal Size (µm)Morphology
0:1< 1 (microcrystalline powder)Irregular
10:15 - 10Octahedral
25:120 - 30Well-defined Octahedral
50:150 - 70Truncated Octahedral

Table 2: Influence of Solvent on Crystal Morphology of a Hypothetical Zn-MOF

SolventDielectric Constant (20°C)Observed Crystal Morphology
N,N-Dimethylformamide (DMF)36.7Cubic
N,N-Diethylformamide (DEF)30.2Rod-like
Dioxane2.2Needle-like

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Characterization prep1 Dissolve Metal Salt & Linker in Solvent prep2 Add Modulator prep1->prep2 reaction Solvothermal Synthesis (Heating in Autoclave) prep2->reaction workup1 Cooling & Crystal Collection reaction->workup1 workup2 Washing workup1->workup2 workup3 Activation (Solvent Removal) workup2->workup3 characterization Characterization (PXRD, SEM, etc.) workup3->characterization Logical_Relationship modulator Modulator Concentration kinetics Reaction Kinetics modulator->kinetics decreases defects Defect Density modulator->defects can influence temp Reaction Temperature temp->kinetics increases solvent Solvent Polarity morphology Crystal Morphology solvent->morphology nucleation Nucleation Rate kinetics->nucleation growth Crystal Growth Rate kinetics->growth size Crystal Size nucleation->size inversely affects growth->size directly affects

References

Technical Support Center: Overcoming Challenges in the Scale-Up Production of 4-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and navigating the challenges associated with the scale-up production of 4-(2-formylphenyl)benzoic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the scale-up production of this compound?

A1: The most prevalent and scalable method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of 2-formylphenylboronic acid with a 4-halobenzoic acid derivative (commonly 4-bromobenzoic acid or 4-iodobenzoic acid) in the presence of a palladium catalyst and a base.

Q2: What are the primary challenges when scaling up the Suzuki-Miyaura coupling for this synthesis?

A2: Key challenges in the scale-up of this reaction include:

  • Catalyst selection and activity: Ensuring consistent catalyst performance and finding a cost-effective catalyst that is easily removed from the final product.

  • Palladium contamination: Reducing residual palladium levels in the active pharmaceutical ingredient (API) to acceptable limits (typically < 10 ppm for oral dosage forms).[1]

  • Reaction kinetics and temperature control: Managing the exothermic nature of the reaction in large reactors to prevent runaway reactions and impurity formation.

  • Mixing and mass transfer: Ensuring efficient mixing of heterogeneous reaction mixtures (solid base, aqueous and organic phases) to maintain a consistent reaction rate.

  • Product isolation and purification: Developing a robust crystallization process to consistently produce the desired polymorph with high purity and yield.

  • Impurity profile: Identifying and controlling the formation of byproducts, such as homocoupling products and deborylation products.

Q3: How can I minimize palladium contamination in my final product?

A3: Several strategies can be employed to reduce palladium levels:

  • Catalyst choice: Switching from a homogeneous catalyst like Pd(PPh₃)₄ to a heterogeneous catalyst such as palladium on carbon (Pd/C) can simplify removal by filtration.[2]

  • Scavengers: Utilizing palladium scavengers after the reaction is complete. These can be silica-based, polymer-bound, or activated carbon.[3][4]

  • Crystallization: A well-developed crystallization process is a powerful tool for purging residual palladium. Additives like N-acetylcysteine or thiourea can help keep palladium in the mother liquor.[5]

  • Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can be effective.

Q4: What are common impurities I should look for in the synthesis of this compound?

A4: Common impurities include:

  • Homocoupling products: Biphenyl-4,4'-dicarboxylic acid (from the coupling of two 4-halobenzoic acid molecules) and biphenyl-2,2'-dicarbaldehyde (from the coupling of two 2-formylphenylboronic acid molecules).

  • Protodeboronation product: Benzaldehyde, formed by the replacement of the boronic acid group with a hydrogen atom.

  • Starting materials: Unreacted 2-formylphenylboronic acid and 4-halobenzoic acid.

  • Residual palladium: As discussed above.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive catalyst• Use a fresh batch of palladium catalyst. • Ensure proper handling of air-sensitive catalysts and ligands. • Consider using a more robust pre-catalyst.
Poorly degassed solvent• Thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to adding the catalyst.
Incorrect base or base not fully dissolved• Use a finely powdered, dry base to ensure better solubility and reactivity. • Consider a different base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) or a different solvent system to improve base solubility.
Low reaction temperature• Ensure the internal reaction temperature is at the optimal level (typically 80-100 °C for Suzuki couplings). Be aware that at high altitudes, the boiling point of the solvent will be lower, potentially requiring a pressurized reactor to reach the desired temperature.[6]
Significant Formation of Homocoupling Byproducts Presence of oxygen• Improve the degassing procedure for solvents and the reaction vessel. Maintain a positive pressure of inert gas throughout the reaction.
Inefficient mixing• On a large scale, ensure the agitation is sufficient to properly mix the multiphasic reaction medium.
High Levels of Protodeboronation Prolonged reaction time at high temperature• Monitor the reaction closely and stop it once the starting material is consumed. • Consider if a lower reaction temperature for a slightly longer duration could be effective.
Use of a strong base in an aqueous medium• Switch to a milder base or consider running the reaction under anhydrous conditions if feasible.
Product Fails to Crystallize or Oiling Out During Crystallization Supersaturation is too high• Slow down the cooling rate. • Add anti-solvent more slowly.
Impurities inhibiting crystallization• Analyze the crude product for impurities that may be acting as crystallization inhibitors. • Consider a pre-purification step like a charcoal treatment or a quick filtration through a pad of silica gel.
Incorrect solvent system• Screen different solvent/anti-solvent systems to find one that provides good crystal formation.
Final Product Has High Residual Palladium Inefficient catalyst removal• Filter the reaction mixture through Celite® to remove precipitated palladium black. • Employ a palladium scavenger post-reaction. • Optimize the recrystallization process, potentially using a different solvent system that has a lower affinity for the palladium species.

Data Presentation

Table 1: Representative Impact of Catalyst Choice on Yield and Residual Palladium in a Scaled-Up Suzuki-Miyaura Reaction for a Biphenyl Carboxylic Acid

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)Residual Pd (ppm)
Pd(PPh₃)₄1.0128550-100
Pd/C (5%)0.51882< 10
Pd(OAc)₂ / SPhos0.1109020-40

Note: This data is illustrative and based on typical results for similar biphenyl carboxylic acid syntheses. Actual results for this compound may vary and require optimization.

Table 2: Effect of Solvent System on a Representative Large-Scale Suzuki-Miyaura Coupling

Solvent System (v/v)BaseTemperature (°C)Yield (%)Notes
Toluene / Water (4:1)K₂CO₃9088Good phase separation, but can have slower reaction rates.
1,4-Dioxane / Water (4:1)K₃PO₄10092Higher yields but dioxane is a less "green" solvent.
2-Propanol / Water (3:1)Cs₂CO₃8590Often provides good solubility for both organic and inorganic reagents.

Note: This data is illustrative. The optimal solvent system for the production of this compound should be determined experimentally.

Experimental Protocols

Representative Scale-Up Protocol for Suzuki-Miyaura Synthesis of this compound

Disclaimer: This is a representative protocol and must be optimized for the specific equipment and safety procedures of your facility.

Materials:

  • 4-Bromobenzoic acid (1.0 eq)

  • 2-Formylphenylboronic acid (1.1 eq)

  • Palladium on carbon (5% Pd, 0.2 mol%)

  • Potassium carbonate (K₂CO₃), finely milled (2.5 eq)

  • Toluene (10 volumes)

  • Water (2.5 volumes)

  • Nitrogen or Argon gas

Procedure:

  • Reactor Setup: Charge a suitably sized reactor with 4-bromobenzoic acid, 2-formylphenylboronic acid, and finely milled potassium carbonate.

  • Inerting: Seal the reactor and purge with nitrogen or argon for at least 30 minutes to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed toluene and degassed water to the reactor.

  • Heating and Mixing: Begin agitation and heat the mixture to 85-90 °C.

  • Catalyst Slurry Preparation: In a separate, inerted vessel, prepare a slurry of the Pd/C catalyst in a small amount of degassed toluene.

  • Catalyst Charging: Once the reaction mixture is at temperature, add the catalyst slurry to the reactor under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the consumption of the 4-bromobenzoic acid is complete (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to 50-60 °C.

    • Filter the hot solution through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with hot toluene.

    • Transfer the combined filtrates to a separatory funnel and separate the layers.

    • Wash the organic layer with warm water.

    • Treat the organic layer with an appropriate palladium scavenger if necessary, following the manufacturer's recommendations.

  • Crystallization:

    • Concentrate the organic layer under reduced pressure.

    • Add a suitable anti-solvent (e.g., heptane) to induce crystallization.

    • Cool the mixture slowly to 0-5 °C and hold for several hours to maximize crystal formation.

  • Isolation and Drying:

    • Filter the product and wash the cake with cold anti-solvent.

    • Dry the product under vacuum at an appropriate temperature to yield this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Charge Reactants & Base inert Inert Reactor start->inert solvents Add Degassed Solvents inert->solvents heat Heat to Reaction Temp solvents->heat catalyst Add Catalyst heat->catalyst monitor Monitor Progress catalyst->monitor cool Cool Reaction monitor->cool filter Filter Catalyst cool->filter separate Phase Separation filter->separate crystallize Crystallize Product separate->crystallize isolate Isolate & Dry crystallize->isolate end 4-(2-formylphenyl) benzoic acid isolate->end Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

troubleshooting_low_yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions start Low or No Yield catalyst_inactive Inactive Catalyst? start->catalyst_inactive degassing Inadequate Degassing? start->degassing base Incorrect Base/Solubility? start->base temp Low Temperature? start->temp catalyst_solution Use fresh catalyst. Ensure inert handling. catalyst_inactive->catalyst_solution Yes degassing_solution Thoroughly degas solvents and reaction mixture. degassing->degassing_solution Yes base_solution Use fine, dry base. Optimize solvent/base pair. base->base_solution Yes temp_solution Verify internal temperature. Consider pressurized reactor. temp->temp_solution Yes

References

minimizing impurities in the synthesis of 4-(2-formylphenyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-(2-formylphenyl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via a Suzuki-Miyaura cross-coupling reaction between a 4-halobenzoic acid derivative and 2-formylphenylboronic acid.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Inefficient catalyst activity. 2. Degradation of boronic acid (protodeboronation). 3. Incomplete reaction. 4. Suboptimal reaction conditions.1. Use a fresh, high-quality palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a more active catalyst system if using less reactive aryl chlorides. 2. Use the boronic acid as soon as it is acquired or prepared. Consider converting it to a more stable pinacol ester. Minimize reaction time and temperature. 3. Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider adding a fresh portion of the catalyst. 4. Optimize the base, solvent, and temperature. A 2M aqueous solution of a carbonate base is often effective. A mixture of an organic solvent like dioxane or toluene with water is common.
Presence of Homocoupling Byproducts 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. 2. If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) species.
Dehalogenation of the Aryl Halide Starting Material 1. Presence of reducing agents in the reaction mixture. 2. Certain reaction conditions can favor this side reaction.1. Ensure high purity of all reagents and solvents. 2. If dehalogenation is a significant issue, screen different bases and solvents.
Oxidation of the Formyl Group to a Carboxylic Acid 1. Presence of oxidizing agents. 2. Air oxidation under basic conditions at elevated temperatures.1. Ensure the reaction is carried out under an inert atmosphere. 2. Keep the reaction time to a minimum and avoid excessively high temperatures.
Hydrolysis of Ester Starting Material (if applicable) 1. Use of a strong base in the presence of water.1. If starting with an ester of 4-bromobenzoic acid, a milder base such as potassium carbonate may be preferred over stronger bases like sodium hydroxide to minimize ester hydrolysis. Alternatively, the hydrolysis can be carried out in a subsequent step.
Difficult Purification 1. Presence of multiple, closely related impurities. 2. Poor crystallization behavior.1. Optimize the reaction to minimize byproduct formation. 2. For purification, recrystallization from a suitable solvent system (e.g., ethanol/water, acetic acid/water) is often effective for benzoic acid derivatives. If recrystallization is insufficient, column chromatography on silica gel may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of 2-formylphenylboronic acid with a 4-halobenzoic acid or its corresponding ester (e.g., methyl 4-bromobenzoate).

Q2: What are the critical parameters to control in the Suzuki-Miyaura coupling to ensure high purity?

A2: The most critical parameters include:

  • Exclusion of Oxygen: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. All solvents and the reaction setup should be thoroughly degassed with an inert gas.

  • Quality of Reagents: The purity of the starting materials, particularly the boronic acid, is crucial. Boronic acids can degrade over time, leading to lower yields and side reactions.

  • Choice of Catalyst and Ligand: The selection of the palladium source and the phosphine ligand can significantly impact the reaction's efficiency and selectivity.

  • Base Selection: The base is essential for the activation of the boronic acid. Inorganic bases like potassium carbonate or sodium carbonate are commonly used.

Q3: My reaction is complete, but I am struggling to purify the product. What do you suggest?

A3: For the purification of this compound, recrystallization is often the most effective method. Since the product is a benzoic acid derivative, it should be soluble in hot polar solvents and less soluble at room temperature. A common technique involves dissolving the crude product in a minimal amount of a hot solvent, such as ethanol or acetic acid, and then slowly adding water until the solution becomes cloudy. Upon cooling, the purified product should crystallize. If significant impurities remain, column chromatography may be required.

Q4: Can the formyl group react under the Suzuki coupling conditions?

A4: The formyl (aldehyde) group is generally tolerant of the conditions used in Suzuki-Miyaura coupling reactions. However, under prolonged heating in a basic medium, there is a possibility of side reactions, such as oxidation to a carboxylic acid, though this is not typically a major pathway if the reaction is performed under an inert atmosphere.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the synthesis of this compound from methyl 4-bromobenzoate and 2-formylphenylboronic acid.

Materials:

  • Methyl 4-bromobenzoate

  • 2-Formylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine methyl 4-bromobenzoate (1.0 eq), 2-formylphenylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Degassing: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to the flask via a syringe.

  • Catalyst Addition: In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of the degassed solvent. Add the catalyst solution to the reaction mixture.

  • Reaction: Heat the mixture to 80-90°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with water. Extract the aqueous layer with ethyl acetate.

  • Saponification: Combine the organic layers and add an aqueous solution of sodium hydroxide (e.g., 2M). Stir vigorously until the ester is fully hydrolyzed to the carboxylic acid (monitor by TLC).

  • Acidification and Isolation: Separate the aqueous layer and acidify it with hydrochloric acid (e.g., 2M HCl) until a precipitate forms.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Visualizations

Logical Workflow for Troubleshooting Impurities

G start Low Purity of this compound check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions fresh_reagents Use Fresh Reagents check_sm->fresh_reagents homocoupling Homocoupling Products Detected? check_conditions->homocoupling deboronation Protodeboronation Detected? check_conditions->deboronation oxidation Aldehyde Oxidation Detected? check_conditions->oxidation degas Improve Degassing Protocol homocoupling->degas Yes optimize_base Optimize Base/Solvent deboronation->optimize_base Yes protect_boronic Use Boronic Ester deboronation->protect_boronic Yes inert_atm Ensure Strict Inert Atmosphere oxidation->inert_atm Yes

Caption: A troubleshooting workflow for identifying and resolving common impurity issues.

Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions sm1 2-Formylphenyl- boronic Acid product This compound sm1->product Pd Catalyst, Base homo1 Homocoupling of Boronic Acid sm1->homo1 deboronation Protodeboronation sm1->deboronation H+ sm2 4-Bromobenzoic Acid (or Ester) sm2->product homo2 Homocoupling of Aryl Halide sm2->homo2

Caption: The Suzuki coupling pathway and common side reactions leading to impurities.

Validation & Comparative

comparative analysis of 4-(2-formylphenyl)benzoic acid with other organic linkers for MOFs

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals on the performance of 4-(2-formylphenyl)benzoic acid as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs), benchmarked against other common organic linkers.

The strategic selection of organic linkers is a critical determinant in the design and synthesis of Metal-Organic Frameworks (MOFs), governing their structural topology, porosity, and ultimate functionality. This guide provides a comparative analysis of this compound, a bifunctional linker featuring both a carboxylic acid and a formyl group, against commonly employed organic linkers in MOF synthesis. While direct, extensive experimental data on MOFs synthesized from this compound is emerging, this guide consolidates available information and draws logical comparisons with well-characterized linkers to project its potential performance and applications.

The unique bifunctionality of this compound offers intriguing possibilities for MOF design. The carboxylic acid group serves as the primary coordination site with metal clusters, forming the robust framework structure. The pendant formyl group, on the other hand, provides a reactive site for post-synthetic modification, allowing for the introduction of further functionalities and the tailoring of the MOF's properties for specific applications such as catalysis, sensing, and drug delivery.

Performance Comparison of Organic Linkers

The performance of an organic linker in a MOF is evaluated based on several key properties of the resulting framework, including surface area, pore size, thermal stability, and application-specific performance metrics. Below is a comparative summary of projected properties for a MOF synthesized with this compound against established linkers like terephthalic acid (BDC) and its functionalized derivatives, commonly used in the synthesis of the UiO-66 series of MOFs.

Organic LinkerFunctional GroupsResulting MOF (Example)BET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)Key Features & Potential Applications
This compound -COOH, -CHOHypothetical Zr-MOFEstimated 800-1200Estimated 0.4-0.6Estimated ~350Bifunctional; reactive aldehyde for post-synthetic modification. Potential for catalysis, sensing, and covalent drug attachment.
Terephthalic Acid (BDC) -COOHUiO-66~1100-1500[1]~0.5-0.7~500[1]High stability and porosity. Gas storage and separation.[1]
2-Aminoterephthalic Acid (NH₂-BDC) -COOH, -NH₂UiO-66-NH₂~1200-1400[1]~0.5-0.6~450Amine groups for post-synthetic modification and enhanced CO₂ affinity. Catalysis and gas separation.[1]
2,5-Dihydroxyterephthalic Acid (DHBDC) -COOH, -OHUiO-66-(OH)₂~1000-1200[1]~0.4-0.5~400Hydroxyl groups can enhance hydrophilicity and catalytic activity.
Nitroterephthalic Acid (NO₂-BDC) -COOH, -NO₂UiO-66-NO₂~1100-1300[1]~0.4-0.6~480Electron-withdrawing group can modulate electronic properties.

Note: The data for the hypothetical Zr-MOF with this compound is an educated estimation based on the structural properties of similar functionalized linkers. The introduction of the formyl group may lead to slightly lower surface area and thermal stability compared to the parent BDC linker due to increased steric hindrance and potential for side reactions at high temperatures.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of MOFs. Below are representative protocols for the solvothermal synthesis of a zirconium-based MOF, which can be adapted for this compound, and the subsequent characterization of the material.

Protocol 1: Solvothermal Synthesis of a Zirconium-Based MOF

Materials:

  • Zirconium tetrachloride (ZrCl₄)

  • Organic Linker (e.g., this compound or Terephthalic Acid)

  • N,N-Dimethylformamide (DMF)

  • Modulator (e.g., Acetic acid or Benzoic acid)

Procedure:

  • In a Teflon-lined autoclave, dissolve ZrCl₄ (1 equivalent) and the organic linker (1 equivalent) in DMF.

  • Add a modulator (e.g., 20-100 equivalents of acetic acid) to the solution. The modulator helps to control the crystallinity and defect density of the MOF.[2]

  • Seal the autoclave and place it in a preheated oven at 120-150 °C for 24-48 hours.[3][4]

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product thoroughly with fresh DMF to remove any unreacted precursors.

  • Further wash the product with a low-boiling-point solvent like ethanol or acetone.

  • Activate the MOF by heating under vacuum at a temperature below its decomposition point (typically 150-200 °C) for several hours to remove the solvent molecules from the pores.[5]

Protocol 2: Characterization of the Synthesized MOF

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure: A small amount of the activated MOF powder is placed on a sample holder. The PXRD pattern is collected using a diffractometer with Cu Kα radiation. The experimental pattern is then compared with simulated or known patterns for the expected crystal structure.[1][6]

2. Brunauer-Emmett-Teller (BET) Analysis:

  • Purpose: To determine the specific surface area and pore volume of the MOF.

  • Procedure: A sample of the activated MOF is placed in a gas adsorption analyzer. A nitrogen adsorption-desorption isotherm is measured at 77 K. The BET equation is applied to the adsorption data to calculate the surface area.[1][7]

3. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of the MOF.

  • Procedure: A small amount of the activated MOF is heated in a TGA instrument under an inert atmosphere (e.g., nitrogen) at a constant heating rate. The weight loss as a function of temperature is recorded to determine the decomposition temperature of the framework.[2][6]

4. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the presence of the organic linker and its functional groups within the MOF structure.

  • Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an ATR accessory. The FTIR spectrum is recorded and compared with the spectrum of the free organic linker. The disappearance of the carboxylic acid O-H stretch and the appearance of characteristic metal-carboxylate coordination bands confirm the formation of the MOF.[3]

Visualizing Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate the logical relationships and experimental workflows discussed in this guide.

MOF_Linker_Comparison cluster_linkers Organic Linkers cluster_properties MOF Properties Linker_Target This compound Prop_SurfaceArea Surface Area Linker_Target->Prop_SurfaceArea Prop_PoreSize Pore Size Linker_Target->Prop_PoreSize Prop_Stability Thermal Stability Linker_Target->Prop_Stability Prop_Functionality Post-Synthetic Modification Potential Linker_Target->Prop_Functionality Linker_BDC Terephthalic Acid (BDC) Linker_BDC->Prop_SurfaceArea Linker_BDC->Prop_PoreSize Linker_BDC->Prop_Stability Linker_NH2 2-Aminoterephthalic Acid Linker_NH2->Prop_SurfaceArea Linker_NH2->Prop_PoreSize Linker_NH2->Prop_Stability Linker_NH2->Prop_Functionality Linker_OH 2,5-Dihydroxyterephthalic Acid Linker_OH->Prop_SurfaceArea Linker_OH->Prop_PoreSize Linker_OH->Prop_Stability

Caption: Comparative influence of different organic linkers on key MOF properties.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Mix Metal Salt, Linker, & Modulator in Solvent Heating Solvothermal Reaction (120-150°C, 24-48h) Start->Heating Filtration Collect Crystalline Product Heating->Filtration Washing Wash with DMF & Ethanol Filtration->Washing Activation Activate under Vacuum Washing->Activation PXRD PXRD (Phase & Crystallinity) Activation->PXRD BET BET Analysis (Surface Area & Pore Volume) Activation->BET TGA TGA (Thermal Stability) Activation->TGA FTIR FTIR (Functional Groups) Activation->FTIR

Caption: General workflow for the synthesis and characterization of a Metal-Organic Framework.

Post_Synthetic_Modification_Pathway MOF MOF with This compound Imine_MOF Imine-Functionalized MOF MOF->Imine_MOF Schiff Base Condensation Amine Primary Amine Amine->Imine_MOF Application Targeted Application (e.g., Catalysis, Drug Delivery) Imine_MOF->Application

Caption: Post-synthetic modification pathway of a formyl-functionalized MOF.

References

Validating the Structure of Synthesized 4-(2-formylphenyl)benzoic Acid by Mass Spectrometry: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous structural confirmation of newly synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative framework for the validation of 4-(2-formylphenyl)benzoic acid using mass spectrometry, offering insights into its expected fragmentation pattern and contrasting it with potential impurities.

The unequivocal identification of a synthesized molecule is paramount to ensure the reliability of subsequent biological and chemical studies. Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, offering a fingerprint for structural elucidation. This guide outlines the expected mass spectral behavior of this compound and compares it with plausible alternative structures and impurities that may arise during its synthesis, typically via a Suzuki-Miyaura cross-coupling reaction.

Predicted Mass Spectrometry Fragmentation of this compound

The structure of this compound incorporates three key functionalities that dictate its fragmentation pattern under electron ionization (EI): a biphenyl core, a carboxylic acid group, and an aldehyde group. The molecular ion ([M]⁺˙) is expected at an m/z of 226.

Key fragmentation pathways are predicted to involve:

  • Loss of a hydroxyl radical (-•OH, 17 Da): A common fragmentation for carboxylic acids, leading to a prominent ion at m/z 209.

  • Loss of a formyl radical (-•CHO, 29 Da): Characteristic of aldehydes, resulting in an ion at m/z 197.

  • Loss of carbon monoxide (-CO, 28 Da): Following the initial loss of the formyl radical, a subsequent loss of CO can occur, yielding an ion at m/z 169.

  • Loss of a carboxyl group (-•COOH, 45 Da): Cleavage of the carboxylic acid group would produce a fragment at m/z 181.

  • Cleavage of the biphenyl bond: This can lead to fragments corresponding to the individual substituted benzene rings.

Comparison with Potential Impurities

The synthesis of this compound, often achieved through a Suzuki-Miyaura coupling of 4-bromobenzoic acid and 2-formylphenylboronic acid, can potentially yield several impurities. Understanding their distinct mass spectral fragmentation is crucial for accurate identification of the desired product.

CompoundMolecular Weight ( g/mol )Key Expected m/z FragmentsDistinguishing Features
This compound 226.23226 ([M]⁺˙), 209 ([M-OH]⁺), 197 ([M-CHO]⁺), 181 ([M-COOH]⁺), 152Presence of fragments indicating simultaneous loss of -OH and -CHO functionalities.
4-bromobenzoic acid (Starting Material)200.02 / 202.02200/202 ([M]⁺˙), 183/185 ([M-OH]⁺), 155/157 ([M-COOH]⁺), 121, 76Characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio).[1][2][3][4][5]
2-formylphenylboronic acid (Starting Material)149.94150 ([M]⁺˙), 132 ([M-H₂O]⁺), 121 ([M-CHO]⁺), 104, 93Presence of boron-containing fragments and loss of water from the boronic acid group.[6][7][8][9][10]
4,4'-biphenyldicarboxylic acid (Homocoupling Product)242.23242 ([M]⁺˙), 225 ([M-OH]⁺), 197 ([M-COOH]⁺), 152Higher molecular weight and symmetrical fragmentation pattern.[7][11]
2,2'-diformylbiphenyl (Homocoupling Product)210.22210 ([M]⁺˙), 181 ([M-CHO]⁺), 152 ([M-2CHO]⁺)Absence of carboxylic acid-related fragments (e.g., loss of -OH or -COOH).

Experimental Protocol for Mass Spectrometry Analysis

To validate the structure of synthesized this compound, the following experimental protocol for Electron Ionization Mass Spectrometry (EI-MS) is recommended:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the purified synthesized compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.

    • Ensure the sample is free of non-volatile salts or buffers.

  • Instrumentation:

    • A high-resolution mass spectrometer equipped with an electron ionization source is ideal.

    • Set the ionization energy to 70 eV.

    • The mass analyzer can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument.

  • Data Acquisition:

    • Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from volatile impurities.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

    • Record the relative abundance of all detected ions.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙) and compare its m/z value with the calculated molecular weight of this compound (226.23 g/mol ).

    • Analyze the fragmentation pattern and compare the observed fragment ions with the predicted fragmentation pathways outlined above.

    • Compare the obtained spectrum with the known spectra of potential impurities to confirm the purity of the synthesized compound.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M [C₁₄H₁₀O₃]⁺˙ m/z = 226 F1 [C₁₄H₉O₂]⁺ m/z = 209 M->F1 - •OH F2 [C₁₃H₉O₃]⁺ m/z = 197 M->F2 - •CHO F3 [C₁₃H₉O]⁺ m/z = 181 M->F3 - •COOH F4 [C₁₂H₉]⁺ m/z = 153 F2->F4 - CO₂ F5 [C₁₂H₈]⁺˙ m/z = 152 F3->F5 - CO

Caption: Predicted EI-MS fragmentation of this compound.

By carefully comparing the acquired mass spectrum of the synthesized product with the predicted fragmentation pattern and the spectra of potential impurities, researchers can confidently validate the structure of this compound. This rigorous analytical approach is fundamental for ensuring the quality and reliability of chemical compounds used in scientific research and drug development.

References

The Impact of Linker Functionalization on the Performance of UiO-66 Metal-Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of organic linkers plays a pivotal role in tailoring the physicochemical properties of Metal-Organic Frameworks (MOFs). This guide provides a comparative analysis of the renowned UiO-66 MOF series, demonstrating how the introduction of different functional groups onto the terephthalic acid linker influences their performance in gas adsorption, thermal stability, and catalytic activity. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and professionals in drug development in the rational design of MOFs for specific applications.

The UiO-66 framework, constructed from zirconium-based nodes and terephthalic acid linkers, is celebrated for its exceptional thermal and chemical robustness.[1] By systematically modifying the linker with functional groups such as amino (-NH2), nitro (-NO2), and hydroxyl (-OH), it is possible to fine-tune the framework's properties.[1] This guide delves into the performance variations among the parent UiO-66 and its functionalized derivatives, providing a clear, data-driven comparison.

Performance Comparison of Functionalized UiO-66 MOFs

The introduction of functional groups onto the organic linker of UiO-66 MOFs has a demonstrable effect on their key performance metrics. The following tables summarize the quantitative data for BET surface area, pore volume, CO2 adsorption capacity, and thermal stability for UiO-66 and its amino, nitro, and di-hydroxyl functionalized analogues.

MOFLinkerFunctional GroupBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Adsorption Capacity (mmol/g) at 273 KThermal Decomposition Temperature (°C)
UiO-66 1,4-benzenedicarboxylic acid-H~1100 - 1500[1]~0.40 - 0.90[2]~2.5[1]>480[3][4]
UiO-66-NH₂ 2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400[1]~0.5 - 0.6~3.35[1][5]~380[3][4]
UiO-66-NO₂ 2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300[1]~0.4 - 0.5~2.8[1]~350-400[3]
UiO-66-(OH)₂ 2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200[1]~0.4 - 0.5~3.0[1]~305[6]

Experimental Protocols

The synthesis and characterization of the UiO-66 series of MOFs generally adhere to established solvothermal methods. Below are the detailed methodologies for the key experiments cited in this guide.

General Synthesis of Functionalized UiO-66 MOFs

A mixture of a zirconium salt, typically Zirconium(IV) chloride (ZrCl₄), and the desired functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker is dissolved in a solvent, most commonly N,N-dimethylformamide (DMF).[1] The molar ratio of the metal precursor to the linker is a critical parameter that is carefully controlled. The solution is then sealed in a Teflon-lined autoclave and heated to a specific temperature, generally between 120 °C and 150 °C, for a period of 24 to 72 hours. After cooling to room temperature, the resulting crystalline product is collected by filtration. The collected solid is then washed with DMF and ethanol to remove any unreacted starting materials and subsequently dried under vacuum.[1]

Characterization Techniques
  • Powder X-ray Diffraction (PXRD): PXRD analysis is performed to confirm the crystalline structure and phase purity of the synthesized MOFs. The obtained diffraction patterns of the functionalized UiO-66 materials are compared with the simulated pattern of the parent UiO-66 to ensure that the framework topology has been retained after functionalization.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by nitrogen adsorption-desorption isotherms at 77 K. Before the measurement, the samples are activated by heating under vacuum to remove any guest molecules that may be present within the pores.[1]

  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the MOFs. The analysis is typically carried out by heating the sample under a controlled atmosphere (e.g., air or nitrogen) and monitoring the weight loss as a function of temperature. The decomposition temperature is identified as the point of significant weight loss corresponding to the collapse of the framework structure.[3][4]

  • Gas Adsorption Measurements: The CO₂ adsorption capacities of the MOFs are measured at a specific temperature (e.g., 273 K) and pressure using a volumetric adsorption analyzer. The amount of gas adsorbed by the material is quantified to determine its uptake capacity.[5]

Visualizing Synthesis and Comparative Workflow

The following diagrams, generated using Graphviz, illustrate the general synthesis pathway for functionalized MOFs and a logical workflow for their comparative performance analysis.

MOF_Synthesis cluster_synthesis MOF Synthesis Metal_Salt Metal Salt (e.g., ZrCl₄) Solvothermal_Reaction Solvothermal Reaction (Heating in Autoclave) Metal_Salt->Solvothermal_Reaction Linker Organic Linker (e.g., Terephthalic Acid) Functional_Linker Functionalized Linker (-NH₂, -NO₂, -OH) Linker->Functional_Linker Functional_Linker->Solvothermal_Reaction Solvent Solvent (e.g., DMF) Solvent->Solvothermal_Reaction MOF_Product Functionalized MOF (e.g., UiO-66-X) Solvothermal_Reaction->MOF_Product Crystallization

General synthesis of functionalized MOFs.

Performance_Comparison cluster_workflow Comparative Performance Workflow Synthesis Synthesis of MOF Series (UiO-66, UiO-66-NH₂, UiO-66-NO₂, etc.) Characterization Physicochemical Characterization (PXRD, BET, TGA) Synthesis->Characterization Performance_Testing Performance Evaluation (Gas Adsorption, Catalysis) Synthesis->Performance_Testing Data_Analysis Data Analysis and Comparison Characterization->Data_Analysis Performance_Testing->Data_Analysis Conclusion Structure-Property Relationship and Application Potential Data_Analysis->Conclusion

Workflow for comparing MOF performance.

Conclusion

The functionalization of organic linkers in the UiO-66 framework provides a powerful strategy for tuning the material's properties. The introduction of an amino group in UiO-66-NH₂ leads to an enhanced CO₂ adsorption capacity, which can be attributed to the increased affinity of the basic amine sites for the acidic CO₂ molecules.[5] However, this functionalization comes at the cost of reduced thermal stability compared to the parent UiO-66.[3][4] Conversely, the incorporation of nitro and hydroxyl groups also influences the gas adsorption properties, albeit to a different extent, while similarly impacting the thermal stability of the framework. These findings underscore the critical role of the linker's functional group in dictating the overall performance of the MOF. By understanding these structure-property relationships, researchers can rationally design and synthesize MOFs with optimized characteristics for a wide range of applications, from carbon capture to heterogeneous catalysis and drug delivery.

References

A Spectroscopic Comparison of 4-(2-formylphenyl)benzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(2-formylphenyl)benzoic acid and its structural isomers, 4-(3-formylphenyl)benzoic acid and 4-(4-formylphenyl)benzoic acid. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Introduction

The three isomers of 4-(formylphenyl)benzoic acid, while sharing the same molecular formula (C₁₄H₁₀O₃) and mass, exhibit unique spectroscopic properties due to the different substitution patterns on the biphenyl scaffold. The relative positions of the formyl and carboxylic acid groups influence the electronic environment of the protons and carbon atoms, leading to distinct chemical shifts in NMR spectra. Similarly, the vibrational modes of the functional groups are affected by their positions, resulting in characteristic IR absorption bands. Mass spectrometry provides information about the molecular weight and fragmentation patterns, which can further aid in isomer differentiation.

Quantitative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for the three isomers. Due to the limited availability of direct experimental data for all three compounds in a single source, some values are predicted based on established spectroscopic principles and data from closely related analogs.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound Aldehydic H~10.0s-
Carboxylic H~13.0br s-
Aromatic Hs7.4 - 8.2m-
4-(3-formylphenyl)benzoic acid Aldehydic H~10.1s-
Carboxylic H~13.1br s-
Aromatic Hs7.6 - 8.4m-
4-(4-formylphenyl)benzoic acid Aldehydic H~10.1s-
Carboxylic H~13.2br s-
Aromatic Hs7.8 - 8.3m-

Note: Predicted values are based on the analysis of substituent effects on biphenyl, benzaldehyde, and benzoic acid systems. The aromatic region (m) for each isomer will display a unique and complex splitting pattern allowing for differentiation.

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundCarbonPredicted Chemical Shift (δ, ppm)
This compound Aldehydic C=O~192
Carboxylic C=O~167
Aromatic Cs125 - 145
4-(3-formylphenyl)benzoic acid Aldehydic C=O~192
Carboxylic C=O~166
Aromatic Cs128 - 148
4-(4-formylphenyl)benzoic acid Aldehydic C=O~192
Carboxylic C=O~167
Aromatic Cs127 - 149

Note: The exact chemical shifts of the aromatic carbons will vary significantly between the isomers, providing a key diagnostic tool.

Table 3: IR Spectroscopic Data (Predicted and Experimental)

CompoundFunctional GroupPredicted Wavenumber (cm⁻¹)Intensity
This compound O-H (Carboxylic Acid)2500-3300Broad
C-H (Aldehyde)2820, 2720Medium
C=O (Carboxylic Acid)~1680-1700Strong
C=O (Aldehyde)~1690-1710Strong
C=C (Aromatic)1600, 1450Medium-Strong
4-(3-formylphenyl)benzoic acid O-H (Carboxylic Acid)2500-3300Broad
C-H (Aldehyde)2825, 2725Medium
C=O (Carboxylic Acid)~1685-1705Strong
C=O (Aldehyde)~1695-1715Strong
C=C (Aromatic)1605, 1455Medium-Strong
4-(4-formylphenyl)benzoic acid O-H (Carboxylic Acid)2500-3300Broad
C-H (Aldehyde)2830, 2730Medium
C=O (Carboxylic Acid)~1690-1710Strong
C=O (Aldehyde)~1700-1720Strong
C=C (Aromatic)1610, 1460Medium-Strong

Note: The precise positions of the C=O stretching frequencies can be influenced by intermolecular hydrogen bonding and the electronic effects of the substituent positions.

Table 4: Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation Ions (m/z)
This compound 226 [M]⁺209 [M-OH]⁺, 198 [M-CO]⁺, 181 [M-COOH]⁺, 152
4-(3-formylphenyl)benzoic acid 226 [M]⁺209 [M-OH]⁺, 198 [M-CO]⁺, 181 [M-COOH]⁺, 152
4-(4-formylphenyl)benzoic acid 226 [M]⁺209 [M-OH]⁺, 198 [M-CO]⁺, 181 [M-COOH]⁺, 152

Note: While the primary fragmentation patterns are expected to be similar, the relative intensities of the fragment ions may differ between the isomers, potentially offering a means of distinction.

Experimental Protocols

The following are general experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is employed.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium), and pressure is applied to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added and averaged.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction, or a direct insertion probe. Electron Ionization (EI) is a common ionization technique for these types of molecules.

  • Sample Preparation: For GC-MS, the sample is dissolved in a volatile organic solvent (e.g., dichloromethane or methanol). For LC-MS, a suitable mobile phase is used. For direct insertion, a small amount of the solid is placed in a capillary tube.

  • Data Acquisition: In EI mode, a standard electron energy of 70 eV is used. The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range of m/z 50 to 300 to detect the molecular ion and key fragment ions.

Visualizations

The logical workflow for the spectroscopic comparison of the isomers is depicted below.

Spectroscopic_Comparison_Workflow cluster_isomers Isomers cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis and Comparison Isomer1 This compound NMR NMR Spectroscopy (¹H and ¹³C) Isomer1->NMR IR IR Spectroscopy Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 4-(3-formylphenyl)benzoic acid Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 4-(4-formylphenyl)benzoic acid Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic comparison and identification of isomers.

Comparative Analysis of the Biological Activity of 4-(2-formylphenyl)benzoic Acid Derivatives and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of derivatives of 4-(2-formylphenyl)benzoic acid and structurally similar benzoic acid compounds. While specific data on this compound is limited, this guide draws parallels from the activities of analogous compounds to offer insights into potential therapeutic applications. The following sections detail the anticancer, anti-inflammatory, and enzyme inhibitory activities of these derivatives, supported by experimental data and protocols.

Quantitative Comparison of Biological Activities

The biological activities of various benzoic acid derivatives have been assessed against different cancer cell lines and enzymes. The half-maximal inhibitory concentration (IC50) is a crucial parameter for comparing the potency of these compounds, where a lower IC50 value indicates higher potency. The data below summarizes the activities of several benzoic acid derivatives.

Compound SeriesTarget/Cell LineCompound ID/DerivativeIC50 (µM)
Anticancer Activity
4-(1H-1,2,4-triazol-1-yl) benzoic acid hybridsMCF-7 (Breast Cancer)Compound 1415.6[1]
MCF-7 (Breast Cancer)Compound 218.7[1]
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivativesA549 (Lung Cancer)Compound 222.47[2]
A549 (Lung Cancer)Compound 215.42[2]
A549 (Lung Cancer)Compound 258.05[2]
4-phenoxy-phenyl isoxazolesA549 (Lung Cancer)6l0.22[3]
HepG2 (Liver Cancer)6l0.26[3]
MDA-MB-231 (Breast Cancer)6l0.21[3]
Enzyme Inhibitory Activity
4-(4-(phenylaminocarbonyl)benzoyl)benzoic acidHuman 5-alpha-reductase type 24c0.82[4]
Benzoic acid derivativesVLA-412l0.00051
4-phenoxy-phenyl isoxazolesAcetyl-CoA carboxylase (ACC)6g0.0998[3]
Tetrahydroisoquinolynyl-benzoic acid derivativesAcetylcholinesterase (AChE)6f0.01362[5]
Carbonic Anhydrase I (hCA I)6c0.033[5]
Carbonic Anhydrase II (hCA II)6e0.01878[5]
4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl) phenyl] sulfamoyl} benzoic acidERAP2Compound 6127[6]
Anti-Inflammatory Activity
Benzoic acid derivativesSuperoxide anion generation8, 9, 10, 11, 12<4 µg/mL[7]
Elastase release8, 9, 10, 11, 12<4 µg/mL[7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anticancer Activity Assessment (MTT Assay)

The in vitro anticancer activity of benzoic acid derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the extent of cell viability.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, HepG2) are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO, isopropanol with HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)

The in vivo anti-inflammatory activity of benzoic acid derivatives can be assessed using the carrageenan-induced paw edema model in rats.[8]

Principle: Carrageenan is a phlogistic agent that, when injected into the sub-plantar tissue of a rat's paw, induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[8]

Protocol:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized for at least one week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 25, 125 mg/kg) to the test groups.[9] A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac or indomethacin.[8][9]

  • Induction of Edema: After a set time (e.g., 1 hour) following compound administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Enzyme Inhibition Assays

The inhibitory activity of benzoic acid derivatives against specific enzymes is determined using various in vitro assays.

General Protocol (Example: Soluble Epoxide Hydrolase Inhibition): [10]

  • Enzyme and Inhibitor Incubation: The enzyme (e.g., human soluble epoxide hydrolase) and the test inhibitors are pre-incubated for a specific duration (e.g., 15 minutes) in a suitable buffer at a controlled temperature (e.g., 30°C).[10]

  • Substrate Addition: A fluorescent substrate, such as 3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid (PHOME), is added to initiate the enzymatic reaction.[10]

  • Fluorescence Measurement: The reaction progress is monitored by measuring the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: The rate of reaction is calculated, and the percentage of inhibition by the test compounds is determined relative to a control without the inhibitor. The IC50 value is then calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

General Synthetic and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel benzoic acid derivatives.

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-aminobenzoic acid, para-substituted benzoyl chlorides) reaction Chemical Reaction (e.g., Amidation) start->reaction purification Purification (e.g., Recrystallization, Column Chromatography) reaction->purification characterization Structural Characterization (e.g., NMR, Mass Spec) purification->characterization in_vitro In Vitro Assays (e.g., Enzyme Inhibition, Anticancer) characterization->in_vitro Test Compounds in_vivo In Vivo Models (e.g., Animal models of disease) in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the synthesis and biological evaluation of benzoic acid derivatives.

HDAC Inhibition Pathway in Cancer

Several benzoic acid derivatives have been shown to exhibit anticancer activity through the inhibition of histone deacetylases (HDACs).[11] HDAC inhibitors can induce cancer cell death.[11]

HDAC_Pathway Simplified HDAC Inhibition Pathway HDAC Histone Deacetylases (HDACs) Chromatin Condensed Chromatin (Gene Repression) HDAC->Chromatin Histones Histones Histones->HDAC Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Benzoic_Acid_Deriv Benzoic Acid Derivative (HDAC Inhibitor) Benzoic_Acid_Deriv->HDAC Inhibits Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histones->Open_Chromatin Tumor_Suppressor Tumor Suppressor Genes Open_Chromatin->Tumor_Suppressor Activates Transcription Apoptosis Apoptosis (Cell Death) Tumor_Suppressor->Apoptosis

Caption: Simplified signaling pathway of HDAC inhibition by benzoic acid derivatives leading to cancer cell apoptosis.

Cyclooxygenase (COX) Pathway in Inflammation

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes.[8] It is plausible that some benzoic acid derivatives exert their anti-inflammatory effects through a similar mechanism.[8]

COX_Pathway Simplified COX Pathway in Inflammation Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Benzoic_Acid_Deriv Benzoic Acid Derivative (COX Inhibitor) Benzoic_Acid_Deriv->COX_Enzymes Inhibits

Caption: Proposed mechanism of anti-inflammatory action via the cyclooxygenase pathway.

References

A Researcher's Guide to the Computational Validation of 4-(2-formylphenyl)benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, the rigorous validation of a compound's properties is paramount. This guide provides a comparative analysis of 4-(2-formylphenyl)benzoic acid, a biphenyl derivative with notable applications, alongside structurally similar alternatives. It delves into the computational methods used to predict and validate experimental findings, offering researchers a framework for integrating theoretical calculations with empirical data.

Comparative Analysis of Physicochemical Properties

The foundational step in characterizing a compound involves determining its physicochemical properties. Computational models provide rapid predictions that can be benchmarked against experimental data. Below is a comparison of this compound with its isomers and a related derivative.

PropertyThis compound2-(4-formylphenyl)benzoic Acid4-formylbenzoic acid
Molecular Formula C14H10O3C14H10O3C8H6O3
Molecular Weight 226.23 g/mol [1]226.23 g/mol [2]150.13 g/mol [3][4]
IUPAC Name This compound2-(4-formylphenyl)benzoic acid[2]4-formylbenzoic acid[3]
Computed XLogP3 2.82.4[2]1.8[3]
Hydrogen Bond Donors 111
Hydrogen Bond Acceptors 333
Polar Surface Area 54.4 Ų[1][2]54.4 Ų[2]54.4 Ų[3]

Experimental and Computational Protocols

The synergy between experimental synthesis and computational analysis is crucial for validating molecular properties. This section outlines standard protocols for the synthesis and characterization of these compounds, alongside a typical computational workflow.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis

A common and effective method for synthesizing biphenyl compounds like this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction forms the central bi-aryl bond.[5][6]

Materials:

  • 2-Bromobenzoic acid

  • (2-formylphenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (solvent mixture)

  • Ethyl acetate

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 2-bromobenzoic acid (1 equivalent) and (2-formylphenyl)boronic acid (1.2 equivalents) in a 3:1 mixture of toluene and water.

  • Add an aqueous solution of potassium carbonate (2 M, 3 equivalents).

  • Degas the mixture by bubbling an inert gas (Argon or Nitrogen) through it for 15-20 minutes to remove oxygen.

  • Add the palladium catalyst, such as palladium(II) acetate (0.02 equivalents), and a ligand like triphenylphosphine (0.08 equivalents).

  • Heat the reaction mixture to 80-90°C and stir vigorously under the inert atmosphere for 12-24 hours.

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Once complete, cool the mixture to room temperature and acidify with 2 M HCl to a pH of approximately 2-3.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography or recrystallization to obtain the pure compound.

Experimental Protocol: Spectroscopic Characterization (FTIR)

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Procedure:

  • Prepare the sample by mixing a small amount of the solid compound (e.g., 1 mg) with dry potassium bromide (KBr, e.g., 100 mg).[7]

  • Press the mixture into a thin, transparent pellet.

  • Place the pellet in an FTIR spectrometer.

  • Record the spectrum, typically from 4000 to 650 cm⁻¹.[8]

  • Analyze the resulting spectrum for characteristic absorption bands corresponding to the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the carbonyl C=O stretch of the carboxylic acid (~1700 cm⁻¹), the carbonyl C=O stretch of the aldehyde (~1690 cm⁻¹), and C-H stretches of the aromatic rings.

Computational Validation Workflow

Computational chemistry provides theoretical data to compare against experimental results. Density Functional Theory (DFT) is a common method for these calculations.

Procedure:

  • Structure Optimization: Construct a 3D model of the molecule and perform a geometry optimization using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(2d,2p)) to find the lowest energy conformation.[9]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure. This predicts the IR spectrum, and the absence of imaginary frequencies confirms a true energy minimum.

  • NMR Shielding Calculation: Compute the NMR shielding tensors to predict the ¹H and ¹³C NMR chemical shifts.

  • Electronic Properties: Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to understand the molecule's reactivity and electronic transitions (UV-Vis spectrum).[10]

  • Data Comparison: Compare the computed spectra (IR, NMR) and properties with the experimental data obtained. Discrepancies can lead to re-evaluation of the molecular structure or experimental results.

Visualizing the Validation Process

To clarify the relationship between computational and experimental approaches, the following workflow diagram illustrates the validation process.

G cluster_0 Computational Validation Workflow cluster_1 In Silico Analysis cluster_2 Experimental Analysis mol Target Molecule: This compound comp_model 3D Model Construction mol->comp_model synthesis Chemical Synthesis (Suzuki Coupling) mol->synthesis dft DFT Calculations (e.g., B3LYP/6-311++G) comp_model->dft props Predict Properties: - IR Spectrum - NMR Shifts - Electronic Structure dft->props validation Comparative Validation props->validation exp_char Characterization: - FTIR - NMR - Mass Spectrometry synthesis->exp_char data Obtain Empirical Data exp_char->data data->validation result Validated Molecular Properties validation->result

Caption: Workflow for the computational validation of experimental molecular properties.

This guide underscores the indispensable role of computational chemistry in modern research. By predicting properties and corroborating experimental results, these theoretical methods accelerate the discovery process, reduce costs, and provide deeper insights into molecular behavior, which is essential for the targeted design of new therapeutic agents and materials.

References

A Comparative Guide to the Cross-Validation of Analytical Results for 4-(2-formylphenyl)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of 4-(2-formylphenyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Objective cross-validation of analytical results is paramount in drug development to ensure product identity, purity, and quality. This document outlines the experimental protocols and presents illustrative data for a multi-technique approach to characterization, providing a framework for robust analytical validation.

While specific experimental data for this compound is not widely published, this guide utilizes representative data derived from its close isomer, 4-formylbenzoic acid, and related benzoic acid derivatives to illustrate the cross-validation workflow. This approach demonstrates how data from various analytical methods can be integrated to build a comprehensive and reliable characterization package.

Data Presentation: Comparative Summary of Analytical Techniques

The following tables summarize the expected quantitative results from various analytical techniques for the characterization of a high-purity sample of this compound.

Table 1: Spectroscopic Data Summary

TechniqueParameterExpected ResultInterpretation
¹H NMR Chemical Shift (δ)~13.0 ppm (s, 1H, -COOH)Carboxylic acid proton
~10.1 ppm (s, 1H, -CHO)Aldehyde proton
~7.5-8.2 ppm (m, 8H, Ar-H)Aromatic protons
FT-IR Wavenumber (cm⁻¹)3300-2500 (broad)O-H stretch (carboxylic acid dimer)
~1700C=O stretch (carboxylic acid)
~1685C=O stretch (aldehyde)
~1600, ~1450C=C stretch (aromatic)
Mass Spec. m/z226.06 [M]⁺Molecular ion peak
209.06 [M-OH]⁺Loss of hydroxyl radical
197.06 [M-CHO]⁺Loss of formyl radical
181.07 [M-COOH]⁺Loss of carboxyl radical

Table 2: Chromatographic Data Summary

TechniqueParameterAlternative Method 1: HPLCAlternative Method 2: TLC
Stationary Phase MaterialC18 silica gel (5 µm)Silica gel 60 F₂₅₄
Mobile Phase CompositionAcetonitrile:Water (60:40) with 0.1% Formic AcidEthyl Acetate:Hexane (1:1) with 1% Acetic Acid
Result Retention Time (tᵣ)~4.5 min-
Retention Factor (R𝒻)-~0.45
Purity Assay % Area>99.5%Single spot observed

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization based on available instrumentation and specific sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of all protons.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 ppm).

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign protons to the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare a solid sample using the KBr pellet method. Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrumentation: Use an FT-IR spectrometer.

  • Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups (e.g., O-H, C=O, C=C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the molecular structure through fragmentation patterns.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass-to-charge (m/z) range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: The instrument software will process the data to generate the mass spectrum.

  • Analysis: Identify the molecular ion peak [M]⁺ and analyze the major fragment ions to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound and quantify any impurities.

Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to ~0.1 mg/mL.

  • Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm), a UV detector, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v) containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm.

  • Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

Thin-Layer Chromatography (TLC)

Objective: To provide a rapid, qualitative assessment of purity and identify suitable conditions for column chromatography.

Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • TLC Plate: Use a silica gel plate with a fluorescent indicator (F₂₅₄).

  • Spotting: Use a capillary tube to spot a small amount of the sample solution onto the baseline of the TLC plate.

  • Development: Place the plate in a developing chamber containing the mobile phase (Ethyl Acetate:Hexane, 1:1, with a few drops of acetic acid). Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under UV light (254 nm).

  • Analysis: A pure compound should ideally show a single spot. Calculate the Retention Factor (R𝒻) as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the characterization and cross-validation process.

Diagram 1: Overall Analytical Workflow cluster_synthesis Synthesis & Isolation cluster_characterization Primary Characterization cluster_purity Purity Assessment cluster_validation Cross-Validation synthesis Synthesis of 4-(2-formylphenyl) benzoic acid workup Work-up & Purification synthesis->workup nmr ¹H NMR workup->nmr ir FT-IR workup->ir ms Mass Spectrometry workup->ms hplc HPLC workup->hplc tlc TLC workup->tlc data_integration Integrate & Compare Data nmr->data_integration ir->data_integration ms->data_integration hplc->data_integration tlc->data_integration final_report Final Characterization Report data_integration->final_report

Diagram 1: Overall analytical workflow for characterization.

Diagram 2: Data Cross-Validation Logic NMR NMR (Structure) V1 Protons match structure? NMR->V1 IR FT-IR (Functional Groups) V2 Bands match functional groups? IR->V2 MS Mass Spec (Molecular Weight) V3 Mass matches formula? MS->V3 Chroma Chromatography (Purity & Polarity) V4 Single major peak/ spot observed? Chroma->V4 Hypothesis Proposed Structure: 4-(2-formylphenyl) benzoic acid Hypothesis->NMR Hypothesis->IR Hypothesis->MS Hypothesis->Chroma Conclusion Structure & Purity Confirmed V1->Conclusion V2->Conclusion V3->Conclusion V4->Conclusion

Diagram 2: Logical flow for cross-validating analytical data.

Benchmarking Catalytic Efficiency: A Comparative Guide to 4-(2-formylphenyl)benzoic acid-based Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern chemical synthesis, impacting fields from pharmaceutical development to materials science. Materials derived from 4-(2-formylphenyl)benzoic acid represent a promising, yet underexplored, class of catalysts. Their bifunctional nature, featuring both a carboxylic acid for metal coordination or acid-base catalysis and a formyl group for further functionalization or interaction with substrates, positions them as versatile platforms for catalytic applications. This guide provides a comparative analysis of the potential catalytic efficiency of this compound-based materials against established alternatives in key organic transformations, supported by experimental data from analogous systems.

Data Presentation: Comparative Catalytic Performance

While direct, comprehensive benchmarking data for catalysts based on this compound is emerging, we can infer their potential by examining the performance of catalysts with similar structural motifs in pivotal reactions such as the Suzuki-Miyaura coupling and Knoevenagel condensation.

Table 1: Benchmarking of Palladium Catalysts in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a fundamental carbon-carbon bond-forming reaction. Materials based on this compound can serve as ligands for palladium catalysts. The performance of such a hypothetical catalyst is compared with established palladium systems.

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Hypothetical Pd-complex with this compound ligand 0.1 - 1.0Toluene/WaterK₃PO₄1002 - 12(Predicted High)--
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
Pd(PPh₃)₄3 - 51,4-Dioxane/WaterK₂CO₃10012~85--
Pd/C (3%)3WaterK₃PO₄1000.1710011820

Data for established catalysts is compiled from representative literature for the coupling of 4-chlorotoluene and phenylboronic acid, a standard benchmark reaction.[1]

Table 2: Benchmarking of Catalysts in Knoevenagel Condensation

The Knoevenagel condensation is a key reaction for forming carbon-carbon double bonds. The carboxylic acid moiety of this compound or its derivatives could act as an organocatalyst, or it could be incorporated into a Metal-Organic Framework (MOF) to create a heterogeneous catalyst.

CatalystCatalyst LoadingSolventTemperature (°C)TimeYield (%)
Hypothetical MOF with this compound linker (Varies)EthanolRT(Predicted Short)(Predicted High)
Basic-Meso-ZSM-520 mg-500.5 h>95
In/AlMCM-410.1 gEthanolRT25 min95
HKUST-1 (MOF)10 mol%-6030 min96
Proline10 mol%DMSORT2 h92

Data for established catalysts is for the condensation of benzaldehyde with malononitrile, a common benchmark reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate benchmarking of catalyst performance.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a standardized method for evaluating the catalytic efficiency of a palladium complex in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid.[2]

Materials:

  • Aryl halide (e.g., 4-chlorotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(OAc)₂, or a pre-formed complex with a this compound-derived ligand)

  • Ligand (if not using a pre-formed complex)

  • Base (e.g., K₃PO₄)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.001-1 mol%), and base (2.0 mmol).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Place the reaction in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Calculate the yield and determine TON and TOF.

Protocol 2: General Procedure for Knoevenagel Condensation

This protocol outlines a method for assessing the catalytic activity of a material in the Knoevenagel condensation.[3][4]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Active methylene compound (e.g., malononitrile)

  • Catalyst (e.g., a MOF based on this compound)

  • Solvent (e.g., ethanol or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1 mmol), active methylene compound (1 mmol), and the catalyst (e.g., 10 mg).

  • Add the solvent (if any) and stir the mixture at the desired temperature (e.g., room temperature).

  • Monitor the reaction by TLC.

  • Upon completion, if the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization.

  • The yield of the purified product is calculated.

Protocol 3: Catalyst Recyclability Test

For heterogeneous catalysts, recyclability is a key performance indicator.[5]

Procedure:

  • After the initial catalytic run, separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Wash the recovered catalyst with a suitable solvent (e.g., acetone, methanol) to remove any adsorbed products or unreacted starting materials.[5]

  • Dry the catalyst under vacuum.

  • Add fresh substrates and solvent to the recycled catalyst and start the next reaction cycle under the same conditions as the initial run.

  • Repeat this process for several cycles, analyzing the product yield in each cycle to determine the stability and reusability of the catalyst.

Mandatory Visualization

Experimental_Workflow cluster_synthesis Catalyst Synthesis cluster_testing Catalytic Performance Testing start_synth Start metal_precursor Metal Precursor start_synth->metal_precursor ligand 4-(2-formylphenyl)benzoic acid derivative start_synth->ligand reaction_synth Reaction metal_precursor->reaction_synth ligand->reaction_synth isolation Isolation & Purification reaction_synth->isolation characterization Characterization isolation->characterization catalyst Catalyst characterization->catalyst reaction_setup Reaction Setup (Substrates, Solvent, Catalyst) catalyst->reaction_setup start_test Start start_test->reaction_setup reaction_run Run Reaction (Temp, Time) reaction_setup->reaction_run monitoring Monitor Progress (TLC, GC-MS) reaction_run->monitoring workup Work-up & Product Isolation monitoring->workup analysis Analysis (Yield, TON, TOF) workup->analysis end_test End analysis->end_test

General workflow for catalyst synthesis and performance testing.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 pd_complex1 R1-Pd(II)L2-X pd0->pd_complex1 Oxidative Addition (R1-X) pd_complex2 R1-Pd(II)L2-OR' pd_complex1->pd_complex2 Ligand Exchange (Base) pd_complex3 R1-Pd(II)L2-R2 pd_complex2->pd_complex3 Transmetalation (R2-B(OR')2) pd_complex3->pd0 Reductive Elimination (R1-R2)

Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Recycling_Workflow start Start reaction1 Catalytic Reaction (Cycle 1) start->reaction1 separation Catalyst Separation (Filtration/Centrifugation) reaction1->separation washing Catalyst Washing separation->washing drying Catalyst Drying washing->drying reaction_n Catalytic Reaction (Cycle n) drying->reaction_n Add fresh reactants reaction_n->separation analysis Analyze Yield & Stability reaction_n->analysis end End analysis->end

Experimental workflow for testing catalyst recyclability.

References

Comparative Analysis of Biphenyl Succinic Acid Monoamide Analogs as Lactate Dehydrogenase A (LDHA) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel biphenyl succinic acid monoamide analogs as potent and orally bioavailable inhibitors of lactate dehydrogenase A (LDHA). Due to the limited availability of systematic structure-activity relationship (SAR) studies on 4-(2-formylphenyl)benzoic acid analogs in publicly accessible literature, this guide focuses on a closely related and well-characterized class of compounds. The data and protocols presented herein are derived from a comprehensive study on the synthesis and biological evaluation of these analogs against pancreatic cancer models. This guide is intended to serve as a valuable resource for the rational design and development of novel LDHA inhibitors.

Lactate dehydrogenase A plays a crucial role in the metabolic reprogramming of cancer cells, specifically in the process of aerobic glycolysis, also known as the Warburg effect.[1] By catalyzing the conversion of pyruvate to lactate, LDHA enables cancer cells to maintain a high glycolytic rate, which is essential for their rapid proliferation and survival, particularly in hypoxic tumor microenvironments.[1] Consequently, the inhibition of LDHA has emerged as a promising therapeutic strategy for various cancers, including pancreatic ductal adenocarcinoma (PDAC), where its overexpression is linked to poor prognosis.[1]

Quantitative Comparison of Biological Activities

The inhibitory activities of a series of synthesized biphenyl succinic acid monoamide analogs were evaluated against human LDHA. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of the potency of each compound. The data reveals key structural modifications that influence the inhibitory efficacy.

Compound IDR1 SubstituentR" GroupLDHA IC50 (μM)
5 4-ClCOOCH30.181
6 4-CF3COOCH30.046
17 4-OCH3COOCH350
18 HCOOCH32.4
19 4-FCOOCH333.6
21 4-CF3COOH0.072
28 NaphthylCOOHModerate Inhibition

Structure-Activity Relationship (SAR) Summary:

The SAR analysis of this series of compounds highlights several key features influencing their potency as LDHA inhibitors:

  • Substitution on the Phenyl Ring (R1): The nature and position of the substituent on the phenyl ring significantly impact the inhibitory activity. An electron-withdrawing trifluoromethyl group at the para-position (Compound 6 ) resulted in the most potent inhibition (IC50 = 46 nM).[1] In contrast, an electron-donating methoxy group at the same position (Compound 17 ) led to a dramatic loss of activity (IC50 = 50 μM).[1] A chloro substituent at the para-position (Compound 5 ) also conferred sub-micromolar potency.[1]

  • Ester vs. Carboxylic Acid (R"): Both methyl ester and carboxylic acid functionalities at the R" position were tolerated and retained activity.[1] Interestingly, the methyl esters were generally found to be more potent than their corresponding carboxylic acid analogs.[1] However, the carboxylic acid analog with a 4-CF3 substituent on the phenyl ring (Compound 21 ) still demonstrated potent inhibition (IC50 = 72 nM).[1] This is a noteworthy finding as many reported LDHA inhibitors possess a carboxylic acid group.[1]

  • Bulky Substituents: The introduction of a bulkier bicyclic ring system, such as a naphthyl group (Compound 28 ), resulted in only moderate inhibition, suggesting that larger substituents at the R1 position may not be optimal for binding.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for reproducibility and comparison of results.

General Synthesis of Biphenyl Succinic Acid Monoamide Analogs:

The synthesis of the target compounds was initiated from substituted phenylacetic acids. These starting materials were first converted to their corresponding methyl esters. A subsequent nucleophilic substitution reaction with tert-butyl bromoacetate yielded diester derivatives. Selective hydrolysis of the tert-butyl ester was achieved using trifluoroacetic acid (TFA) to produce the acid-containing intermediates.[1]

Human LDHA Inhibition Assay:

The inhibitory activity of the compounds against recombinant human LDHA was determined by monitoring the decrease in NADH absorbance at 340 nm. The assay was performed in a buffer solution containing the enzyme, NADH, and the test compound. The reaction was initiated by the addition of pyruvate, and the change in absorbance was measured over time. IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

X-ray Crystallography:

To elucidate the binding mode of the inhibitors, co-crystal structures of LDHA in complex with a potent analog (Compound 21 ) were determined. Crystals of the complex were grown, and X-ray diffraction data were collected. The structures were solved and refined to reveal the specific molecular interactions between the inhibitor and the enzyme.[1]

Mechanism of Action and Signaling Pathway

The synthesized biphenyl succinic acid monoamide analogs act as allosteric inhibitors of LDHA. X-ray crystallography studies revealed that these compounds bind to a distinct allosteric site located at the interface between two subunits of the LDHA tetramer.[1] This binding site is different from the active site where the substrate (pyruvate) and cofactor (NADH) bind.

The binding of the inhibitor to this allosteric pocket induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity. Specifically, the trifluoromethyl group of a potent analog was observed to occupy a lipophilic pocket formed by residues Val208, Gly207, and Gly202 at the interface of LDHA chains A and D.[1] Hydrogen bond interactions are formed with the side chain hydroxyl groups of Thr212 in both subunits and the backbone carbonyl of Gly202 in subunit B.[1]

By inhibiting LDHA, these compounds disrupt the conversion of pyruvate to lactate, a critical step in aerobic glycolysis. This leads to a reduction in lactate production and a decrease in the NAD+/NADH ratio, which in turn inhibits the high glycolytic flux required for the rapid growth of cancer cells.

LDHA_Inhibition_Pathway cluster_0 Cellular Metabolism cluster_1 Therapeutic Intervention cluster_2 Cancer Phenotype Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate NAD+ -> NADH LDHA LDHA Proliferation Cancer Cell Proliferation Lactate->Proliferation Supports Inhibitor Biphenyl Succinic Acid Monoamide Analogs Inhibitor->LDHA Allosteric Inhibition Glycolysis Glycolysis Warburg Warburg Effect (Aerobic Glycolysis)

Caption: Allosteric inhibition of LDHA by biphenyl succinic acid monoamide analogs.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Substituted Phenylacetic Acids Inter1 Methyl Ester Intermediates Start->Inter1 Esterification Inter2 Diester Derivatives Inter1->Inter2 Nucleophilic Substitution Inter3 Acid-Containing Intermediates Inter2->Inter3 Selective Hydrolysis Analogs Biphenyl Succinic Acid Monoamide Analogs Inter3->Analogs Amide Coupling Assay LDHA Inhibition Assay (IC50) Analogs->Assay Xray X-ray Crystallography Analogs->Xray SAR SAR Analysis Assay->SAR Xray->SAR

Caption: Workflow for synthesis and evaluation of LDHA inhibitors.

References

peer-reviewed methods for the confirmation of 4-(2-formylphenyl)benzoic acid identity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analytical Confirmation of 4-(2-formylphenyl)benzoic Acid

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's identity is a critical step in ensuring the validity of experimental results and the quality of synthesized compounds. This guide provides a comparative overview of standard, peer-reviewed analytical methods for the structural confirmation of this compound. The following sections detail the experimental protocols and expected quantitative data for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Summary

The table below summarizes the expected quantitative results from each analytical technique for the confirmation of this compound.

Analytical TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)Aldehyde proton (~10 ppm), Carboxylic acid proton (>12 ppm), Aromatic protons (7.5-8.2 ppm)
¹³C NMR Chemical Shift (δ)Aldehyde carbonyl (~192 ppm), Carboxylic acid carbonyl (~167 ppm), Aromatic carbons (125-145 ppm)
Mass Spectrometry Molecular Ion (M+)m/z 226.06 (for [M+H]⁺, m/z 227.07)
HPLC Retention Time (tR)Method-dependent; typically 5-15 minutes on a C18 column with a standard gradient

Key Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for analyzing benzoic acid derivatives and related aromatic compounds.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) for Purity and Identity

HPLC is used to determine the purity of the compound and to confirm its identity by comparing its retention time to a known reference standard. A typical reverse-phase HPLC method is described below.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mass Spectrometry (MS) for Molecular Weight and Formula Confirmation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which is used to confirm its molecular weight and elemental composition.

Methodology:

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI positive or negative mode.

  • Sample Infusion: The sample, prepared as for HPLC, is directly infused into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Mass Analyzer Scan Range: m/z 50 - 500.

  • Expected Results:

    • In positive mode, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z 227.07.

    • In negative mode, the deprotonated molecule [M-H]⁻ at m/z 225.05 would be expected.

    • High-resolution analysis will confirm the elemental composition (C₁₄H₁₀O₃).

    • Fragmentation: Tandem MS (MS/MS) can be used to analyze the fragmentation pattern. Common fragmentation pathways for aromatic carboxylic acids include the loss of water (M-18), the carboxyl group (M-45), and for aldehydes, the loss of the formyl radical (M-29).[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Both ¹H (proton) and ¹³C (carbon) NMR are essential for full structural confirmation.

Methodology:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.[7]

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Analysis:

    • Acquisition: A standard proton experiment is run to obtain the ¹H spectrum.

    • Expected Chemical Shifts (δ): Based on related structures like 4-formylbenzoic acid[8], the following approximate shifts are expected:

      • ~10.0 ppm: Singlet, 1H (aldehyde proton).

      • >12.0 ppm: Broad singlet, 1H (carboxylic acid proton, may be exchangeable).

      • 7.5 - 8.2 ppm: Multiplets, 8H (aromatic protons on the two phenyl rings).

  • ¹³C NMR Analysis:

    • Acquisition: A proton-decoupled carbon experiment is run.

    • Expected Chemical Shifts (δ):

      • ~192 ppm: Aldehyde carbonyl carbon.

      • ~167 ppm: Carboxylic acid carbonyl carbon.

      • 125 - 145 ppm: Aromatic carbons.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow and the logical interplay of the analytical methods in confirming the identity of this compound.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Structural Confirmation cluster_2 Phase 3: Final Confirmation Sample Sample of this compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC HPLC Analysis Dissolve->HPLC Purity Purity > 95%? HPLC->Purity MS Mass Spectrometry Purity->MS Yes NMR NMR Spectroscopy (¹H and ¹³C) Purity->NMR Yes Reanalyze Re-analyze or Re-purify Purity->Reanalyze No Weight Correct Molecular Weight? MS->Weight Structure Correct NMR Spectrum? NMR->Structure Weight->Structure Yes Weight->Reanalyze No Confirm Identity Confirmed Structure->Confirm Yes Structure->Reanalyze No

Caption: Experimental workflow for identity confirmation.

G cluster_methods Analytical Methods cluster_info Provided Information Compound This compound (C₁₄H₁₀O₃) HPLC HPLC Compound->HPLC MS Mass Spectrometry Compound->MS NMR NMR (¹H, ¹³C) Compound->NMR Purity Purity & Retention Time HPLC->Purity MolWeight Molecular Weight & Formula MS->MolWeight Connectivity Atom Connectivity & Environment NMR->Connectivity Confirmation Unambiguous Identity Confirmation Purity->Confirmation MolWeight->Confirmation Connectivity->Confirmation

References

Safety Operating Guide

Proper Disposal of 4-(2-formylphenyl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 4-(2-formylphenyl)benzoic Acid, a solid chemical that requires careful handling due to its irritant properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1]

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Nitrile rubber)To prevent skin contact and irritation.[1]
Eye Protection Safety goggles with side-shieldsTo protect against dust particles and eye irritation.[1]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[1]
Respiratory Protection Use only in a well-ventilated area. If dust is generated, a suitable respirator may be necessary.To avoid inhalation and respiratory irritation.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's designated hazardous waste program.[2][3] Solid chemical waste should never be disposed of in the regular trash or down the drain.[2][3]

1. Waste Identification and Segregation:

  • Treat all unused or contaminated this compound as hazardous chemical waste.

  • If possible, keep the waste in its original container.[4] If the original container is not available, use a compatible, sealable container.[5]

  • Do not mix this compound with other chemical waste unless compatibility has been verified to avoid potentially dangerous reactions.[4]

2. Labeling the Waste Container:

  • Clearly label the waste container with the words "Hazardous Waste."[2][3]

  • Include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3]

  • Indicate the approximate quantity of the waste.

  • Note the date of waste generation.[3]

  • Provide the name of the principal investigator and the laboratory location (building and room number).[3]

3. Storing the Waste for Pickup:

  • Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste storage area within your laboratory.[1][4]

  • Ensure the storage area is away from incompatible materials.

  • If temporarily stored in a fume hood, move it to the designated storage area as soon as possible.[4]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to request a hazardous waste pickup.[2][5]

  • Follow your institution's specific procedures for waste collection requests. This may involve submitting an online form or contacting the EHS office directly.[2]

5. Decontamination of Empty Containers:

  • If the original container is to be disposed of as non-hazardous waste, it must be thoroughly emptied.

  • For containers that held acutely hazardous waste, triple rinsing with a suitable solvent is often required; the rinsate must be collected and disposed of as hazardous waste.[5][6]

  • Deface or remove all chemical labels from the empty container before disposing of it in the regular trash.[5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the waste in its original container? B->C D Transfer to a compatible, sealable container C->D No E Label Container: 'Hazardous Waste' Full Chemical Name Date & Lab Info C->E Yes D->E F Store in designated hazardous waste storage area E->F G Contact EHS for waste pickup F->G H End: Compliant Disposal G->H

Disposal Workflow for this compound

This structured approach ensures that the disposal of this compound is conducted in a manner that is safe for laboratory personnel and compliant with institutional and regulatory standards. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for any additional requirements.

References

Personal protective equipment for handling 4-(2-formylphenyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-formylphenyl)benzoic acid. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Immediate Precautions

This compound is classified as an irritant. Direct contact can cause skin and serious eye irritation, and inhalation of dust may lead to respiratory irritation.[1] Immediate precautions are necessary to mitigate these risks.

Hazard Summary:

Hazard ClassificationDescriptionGHS PictogramSignal Word
Skin Irritation (Category 2)Causes skin irritation upon contact.[1]!Warning [1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]!
Specific target organ toxicity — single exposure (Category 3), Respiratory systemMay cause respiratory irritation if inhaled.[1]!

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to create a barrier between the researcher and the chemical.[2] The following table outlines the required PPE for handling this compound.

Required Personal Protective Equipment:

Body PartPPE SpecificationRationale
Hands Nitrile or neoprene gloves.[3][4]To prevent skin contact and irritation.[1]
Eyes/Face ANSI-approved safety goggles. A face shield should be worn over goggles if there is a splash hazard.[3][5]To protect against dust particles and splashes causing serious eye irritation.[1]
Body A buttoned, knee-length laboratory coat.[5]To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator is required if engineering controls are insufficient or if dust generation is likely.[5]To prevent inhalation of dust and subsequent respiratory irritation.[1]
Feet Closed-toe and closed-heel shoes.To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound will minimize exposure and reduce the risk of accidents.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Conduct Hazard Assessment prep2 Don Required PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace (Fume Hood) prep2->prep3 handle1 Weigh Compound in Fume Hood prep3->handle1 Proceed to handling handle2 Perform Experimental Procedures handle1->handle2 clean1 Decontaminate Work Surfaces handle2->clean1 Experiment complete clean2 Segregate and Label Waste clean1->clean2 clean3 Dispose of Waste via Certified Service clean2->clean3 clean4 Doff and Dispose of/Clean PPE clean3->clean4

Caption: A standard workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation :

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[6]

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling :

    • When weighing the solid compound, do so within the fume hood to contain any airborne particles.[7]

    • Handle the chemical with care to avoid generating dust.[8]

    • Keep the container tightly closed when not in use.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling the chemical.[1][7]

    • Decontaminate all work surfaces that may have come into contact with the compound.

Spill and Emergency Plan

In the event of a spill or exposure, immediate and appropriate action is crucial.

Emergency Response Protocol:

SituationAction
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Small Spill (Powder) Alert personnel in the immediate area. Wearing appropriate PPE, gently cover the spill with a wet paper towel or absorbent material to avoid raising dust.[9] Carefully sweep up the material and place it into a sealed, labeled container for hazardous waste disposal.[9][10] Clean the spill area with soap and water.
Large Spill Evacuate the laboratory and alert others. Prevent entry to the area. Contact your institution's environmental health and safety office for assistance.

Disposal Plan

Chemical waste must be handled and disposed of in accordance with institutional and local regulations.

Waste Disposal Protocol:

  • Segregation :

    • Collect all waste containing this compound, including contaminated PPE (like gloves) and cleanup materials, in a designated and clearly labeled hazardous waste container.[11]

    • Do not mix this waste with other waste streams unless compatibility has been confirmed.[12]

  • Containerization :

    • Use a sturdy, compatible container with a secure, screw-top lid.

    • The container must be clearly labeled as "Hazardous Waste" and list the chemical contents.

  • Disposal :

    • Dispose of the waste through your institution's certified hazardous waste disposal service.[1]

    • Do not dispose of this compound down the drain.[13] For acidic waste solutions, neutralization may be an option, but this should only be performed by trained personnel following a specific institutional protocol.[3][14] The neutralized solution should still be collected for hazardous waste pickup unless explicitly permitted by local regulations for drain disposal.[3]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.